1,3-Diaminopropane
Description
Trimethylenediamine is an alkane-alpha,omega-diamine comprising a propane skeleton with amino substituents at positions 1 and 3. It has a role as a reagent, a human metabolite and a mouse metabolite. It is a conjugate base of a trimethylenediaminium.
This compound is a natural product found in Cyanidium caldarium, Medicago sativa, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNJVJPLKCPIBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2 | |
| Record name | 1,3-DIAMINOPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20109 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62704-76-1, 10517-44-9 (di-hydrochloride) | |
| Record name | 1,3-Propanediamine, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62704-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1021906 | |
| Record name | 1,3-Diaminopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-diaminopropane is a water-white mobile liquid with an odor of amine. (NTP, 1992), Liquid, Colorless to yellow liquid with an amine odor; [CHEMINFO (MSDS)] Colorless liquid with an odor of amines; [CAMEO] | |
| Record name | 1,3-DIAMINOPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20109 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Propanediamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1428 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-Diaminopropane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000002 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
275.9 °F at 738 mmHg (NTP, 1992), 139.80 °C. @ 760.00 mm Hg | |
| Record name | 1,3-DIAMINOPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20109 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Diaminopropane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000002 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
75 °F (NTP, 1992) | |
| Record name | 1,3-DIAMINOPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20109 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992) | |
| Record name | 1,3-DIAMINOPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20109 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.881 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | 1,3-DIAMINOPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20109 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Density |
2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | 1,3-DIAMINOPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20109 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
11.5 [mmHg] | |
| Record name | 1,3-Propanediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1428 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
109-76-2, 54018-94-9, 18773-03-0 | |
| Record name | 1,3-DIAMINOPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20109 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-diaminopropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Diaminopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Propanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Diaminopropane Dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB3ISL56KG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-Diaminopropane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000002 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
10 °F (NTP, 1992), -12 °C | |
| Record name | 1,3-DIAMINOPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20109 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Diaminopropane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000002 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
1,3-Diaminopropane chemical properties and structure
An In-Depth Technical Guide to 1,3-Diaminopropane: Core Chemical Properties and Structure for Researchers and Drug Development Professionals
Executive Summary
This compound, also known as trimethylenediamine, is a versatile and fundamental building block in modern chemistry.[1][2] With the chemical formula H₂N(CH₂)₃NH₂, this simple diamine is a colorless, mobile liquid with a characteristic fishy, amine-like odor.[1][3] Its utility spans a wide range of applications, from the synthesis of pharmaceuticals and agrochemicals to the production of high-performance polymers and corrosion inhibitors.[2][4] This guide provides a comprehensive overview of the core chemical properties, structure, reactivity, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Structure
This compound is systematically named propane-1,3-diamine.[3] It is an alkane-alpha,omega-diamine, meaning it has a propane backbone with amino groups at the terminal positions (1 and 3).[3][5] This structural arrangement of two primary amine groups separated by a flexible three-carbon chain is key to its chemical reactivity and utility as a bidentate ligand and a monomer in polymerization.[6][7]
Key Identifiers:
-
CAS Number: 109-76-2[1][2][3][4][5][8][9][10][11][12][13][14][15][16][17][18][19]
-
Synonyms: 1,3-Propanediamine, Trimethylenediamine, 3-Aminopropylamine[1][3][4][8][13]
Caption: Molecular structure of this compound.
Physicochemical Properties
This compound is a colorless to light yellow liquid that is soluble in water and many polar organic solvents.[1][4] It is a hygroscopic and flammable liquid.[5][20] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Odor | Fishy, ammoniacal | [1] |
| Melting Point | -12 °C | [1][4][16][18] |
| Boiling Point | 137-140 °C | [1][4][10][16][17][18] |
| Density | 0.888 g/mL at 25 °C | [1][4][16] |
| Refractive Index | n20/D 1.458 | [1][4][16] |
| Vapor Pressure | <10 hPa at 20 °C | [18] |
| Flash Point | 50 °C | [10][18] |
| Autoignition Temperature | 350 °C | [18] |
| Solubility | Soluble in water | [1][3][21] |
| logP | -1.43 | [1][3] |
Spectroscopic Data
Comprehensive spectroscopic data for this compound is available through various public and subscription-based databases. The National Institute of Standards and Technology (NIST) Chemistry WebBook is a primary resource for this information, including mass spectrometry, gas chromatography, and thermochemical data.[11][12][22][23] This data is crucial for the identification and characterization of this compound and its derivatives in experimental settings.
Reactivity and Chemical Behavior
The chemical behavior of this compound is dominated by the two primary amine groups. These groups are nucleophilic and can readily participate in a variety of chemical reactions, including:
-
Nucleophilic Substitution and Condensation Reactions: It reacts with a wide range of electrophiles, making it a key intermediate in the synthesis of more complex molecules.[6]
-
Formation of Heterocycles: Its bifunctional nature makes it an ideal precursor for the synthesis of various heterocyclic compounds, which are fundamental structures in many pharmaceutical drugs.[1][2][7]
-
Coordination Chemistry: As a bidentate ligand, this compound can form stable coordination complexes with various metal ions.[15]
-
Polymerization: It serves as a monomer in the production of polyamides and polyurethanes, contributing to materials with desirable properties like thermal stability and mechanical strength.[4][7]
Incompatibilities: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][20] It is also heat-sensitive and can form explosive mixtures with air.[5][17]
Applications in Research and Drug Development
The unique structural and reactive properties of this compound make it a valuable tool in both academic research and industrial applications, particularly in the pharmaceutical sector.
-
Pharmaceutical Intermediate: It is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[2][6] Its use contributes to the efficacy and stability of the final drug products by enabling the construction of molecules that can effectively target specific biological pathways.[6] Specific examples of its application include the synthesis of cholinesterase inhibitors and thrombosis inhibitors.[6][15] It has also been used in the synthesis of antineoplastic agents like piroxantrone and losoxantrone.[1][7]
-
Bioconjugation: In biotechnology, it can act as a linker for attaching biomolecules, which is essential for developing targeted drug delivery systems and diagnostic tools.[4]
-
Polymer Science: It is a key monomer for creating specialty polymers and resins used in high-performance plastics, fibers, and coatings.[2]
-
Corrosion Inhibition: It is used in the formulation of corrosion inhibitors for metals, particularly in industrial settings like oil and gas pipelines.[4]
Synthesis of this compound
Industrially, this compound is typically produced through a two-stage continuous process.[14][17] The first stage involves the reaction of acrylonitrile with an excess of ammonia to produce 2-aminopropionitrile and bis(cyanoethyl) amine.[14][17] In the second stage, this mixture of aminonitriles is hydrogenated over a fixed-bed catalyst, such as cobalt or nickel, to yield this compound and bis(aminopropyl)amine.[14][17] The yield of this compound can be enhanced by using a large excess of ammonia or by the addition of a polar solvent and water.[14][17]
Safety and Handling
This compound is a hazardous chemical that requires careful handling to ensure personnel safety.
-
Hazards: It is a flammable liquid and vapor.[10][18] It is harmful if swallowed and fatal in contact with skin.[10] It causes severe skin burns and eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[10]
-
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., Butyl rubber, Neoprene), safety goggles or a face shield, and protective clothing.[21][24][25] In situations with inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge is necessary.[21][24]
-
Storage: It should be stored in a tightly closed container in a dry, well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[20][24] It is hygroscopic and should be protected from moisture.[5][20]
-
Spill and First Aid Procedures: In case of a spill, the area should be evacuated, and the spill should be contained and cleaned up using absorbent materials by personnel wearing appropriate PPE.[21][25] In case of contact with skin or eyes, the affected area should be flushed immediately and copiously with water, and medical attention should be sought.[25] If inhaled, the individual should be moved to fresh air.[25]
Experimental Protocol: Example Synthesis of N,N'-Disubstituted-1,3-diaminopropane
This protocol provides a general methodology for the synthesis of a simple N,N'-disubstituted derivative of this compound, a common reaction in medicinal chemistry for creating building blocks for more complex molecules.
Caption: A generalized workflow for the synthesis of a disubstituted this compound derivative.
Detailed Steps:
-
Reaction Setup: In a well-ventilated fume hood, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0 °C.
-
Addition of Reagent: Slowly add the desired electrophile (e.g., an acyl chloride or an alkyl halide, 2.2 equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-12 hours, or until completion.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N,N'-disubstituted-1,3-diaminopropane derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
This generalized protocol serves as a template. The specific solvent, reaction time, temperature, and purification method will need to be optimized based on the specific substrate and desired product.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 1,3-Propanediamine | C3H10N2 | CID 428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 109-76-2 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. scbt.com [scbt.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. 1,3-Propanediamine [webbook.nist.gov]
- 12. 1,3-Propanediamine [webbook.nist.gov]
- 13. This compound | 109-76-2 | TCI AMERICA [tcichemicals.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. This compound, 99% this compound, 99% Manufacturers, Suppliers, Price | India, China [ottokemi.com]
- 16. This compound [stenutz.eu]
- 17. This compound CAS#: 109-76-2 [amp.chemicalbook.com]
- 18. This compound for synthesis 109-76-2 [sigmaaldrich.com]
- 19. This compound | 109-76-2 [amp.chemicalbook.com]
- 20. spectrumchemical.com [spectrumchemical.com]
- 21. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 22. 1,3-Propanediamine [webbook.nist.gov]
- 23. 1,3-Propanediamine [webbook.nist.gov]
- 24. chemos.de [chemos.de]
- 25. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Technical Guide to 1,3-Diaminopropane (CAS: 109-76-2) for Research and Pharmaceutical Applications
Executive Summary
1,3-Diaminopropane (also known as 1,3-propanediamine or trimethylenediamine) is a versatile and highly reactive aliphatic amine that serves as a critical building block in modern chemistry.[1] Its bifunctional nature, stemming from two primary amine groups separated by a flexible three-carbon chain, makes it an indispensable intermediate in the synthesis of pharmaceuticals, high-performance polymers, and specialized materials.[2][3] This guide provides an in-depth analysis of its chemical properties, synthesis, applications, and, most critically, the necessary protocols for its safe handling in a research and development environment. For professionals in drug discovery and materials science, a thorough understanding of this compound is paramount for leveraging its synthetic potential while mitigating its inherent risks.
Core Properties and Identification
This compound is a colorless to light yellow, mobile liquid with a characteristic fishy, amine-like odor.[2][4][5] Its high water solubility and reactivity are governed by the two terminal amine groups.[4][6] The fundamental physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 109-76-2 | [4][5][6][7][8] |
| Molecular Formula | C₃H₁₀N₂ | [2][7][9] |
| Linear Formula | H₂N(CH₂)₃NH₂ | [8][10][11] |
| Molecular Weight | 74.12 g/mol | [2][7][8][9][10] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 137 - 140 °C | [2][4][8] |
| Melting Point | -12 °C | [2][4] |
| Density | 0.888 g/mL at 25 °C | [2][4] |
| Flash Point | 50 °C (122 °F) | [8] |
| Solubility | Soluble in water and polar organic solvents | [4][6] |
| Synonyms | 1,3-Propanediamine, Trimethylenediamine, DAP | [4][6][8][11] |
Industrial Synthesis Pathway
The predominant commercial synthesis of this compound is a continuous two-stage process designed for high yield and purity.[9][12] The causality of this pathway is rooted in the cost-effectiveness and high reactivity of the starting materials.
-
Stage 1: Cyanoethylation. The process begins with the reaction of acrylonitrile with an excess of ammonia. This is a nucleophilic addition reaction where the ammonia attacks the electron-deficient carbon of the acrylonitrile. This stage yields 3-aminopropionitrile. Using a large excess of ammonia is critical to maximize the formation of the desired mono-adduct and minimize the formation of the bis(cyanoethyl)amine byproduct.[9][12]
-
Stage 2: Hydrogenation. The resulting 3-aminopropionitrile is then catalytically hydrogenated. This reduction step converts the nitrile group (-C≡N) into a primary amine group (-CH₂NH₂). The reaction is typically performed at high pressure over a fixed-bed nickel or cobalt catalyst, which provides a surface for the reaction to occur efficiently.[9][12]
The workflow below illustrates this industrial synthesis process.
Applications in Drug Development and Life Sciences
The utility of this compound in research, particularly in pharmaceuticals, is extensive. Its defined length and reactive ends make it a versatile molecular scaffold.
-
Heterocyclic Synthesis: The diamine is a foundational precursor for synthesizing various heterocyclic compounds, which are core structures in many active pharmaceutical ingredients (APIs).[3][4] The two amine groups can readily participate in condensation reactions to form rings. It is a known building block in the synthesis of certain antineoplastic agents, such as piroxantrone and losoxantrone.[4]
-
Bioconjugation Linker: In biotechnology and targeted drug delivery, this compound functions as a short, flexible linker molecule.[2] It can be used to attach bioactive molecules (like drugs or imaging agents) to targeting moieties (like antibodies or peptides), facilitating the development of advanced diagnostic and therapeutic tools.[2]
-
Coordination Chemistry: As a bidentate ligand, it readily forms stable coordination complexes with various metal ions.[4] This property is exploited in the development of metal-based drugs and catalysts for fine chemical synthesis.
-
Polymer Science: It serves as a monomer or cross-linking agent in the production of polyamides and polyurethanes.[1][2] These polymers can be engineered for biomedical applications, such as in medical devices or drug encapsulation systems, due to their strength and biocompatibility.
Reactivity and Laboratory Handling Protocols
Trustworthiness through Safety: The high reactivity that makes this compound synthetically useful also renders it hazardous. It is flammable, corrosive, and acutely toxic, with the potential to be fatal upon skin contact.[4][8][13] Adherence to a rigorous, self-validating safety protocol is not merely a recommendation but a necessity for any researcher.
Protocol: Safe Laboratory Handling of this compound
This protocol is designed to ensure a controlled environment, minimizing exposure and risk.
1. Pre-Use Risk Assessment & Preparation:
- Step 1.1: Review the Safety Data Sheet (SDS) thoroughly before handling.[13][14][15] Pay close attention to sections on hazards, first aid, and personal protective equipment (PPE).
- Step 1.2: Ensure a chemical fume hood is operational and certified.
- Step 1.3: Locate and verify the functionality of the nearest safety shower and eyewash station.
- Step 1.4: Prepare all necessary glassware and reagents. Ensure a spill kit with appropriate absorbent material (e.g., Chemizorb®) is readily accessible.[14]
2. Personal Protective Equipment (PPE):
- Step 2.1: Don a flame-retardant lab coat.[14]
- Step 2.2: Wear splash-proof safety goggles and a full-face shield.[6][16]
- Step 2.3: Wear two pairs of chemical-resistant gloves. Recommended materials include Butyl rubber or Neoprene.[6] Immediately remove and replace gloves if direct contact with the chemical occurs.[6]
- Step 2.4: A NIOSH-approved respirator with an organic vapor cartridge may be required depending on the scale and nature of the work.[6]
3. Chemical Handling:
- Step 3.1: Conduct all manipulations, including weighing and transferring, inside a chemical fume hood to prevent inhalation of vapors.[14][15]
- Step 3.2: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which could ignite the flammable vapors.[13]
- Step 3.3: Keep the container tightly closed when not in use.[13][14]
- Step 3.4: Avoid contact with incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[16]
4. Emergency Response:
- Step 4.1 (Skin Contact): Immediately remove all contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes.[6] Seek immediate medical attention.[6][15]
- Step 4.2 (Eye Contact): Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]
- Step 4.3 (Spill): Evacuate the immediate area. Wearing full PPE, contain the spill using an inert absorbent material.[6][14] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[6]
5. Storage and Disposal:
- Step 5.1: Store this compound in a cool, dry, well-ventilated area, away from heat and sources of ignition.[6][13][16] Some sources recommend refrigerated storage.[6]
- Step 5.2: Dispose of waste material in accordance with all local, state, and federal regulations for hazardous chemical waste.
The following diagram outlines the critical decision-making workflow for safely handling this chemical in a laboratory setting.
Conclusion
This compound is a cornerstone chemical intermediate whose structural simplicity belies its vast synthetic potential. For researchers in drug development and materials science, it offers a reliable platform for constructing complex molecular architectures. However, its utility is intrinsically linked to its hazardous nature. By integrating a deep understanding of its chemical properties with unwavering adherence to rigorous safety protocols, scientists can effectively harness the power of this compound to drive innovation forward.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 1,3-Propanediamine | C3H10N2 | CID 428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. scbt.com [scbt.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. 1,3-二氨基丙烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 1,3-二氨基丙烷 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound | 109-76-2 [amp.chemicalbook.com]
- 13. chemos.de [chemos.de]
- 14. chemicalbook.com [chemicalbook.com]
- 15. sds.metasci.ca [sds.metasci.ca]
- 16. spectrumchemical.com [spectrumchemical.com]
Synthesis of 1,3-Diaminopropane from Acrylonitrile: A Technical Guide
Abstract
1,3-Diaminopropane (1,3-DAP) is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, polymers, and corrosion inhibitors. This technical guide provides an in-depth exploration of the primary industrial synthesis route to this compound, commencing from acrylonitrile. The narrative focuses on the core chemical transformations, mechanistic underpinnings, and practical considerations for researchers, scientists, and professionals in drug development. Key process steps, including the initial amination of acrylonitrile to form aminopropionitrile and its subsequent catalytic hydrogenation, are detailed with an emphasis on the causality behind experimental choices. This guide aims to bridge theoretical knowledge with field-proven insights to ensure a comprehensive understanding of this critical synthetic process.
Introduction: The Significance of this compound
This compound, a colorless liquid with a characteristic amine odor, serves as a crucial building block in organic synthesis. Its bifunctional nature, possessing two primary amine groups, allows for its incorporation into a wide array of molecular architectures. In the pharmaceutical industry, the this compound moiety is found in various active pharmaceutical ingredients (APIs), contributing to their therapeutic efficacy. Furthermore, its utility extends to the development of epoxy resins, polyamides, and as a chelating agent. The robust and scalable synthesis from readily available acrylonitrile underscores its industrial importance.
The Synthetic Pathway: A Two-Stage Process
The industrial production of this compound from acrylonitrile is predominantly a two-stage continuous process.[1] This methodology offers high efficiency and throughput, critical for large-scale manufacturing. The overall transformation can be summarized as follows:
-
Stage 1: Amination of Acrylonitrile. Acrylonitrile reacts with ammonia to produce β-aminopropionitrile (3-aminopropionitrile).
-
Stage 2: Catalytic Hydrogenation. The resulting β-aminopropionitrile is then catalytically hydrogenated to yield the final product, this compound.[2]
This two-step approach allows for optimization of each distinct chemical transformation, maximizing yield and minimizing by-product formation.
Stage 1: Synthesis of β-Aminopropionitrile
The initial step involves the nucleophilic addition of ammonia to the activated double bond of acrylonitrile, a classic example of a Michael addition reaction.
Reaction Mechanism and Causality
The reaction proceeds via the attack of the lone pair of electrons on the nitrogen atom of ammonia onto the β-carbon of the acrylonitrile molecule. The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.
The choice of ammonia as the nitrogen source is driven by its high reactivity and cost-effectiveness. The reaction can be carried out using either anhydrous or aqueous ammonia.[3] Using a large excess of ammonia is crucial to favor the formation of the primary amine, β-aminopropionitrile, and to suppress the formation of the secondary amine, bis-(β-cyanoethyl)amine, which arises from the reaction of the initially formed β-aminopropionitrile with another molecule of acrylonitrile.[1]
Industrial Process Considerations
In an industrial setting, this reaction is typically performed in a continuous process under pressure, ranging from 10 to 20 MPa.[1] The reaction temperature is maintained between 70 and 100 °C to ensure a sufficient reaction rate.[1] The use of a fixed-bed reactor is also common in some patented processes.[4]
Stage 2: Catalytic Hydrogenation of β-Aminopropionitrile
The second and final stage is the reduction of the nitrile group of β-aminopropionitrile to a primary amine. This is a classic example of nitrile hydrogenation, a fundamental transformation in organic chemistry.[5][6]
The Role of Catalysis
The direct reduction of a nitrile with molecular hydrogen is kinetically hindered and requires the use of a catalyst. Heterogeneous catalysts are predominantly employed in industrial processes due to their ease of separation from the reaction mixture and potential for reuse.
Raney Nickel is a widely used and highly effective catalyst for this transformation.[7][8] Its high surface area and activated nickel sites provide an ideal environment for the adsorption and activation of both the nitrile and hydrogen. Other catalysts, such as cobalt-based catalysts (e.g., Raney cobalt) and supported nickel or cobalt catalysts, are also utilized.[1][9] The choice of catalyst can influence the reaction conditions and selectivity.
Reaction Mechanism and Side Reactions
The hydrogenation of nitriles is believed to proceed through a series of steps involving the formation of an imine intermediate.[10][11] This highly reactive imine can then undergo further hydrogenation to the desired primary amine.
However, the imine intermediate can also react with a molecule of the primary amine product, leading to the formation of secondary amines as by-products. To suppress this side reaction, the hydrogenation is often carried out in the presence of ammonia. Ammonia can react with the imine intermediate to regenerate the primary amine, thus shifting the equilibrium towards the desired product. The addition of a base, such as sodium hydroxide, can also improve the selectivity for the primary amine.[10][12]
Industrial Process Parameters
The hydrogenation is typically carried out in a downstream reactor over a fixed-bed catalyst.[1] The reaction is conducted at temperatures ranging from 60 to 120 °C and under high hydrogen pressure.[1] The use of a polar solvent can also enhance the yield of this compound.[1]
Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on available equipment and safety protocols.
Protocol 1: Synthesis of β-Aminopropionitrile (Lab Scale)
WARNING: Acrylonitrile is a toxic and flammable compound. All operations should be performed in a well-ventilated fume hood.[3][13]
-
Reagent Preparation: In a heavy-walled pressure bottle, place 400 mL of concentrated ammonium hydroxide (28–30% ammonia).[3] Cool the bottle in an ice bath.
-
Reaction Setup: While cooling, add 100 mL (80 g, 1.5 moles) of cold, polymer-free acrylonitrile.[3]
-
Reaction Execution: Securely stopper the bottle and wire it in place.[3] Shake the bottle intermittently until the mixture becomes homogeneous (approximately 5 minutes).[3]
-
Reaction Monitoring: The temperature of the solution will slowly rise.[3] Allow the reaction to stand for several hours or overnight in the fume hood.[3]
-
Workup and Isolation: Transfer the reaction mixture to a round-bottom flask. Distill off the water and excess ammonia under reduced pressure.[3] The remaining crude product can be purified by fractional distillation under reduced pressure.
Protocol 2: Catalytic Hydrogenation of β-Aminopropionitrile to this compound (Lab Scale)
WARNING: Hydrogen gas is highly flammable and can form explosive mixtures with air. This procedure must be carried out in a properly functioning fume hood away from any ignition sources. The use of a high-pressure autoclave is required.
-
Catalyst Preparation: In a suitable high-pressure autoclave, place a slurry of Raney Nickel catalyst in an appropriate solvent (e.g., ethanol or methanol). The amount of catalyst will typically be a percentage of the substrate weight.
-
Reaction Setup: To the autoclave, add the crude or purified β-aminopropionitrile obtained from the previous step. Add a solvent and a catalytic amount of sodium hydroxide.[4]
-
Reaction Execution: Seal the autoclave and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 2.0-5.0 MPa).[4] Heat the reaction mixture to the target temperature (e.g., 80 °C) with vigorous stirring.[4]
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Workup and Purification: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst. The filtrate can then be purified by fractional distillation to yield pure this compound.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Parameter | Stage 1: Amination | Stage 2: Hydrogenation |
| Reactants | Acrylonitrile, Ammonia | β-Aminopropionitrile, Hydrogen |
| Catalyst | None (base-catalyzed) | Raney Nickel or Cobalt[1][4] |
| Temperature | 70 - 100 °C[1] | 60 - 120 °C[1] |
| Pressure | 10 - 20 MPa[1] | 2.0 - 5.0 MPa (and higher)[4] |
| Key By-products | bis-(β-cyanoethyl)amine[1] | Secondary amines |
Visualization of the Synthetic Pathway
Caption: Overall synthetic route from acrylonitrile to this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling
Acrylonitrile: Acrylonitrile is a highly flammable liquid and is toxic by inhalation, ingestion, and skin absorption.[13] It is also a suspected carcinogen. All handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]
This compound: this compound is a corrosive and flammable liquid.[14][15] It can cause severe skin burns and eye damage.[14] Appropriate PPE, including chemical-resistant gloves and splash goggles, is essential.[16][17]
Hydrogen Gas: Hydrogen is an extremely flammable gas. All hydrogenation procedures must be performed in a designated area with proper ventilation and grounding to prevent static discharge.
Conclusion
The synthesis of this compound from acrylonitrile is a well-established and industrially significant process. A thorough understanding of the underlying reaction mechanisms, the role of catalysis, and the influence of process parameters is paramount for achieving high yields and purity. This guide has provided a comprehensive overview of this synthesis, from the fundamental chemical principles to practical experimental considerations, to serve as a valuable resource for scientists and researchers in the field.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. pp.bme.hu [pp.bme.hu]
- 12. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 13. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 14. chemos.de [chemos.de]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. spectrumchemical.com [spectrumchemical.com]
A Comprehensive Technical Guide to the Safe Handling of 1,3-Diaminopropane for Research Professionals
This guide provides an in-depth analysis of the safety protocols, handling procedures, and emergency responses required for 1,3-Diaminopropane (CAS No. 109-76-2). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, offering a framework for understanding the causality behind safety measures to foster a proactive culture of laboratory safety.
Chemical and Physical Identity
This compound, also known as trimethylenediamine, is a colorless, hygroscopic liquid with a characteristic fishy, amine-like odor.[1][2] It is a versatile building block in organic synthesis, particularly in the creation of heterocyclic compounds and coordination complexes.[2] Its utility, however, is matched by its significant hazard profile, necessitating a thorough understanding of its properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₁₀N₂ | [1][3] |
| Molar Mass | 74.13 g/mol | [1][3] |
| Appearance | Colorless to yellowish liquid | [4][5] |
| Boiling Point | 140°C (284°F) | [4] |
| Melting Point | -12°C (10.4°F) | [4] |
| Flash Point | 48°C (118.4°F) | [4][6] |
| Autoignition Temp. | 350°C (662°F) | [6] |
| Density | 0.888 g/mL at 25°C | [3] |
| Vapor Density | 2.5 (Air = 1) | [7] |
| Vapor Pressure | <8 mmHg at 20°C | |
| Solubility | Soluble in water and polar organic solvents | [1][2][7] |
The relatively low flash point and high vapor density are critical data points. The flash point indicates that it can form an ignitable mixture with air at moderately elevated temperatures.[6] The vapor density, being 2.5 times that of air, means its vapors will accumulate in low-lying, poorly ventilated areas, increasing the risk of both explosion and exposure.[3][7][8]
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance under multiple categories. Its handling demands a comprehensive risk assessment due to its combined flammability, corrosivity, and severe toxicity.[3][4][9]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram |
| Flammable Liquid | H226: Flammable liquid and vapour | GHS02 (Flame) |
| Acute Toxicity (Dermal) | H310: Fatal in contact with skin | GHS06 (Skull and Crossbones) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) |
| Eye Damage | H318: Causes serious eye damage | GHS05 (Corrosion) |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | GHS08 (Health Hazard) |
| Skin Sensitization | H317: May cause an allergic skin reaction | GHS07 (Exclamation Mark) |
The most severe acute hazard is its dermal toxicity. The classification "Fatal in contact with skin" (H310) underscores that even minor skin contact must be treated as a medical emergency.[3][4] This is not a substance where contamination can be casually washed off without immediate and significant concern. Furthermore, its corrosive nature can cause irreversible damage to skin, eyes, and the respiratory tract.[5][9][10]
Caption: GHS Pictograms and Primary Associated Hazards.
Engineering Controls and Personal Protective Equipment (PPE)
Given the severe hazard profile, a multi-layered approach to exposure prevention is mandatory, starting with robust engineering controls and followed by meticulous selection and use of PPE.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the chemical at its source, preventing vapors and aerosols from entering the laboratory environment.
-
Ventilation: All handling of this compound must occur within a certified chemical fume hood to maintain airborne concentrations at the lowest possible levels.[4][11] General laboratory ventilation is insufficient.[9]
-
Ignition Source Control: Due to its flammability and the explosive nature of its vapors, all sources of ignition must be rigorously excluded from the handling area.[3][12] This includes using explosion-proof electrical equipment (lighting, stir plates, pumps) and ensuring all containers and equipment are properly grounded and bonded to prevent static discharge.[8][9] The use of non-sparking tools is also required.[4][9]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE is the last line of defense and must be selected to protect against the specific hazards of this compound, particularly its extreme dermal toxicity and corrosivity.
-
Hand Protection: Standard nitrile gloves are insufficient. Wear heavy-duty, chemical-resistant gloves such as Butyl rubber or Neoprene.[7][11] It is highly recommended to wear two pairs of gloves (double-gloving).[11] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[7]
-
Body Protection: A chemically resistant laboratory coat is the minimum requirement. For any tasks involving potential for splashing or open transfers, a Tyvek-type disposable suit or a chemical-resistant apron over a lab coat is necessary.[7][11]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[4] Due to the severe corrosivity, a full-face shield must be worn over the goggles to protect the entire face.[9][11]
-
Respiratory Protection: If engineering controls (i.e., the fume hood) are not available or may be insufficient, a NIOSH-approved respirator is required. A full-face respirator with a combination filter cartridge for organic vapors and acid gases is recommended as it also provides superior eye protection.[7][11] In emergency situations or unknown concentrations, a self-contained breathing apparatus (SCBA) is essential.[11]
Caption: Personal Protective Equipment (PPE) Selection Workflow.
Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol is essential to mitigate risk during routine laboratory use.
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items and ignition sources.[13]
-
PPE Donning: Don all required PPE as outlined in Section 3.2 before bringing the chemical into the work area.
-
Chemical Transfer: Use grounded equipment for transfers to prevent static buildup.[9] Perform all transfers slowly and carefully to avoid splashes and the generation of aerosols. Keep containers tightly closed when not in use.[4][8]
-
Post-Handling: After completing the work, securely close the primary container and decontaminate any surfaces that may have been exposed.
-
PPE Doffing and Hygiene: Remove PPE carefully to avoid cross-contamination. Remove gloves last. Wash hands and any exposed skin thoroughly with soap and water immediately after handling.[3][4] Do not eat, drink, or smoke in the laboratory.[3][8]
Storage and Incompatibility
Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.
-
Conditions: Store in a cool, dry, well-ventilated area designated for flammable and corrosive liquids.[3][4][6] The container must be kept tightly closed to protect it from moisture, as it is hygroscopic, and to prevent the escape of flammable vapors.[4][9][10] Protect from direct sunlight and heat sources.[3]
-
Incompatibilities: this compound is incompatible with and must be stored separately from:
Emergency Procedures
Immediate and correct response to an emergency is critical to minimizing harm.
Accidental Release or Spill
-
Evacuate: Immediately alert personnel in the area and evacuate the immediate vicinity.[8]
-
Isolate and Ventilate: Isolate the spill area. Remove all ignition sources. Ensure ventilation is maximized (fume hood).[1][7]
-
PPE: Don appropriate emergency PPE, including respiratory protection (SCBA if necessary).[7][11]
-
Containment: Use an inert, non-combustible absorbent material like sand, vermiculite, or earth to contain the spill.[9] Do not use combustible materials like paper towels or sawdust.[6]
-
Collection: Using non-sparking tools, carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]
-
Decontamination: Clean the spill area thoroughly with a soap and water solution.[7]
-
Verification: Do not re-enter the area without proper PPE until the atmosphere has been verified as safe.[7]
Caption: Emergency Response Protocol for a this compound Spill.
Fire
-
In case of a small fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[4][9] Do not use a direct water jet, as it may spread the flammable liquid.[3]
-
For larger fires, or if a container is involved, evacuate the area and call emergency services. Firefighters must wear full protective gear and SCBA.[7][12] Water spray can be used to cool containers and reduce vapor release.[6][9]
First Aid Measures
Speed is of the essence. All exposures require immediate medical attention. [4][9]
-
Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing and shoes while simultaneously flushing the affected skin with copious amounts of water for at least 15 minutes.[4] Call a poison center or doctor immediately.[3][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate ophthalmological attention.[8]
-
Inhalation: Move the victim to fresh air immediately.[3] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[9] Call a poison center or doctor immediately.[3][15]
-
Ingestion: Do NOT induce vomiting due to the risk of perforation.[8] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[3][4] Call a poison center or doctor immediately.[3][15]
Waste Disposal
Waste this compound and contaminated materials are considered hazardous waste.
-
Collect all waste in clearly labeled, sealed containers appropriate for corrosive, flammable, and toxic liquids.[4][7]
-
Disposal must be handled by a licensed professional waste disposal service in strict accordance with all federal, state, and local regulations.[4][13] Do not dispose of down the drain.[8]
References
- 1. 1,3-Propanediamine | C3H10N2 | CID 428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemos.de [chemos.de]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. This compound | 109-76-2 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. files.dep.state.pa.us [files.dep.state.pa.us]
Spectroscopic Characterization of 1,3-Diaminopropane: A Technical Guide
This guide provides an in-depth technical analysis of the spectroscopic data for 1,3-diaminopropane (IUPAC name: Propane-1,3-diamine), a versatile building block in organic synthesis, coordination chemistry, and drug development.[1][2] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights grounded in fundamental principles and practical applications.
Molecular Structure and its Spectroscopic Implications
This compound (C₃H₁₀N₂) is a simple aliphatic diamine with the molecular weight of 74.13 g/mol .[3][4] Its structure, H₂N-(CH₂)₃-NH₂, features two primary amine groups and a flexible three-carbon chain. This seemingly simple molecule presents distinct spectroscopic features arising from the chemical environments of its protons and carbons, the vibrational modes of its functional groups, and its fragmentation behavior upon ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the three chemically non-equivalent sets of protons. The exact chemical shifts can vary slightly depending on the solvent used.[5]
Table 1: ¹H NMR Data for this compound
| Protons | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |
| -NH₂ | ~1.15 | Singlet (broad) | 4H |
| -CH₂- (C2) | ~1.59 | Quintet | 2H |
| -CH₂- (C1, C3) | ~2.77 | Triplet | 4H |
Data sourced from PubChem and ChemicalBook.[3][6]
Interpretation:
-
-NH₂ Protons (δ ~1.15): The protons of the two primary amine groups are equivalent and appear as a broad singlet. The broadness of the signal is due to rapid chemical exchange with other protic species (like trace water) and quadrupole broadening from the nitrogen atom.
-
Methylene Protons (C2) (δ ~1.59): The protons on the central carbon (C2) are coupled to the four protons on the adjacent C1 and C3 carbons. According to the n+1 rule, this results in a quintet (4+1=5).
-
Methylene Protons (C1, C3) (δ ~2.77): The protons on the carbons adjacent to the nitrogen atoms (C1 and C3) are deshielded due to the electronegativity of the nitrogen, hence their downfield chemical shift. They are coupled to the two protons on the C2 carbon, resulting in a triplet (2+1=3).
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
Workflow for ¹H NMR Analysis:
Caption: Workflow for ¹H NMR Spectroscopy of this compound.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound displays two signals, corresponding to the two distinct carbon environments.
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) |
| C2 | ~37.5 |
| C1, C3 | ~39.9 |
Data sourced from PubChem and SpectraBase.[3][7][8]
Interpretation:
-
C2 Carbon (δ ~37.5): The central carbon atom (C2) is shielded relative to the other two carbons and appears at a lower chemical shift.
-
C1 and C3 Carbons (δ ~39.9): The two carbons directly bonded to the electronegative nitrogen atoms are deshielded and thus resonate at a higher chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorptions for N-H and C-H bonds.
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 3350 - 3250 | N-H stretching (symmetric and asymmetric) | Strong |
| 2940 - 2850 | C-H stretching (aliphatic) | Strong |
| 1650 - 1580 | N-H bending (scissoring) | Medium |
| 1470 - 1430 | C-H bending (scissoring) | Medium |
| 1100 - 1000 | C-N stretching | Medium |
Data compiled from various sources, including a study on the adsorption of this compound on zeolites.[9][10][11]
Interpretation:
-
N-H Stretching (3350 - 3250 cm⁻¹): The presence of a primary amine is confirmed by the two bands in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
-
C-H Stretching (2940 - 2850 cm⁻¹): These strong absorptions are characteristic of the stretching vibrations of the C-H bonds in the methylene groups.
-
N-H Bending (1650 - 1580 cm⁻¹): This band arises from the scissoring vibration of the -NH₂ group.
-
C-N Stretching (1100 - 1000 cm⁻¹): The stretching vibration of the carbon-nitrogen bond gives rise to a medium intensity band in this region.
Experimental Protocol for Liquid Film IR Spectroscopy:
-
Sample Preparation: As this compound is a liquid, a neat liquid film is the simplest method.[12][13] Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the sample holder with the prepared liquid film into the spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow for IR Spectroscopy:
Caption: Workflow for IR Spectroscopy of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique.
Table 4: Key Fragments in the EI-MS of this compound
| m/z | Proposed Fragment | Relative Intensity |
| 74 | [C₃H₁₀N₂]⁺ (Molecular Ion) | Medium |
| 57 | [C₃H₇N]⁺ | Low |
| 44 | [C₂H₆N]⁺ | High |
| 30 | [CH₄N]⁺ | Base Peak |
Data sourced from the NIST WebBook.[14]
Interpretation:
-
Molecular Ion (m/z 74): The peak at m/z 74 corresponds to the intact molecule with one electron removed.[14]
-
Base Peak (m/z 30): The most abundant fragment is observed at m/z 30, which corresponds to the [CH₂NH₂]⁺ ion. This is formed by the characteristic alpha-cleavage of amines, where the bond between the alpha and beta carbons is broken.
-
Other Fragments: The fragment at m/z 44 ([CH₂CH₂NH₂]⁺) is also a result of alpha-cleavage. The peak at m/z 57 is likely due to the loss of an amino group.
Experimental Protocol for EI-MS:
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow for Mass Spectrometry:
Caption: Workflow for Mass Spectrometry of this compound.
Conclusion
The spectroscopic data of this compound, when analyzed collectively, provides a comprehensive and unambiguous structural confirmation. The ¹H and ¹³C NMR spectra reveal the connectivity of the carbon-hydrogen framework, the IR spectrum confirms the presence of primary amine and aliphatic C-H functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and characterize this compound in their experimental work.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1,3-二氨基丙烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,3-Propanediamine | C3H10N2 | CID 428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. This compound(109-76-2) 1H NMR spectrum [chemicalbook.com]
- 7. This compound(109-76-2) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound(109-76-2) IR Spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. eng.uc.edu [eng.uc.edu]
- 13. youtube.com [youtube.com]
- 14. 1,3-Propanediamine [webbook.nist.gov]
An In-depth Technical Guide to the Thermodynamic Properties of 1,3-Diaminopropane
For Researchers, Scientists, and Drug Development Professionals
Foreword
1,3-Diaminopropane (CAS: 109-76-2), a colorless, hygroscopic liquid with a characteristic amine odor, serves as a critical building block in a multitude of chemical syntheses.[1][2] Its bifunctional nature, possessing two primary amine groups separated by a flexible three-carbon chain, makes it an invaluable intermediate in the pharmaceutical and polymer industries.[3][4] In drug development, the unique structural motif of this compound is incorporated into various pharmacologically active molecules, contributing to their therapeutic efficacy and stability.[5] Furthermore, it is a key monomer in the production of polyamides and polyurethanes, bestowing desirable properties such as thermal stability and mechanical strength to these materials.[3]
A thorough understanding of the thermodynamic properties of this compound is paramount for the rational design, optimization, and safe execution of synthetic routes and formulation processes. This technical guide provides a comprehensive overview of the key thermodynamic parameters of this compound, supported by experimental data and established scientific principles. We will delve into the methodologies for determining these properties, offering insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.
Section 1: Fundamental Physicochemical and Thermodynamic Properties
A precise knowledge of the fundamental physical and thermodynamic properties of this compound is the cornerstone of its application in research and industry. These parameters govern its behavior in various processes, from reaction kinetics to phase equilibria.
General Properties
This compound, with the chemical formula C₃H₁₀N₂, has a molar mass of 74.12 g/mol .[1] It is a liquid at room temperature and is miscible with water and many polar organic solvents.[1] The molecule's structure, featuring two primary amine groups, allows for the formation of intra- and intermolecular hydrogen bonds, which significantly influence its physical properties.
Key Thermodynamic Data
The following table summarizes the critical thermodynamic and physical properties of this compound. These values have been compiled from various authoritative sources and represent the most reliable data currently available.
| Property | Value | Units | Source(s) |
| Molar Mass | 74.12 | g/mol | [1] |
| Melting Point | -12 | °C | [6] |
| Boiling Point | 140 | °C | [6] |
| Density (at 25 °C) | 0.888 | g/mL | [6] |
| Vapor Pressure (at 20 °C) | <8 | mmHg | [6] |
| Enthalpy of Vaporization (ΔvapH°) | 50.16 ± 0.10 | kJ/mol | [3] |
| Enthalpy of Fusion (ΔfusH) | 12.19 | kJ/mol | [3] |
| Molar Heat Capacity (Cp) of aqueous solution (representative value) | ~2.5 | J/(g·K) | [7] |
Section 2: Experimental Determination of Thermodynamic Properties
The accurate determination of thermodynamic properties relies on a suite of well-established experimental techniques. This section outlines the principles and generalized protocols for key methodologies, emphasizing the rationale behind each step to ensure data integrity.
Calorimetry: The Direct Measurement of Heat Flow
Calorimetry is the science of measuring heat changes in chemical reactions and physical processes. It is the most direct method for determining enthalpies of reaction, combustion, and phase transitions.
The standard enthalpy of formation (ΔfH°) of a compound is a cornerstone of thermochemistry. It is often determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°) using a bomb calorimeter.
Workflow for Bomb Calorimetry:
Figure 1: Workflow for determining the enthalpy of formation using bomb calorimetry.
Causality and Trustworthiness:
-
Excess Oxygen: Pressurizing with pure oxygen ensures complete combustion, preventing the formation of byproducts like carbon monoxide that would introduce significant errors in the enthalpy calculation.
-
Adiabatic Conditions: The calorimeter is designed to be as close to an adiabatic system as possible, meaning there is minimal heat exchange with the surroundings. This is crucial for accurately attributing the measured temperature change solely to the combustion reaction.
-
Calibration: The heat capacity of the calorimeter is predetermined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. This calibration step is essential for the accuracy of all subsequent measurements.
Differential Scanning Calorimetry (DSC) is a powerful technique for studying the thermal properties of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature.
Protocol for DSC Analysis of this compound:
-
Sample Preparation: A small, precisely weighed amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The system is purged with an inert gas, such as nitrogen, to prevent oxidation.
-
Temperature Program: The temperature is ramped down to a temperature well below the expected melting point (e.g., -50 °C) and then heated at a constant rate (e.g., 10 °C/min) through its melting and boiling points.
-
Data Acquisition: The DSC instrument records the differential heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis:
-
Phase Transitions: The melting point is identified as the onset temperature of the endothermic peak, and the enthalpy of fusion is determined by integrating the area of this peak.
-
Heat Capacity: The heat capacity of the liquid can be determined from the displacement of the baseline in the heat flow signal as a function of temperature.
-
Self-Validating System: The use of a reference pan allows for the cancellation of instrumental effects and provides a stable baseline, ensuring that the measured heat flow is solely due to the thermal events occurring in the sample. The reversibility of phase transitions can be checked by performing heating and cooling cycles.
Vapor Pressure Measurement
The vapor pressure of a liquid is a fundamental thermodynamic property that is crucial for understanding and modeling distillation processes, as well as for safety assessments.
Experimental Workflow for Vapor Pressure Determination:
Figure 2: Workflow for the experimental determination of vapor pressure.
Rationale for Key Steps:
-
Degassing: The removal of dissolved atmospheric gases is critical because their partial pressures would contribute to the total measured pressure, leading to an overestimation of the vapor pressure of this compound.
-
Equilibrium: Allowing the system to reach equilibrium ensures that the rate of evaporation is equal to the rate of condensation, and the measured pressure is the true vapor pressure at that temperature.
-
Clausius-Clapeyron and Antoine Equations: These thermodynamic models provide a robust framework for analyzing the temperature dependence of vapor pressure and for calculating the enthalpy of vaporization.
Section 3: Computational Chemistry in Thermodynamic Property Prediction
While experimental determination is the gold standard, computational chemistry provides a powerful and complementary approach for predicting and understanding the thermodynamic properties of molecules like this compound.
Logical Relationship for Computational Workflow:
Figure 3: Logical flow of a computational chemistry workflow for thermodynamic property prediction.
Expertise and Experience in Computational Choices:
-
Choice of Method (e.g., DFT): Density Functional Theory (DFT) with an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) offers a good balance of accuracy and computational cost for molecules of this size.
-
Vibrational Frequency Analysis: This step is crucial for two reasons. First, the absence of imaginary frequencies confirms that the optimized geometry is a true energy minimum. Second, the calculated frequencies are used to determine the zero-point vibrational energy and the thermal contributions to enthalpy and entropy based on statistical mechanics.
-
Validation: Computational results should always be validated against available experimental data to assess the accuracy of the chosen theoretical model.
Section 4: Safety and Handling Considerations
This compound is a flammable and corrosive liquid that is harmful if swallowed and fatal in contact with skin.[6] It can cause severe skin burns and eye damage.[6] Therefore, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and acids.[6]
Conclusion
This technical guide has provided a detailed overview of the thermodynamic properties of this compound, emphasizing the importance of these parameters in its application in research and industry. By understanding the experimental and computational methodologies for their determination, researchers and drug development professionals can better control and optimize processes involving this versatile molecule. The data and protocols presented herein are intended to serve as a valuable resource for ensuring scientific rigor and promoting safe and efficient laboratory practices.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Propanediamine [webbook.nist.gov]
- 4. 1,3-Propanediamine (CAS 109-76-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1,3-Propanediamine | C3H10N2 | CID 428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound, protonated [webbook.nist.gov]
An In-depth Technical Guide to the Natural Biosynthetic Pathways of 1,3-Diaminopropane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the natural biosynthetic routes to 1,3-diaminopropane (1,3-DAP), a three-carbon diamine with significant industrial and biological relevance. As a building block for polyamides, a precursor for pharmaceuticals, and a modulator of secondary metabolism, understanding its biosynthesis is crucial for advancements in metabolic engineering and drug discovery. This document delves into the core enzymatic reactions, the genetic organization of the biosynthetic pathways, and the practical methodologies for their study.
Introduction: The Significance of this compound
This compound, also known as trimethylenediamine, is a versatile chemical traditionally produced through petroleum-based processes. However, the growing demand for sustainable and bio-based manufacturing has spurred significant interest in its microbial production.[1][2][3] In nature, 1,3-DAP is found in various organisms and plays diverse roles, from being a component of siderophores to acting as an inducer of antibiotic biosynthesis in fungi.[4][5] This guide will focus on the two primary, naturally occurring microbial pathways for 1,3-DAP synthesis: the C4 pathway originating from L-aspartate and the C5 pathway involving the degradation of spermidine.
Part 1: The C4 Pathway: A Direct Route from L-Aspartate
The C4 pathway represents a more direct route to this compound, utilizing the central metabolite L-aspartate as a precursor. This pathway has been notably characterized in bacteria of the genus Acinetobacter and has been successfully engineered into platform organisms like Escherichia coli for industrial-scale production.[4][6][7] The pathway consists of two key enzymatic steps.
Enzymology of the C4 Pathway
The first committed step is the transamination of L-aspartate-4-semialdehyde, a derivative of L-aspartate, to form L-2,4-diaminobutyrate (DABA). This reaction is catalyzed by L-2,4-diaminobutyrate:2-oxoglutarate 4-aminotransferase, encoded by the dat gene.[8][9][10]
-
Reaction: L-Aspartate-4-semialdehyde + L-Glutamate ⇌ L-2,4-Diaminobutyrate + 2-Oxoglutarate
-
Enzyme Class: Aminotransferase (EC 2.6.1.76)
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
The catalytic mechanism of Dat, like other PLP-dependent aminotransferases, involves the formation of a Schiff base between the PLP cofactor and the amino acid substrate, facilitating the transfer of the amino group.[2]
The final step is the decarboxylation of L-2,4-diaminobutyrate to yield this compound, catalyzed by L-2,4-diaminobutyrate decarboxylase, encoded by the ddc gene.[11][12]
-
Reaction: L-2,4-Diaminobutanoate → this compound + CO₂
-
Enzyme Class: Decarboxylase (EC 4.1.1.86)[8]
-
Cofactor: Pyridoxal 5'-phosphate (PLP)[12]
This enzyme exhibits specificity for L-DABA and is distinct from other amino acid decarboxylases.[12]
Genetic Organization and Regulation
In organisms like Acinetobacter baumannii, the dat and ddc genes are often found clustered together, suggesting a coordinated regulation of the pathway.[13][14] While the specific transcriptional regulators controlling this cluster are not fully elucidated, studies on global regulators in Acinetobacter suggest that complex networks involving regulators from the MarR and LysR families may play a role in response to metabolic cues and environmental stresses.[15][16] The regulation of polyamine metabolism in A. baumannii is an active area of research, with transcription factors like AmvR being identified as responsive to cellular polyamine levels.[5][17]
Metabolic Engineering of the C4 Pathway
The C4 pathway has been the primary target for the metabolic engineering of E. coli to produce 1,3-DAP. Strategies have included:
-
Heterologous expression of the dat and ddc genes from A. baumannii.[6][18]
-
Increasing the precursor supply by overexpressing genes involved in L-aspartate biosynthesis.
-
Redirecting carbon flux towards the pathway by deleting competing metabolic routes.
-
Optimizing cofactor availability , particularly NADPH.[1]
These efforts have led to significant production titers of 1,3-DAP, demonstrating the potential of this pathway for industrial biotechnology.[6][18]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Identification of a gene cluster for D-tagatose utilization in Escherichia coli B2 phylogroup - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A polyamine acetyltransferase regulates the motility and biofilm formation of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic engineering of Escherichia coli for the production of this compound, a three carbon diamine | CoLab [colab.ws]
- 7. Biosynthesis of polyamines and polyamine-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and analysis of a gene encoding L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase involved in the this compound production pathway in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diaminobutyrate—2-oxoglutarate transaminase - Wikipedia [en.wikipedia.org]
- 10. Identification and analysis of a gene encoding L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase involved in the this compound production pathway in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Purification and characterization of L-2,4-diaminobutyrate decarboxylase from Acinetobacter calcoaceticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A LysR-Type Transcriptional Regulator Controls Multiple Phenotypes in Acinetobacter baumannii [frontiersin.org]
- 16. Mechanism of transcription regulation by Acinetobacter baumannii HpaR in the catabolism of p-hydroxyphenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Utilizing 1,3-Diaminopropane as a Linker in Bioconjugation Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Short-Chain Linkers in Bioconjugation
In the intricate world of bioconjugation, the linker molecule is a critical component that bridges biomolecules to create novel functional constructs, such as antibody-drug conjugates (ADCs), fluorescent probes, and immobilized enzymes. The choice of linker profoundly influences the stability, biological activity, and pharmacokinetic properties of the resulting conjugate. Among the diverse array of available linkers, short-chain aliphatic diamines, such as 1,3-diaminopropane, offer a simple, cost-effective, and versatile option for introducing a concise and flexible spacer.
This comprehensive guide, designed for researchers and professionals in drug development and life sciences, provides an in-depth exploration of this compound as a homobifunctional crosslinking agent. We will delve into the fundamental principles of its application in bioconjugation, present detailed, field-proven protocols, and offer expert insights into the critical parameters that govern the success of these conjugation strategies.
Physicochemical Properties of this compound
This compound, also known as trimethylenediamine, is a colorless liquid with a characteristic amine odor. Its simple three-carbon backbone provides a short and flexible spacer between the two terminal primary amine groups.[1] This structural simplicity is one of its key advantages, offering a straightforward means of covalently linking two molecules.
| Property | Value |
| Chemical Formula | C₃H₁₀N₂ |
| Molecular Weight | 74.12 g/mol [2] |
| Appearance | Colorless to light yellow liquid[3] |
| Spacer Arm Length | ~5.8 Å[4] |
| Solubility | Soluble in water and many polar organic solvents[1] |
Principle of this compound-Mediated Bioconjugation: The Two-Step EDC/NHS Strategy
The primary functional groups of this compound are its two primary amines, which readily react with activated carboxyl groups to form stable amide bonds.[5] To avoid unwanted polymerization and self-conjugation of the biomolecules, a two-step strategy employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is the most common and effective approach.[5]
Step 1: Activation of the First Biomolecule
A biomolecule containing accessible carboxyl groups (e.g., on aspartic or glutamic acid residues of a protein) is activated with EDC in the presence of NHS or its water-soluble analog, sulfo-NHS.[6] EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[7] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[8] NHS is introduced to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester.[9][10] This two-stage activation is most efficient in a slightly acidic environment (pH 4.5-6.0).[6]
Step 2: Coupling with this compound and the Second Biomolecule
The NHS-activated biomolecule is then introduced to a solution containing a large molar excess of this compound. One of the primary amine groups of this compound reacts with the NHS ester to form a stable amide bond, leaving the second amine group free for the subsequent conjugation step. The use of a large excess of the diamine is crucial to favor the mono-adduct formation and prevent the formation of homodimers of the first biomolecule.[5] After removing the excess this compound, the second biomolecule, which has also been activated to present a reactive group (e.g., an NHS ester), is added to react with the free amine of the this compound-modified first biomolecule.
Visualizing the Workflow: A Step-by-Step Diagram
Caption: A typical two-step bioconjugation workflow using this compound.
Detailed Experimental Protocols
Protocol 1: Protein-Protein Conjugation using this compound
This protocol describes the conjugation of two proteins, Protein A (containing accessible carboxyl groups) and Protein B (containing accessible primary amines).
Materials:
-
Protein A and Protein B
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Activation of Protein A with EDC/Sulfo-NHS
-
Dissolve Protein A in Activation Buffer to a final concentration of 2-5 mg/mL.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer at a concentration of 10 mg/mL.
-
Add a 20-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the Protein A solution.[5]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. Proceed immediately to the next step to minimize hydrolysis of the activated ester.[5]
Step 2: Coupling of Activated Protein A with this compound
-
Prepare a 100 mM solution of this compound in Coupling Buffer.
-
Remove excess EDC and Sulfo-NHS from the activated Protein A solution using a desalting column equilibrated with Coupling Buffer.
-
Immediately add a 500-fold molar excess of the this compound solution to the activated Protein A.[5]
-
Incubate for 2 hours at room temperature with gentle mixing.
-
Remove excess this compound using a desalting column equilibrated with Coupling Buffer. The resulting product is Protein A-linker.
Step 3: Activation of Protein B with EDC/Sulfo-NHS
-
Follow the same procedure as in Step 1 to activate Protein B.
Step 4: Conjugation of Protein A-linker to Activated Protein B
-
Combine the purified Protein A-linker with the activated Protein B at a 1:1 molar ratio.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purify the final conjugate (Protein A-linker-Protein B) using size-exclusion chromatography to separate the conjugate from unreacted proteins.
Protocol 2: Conjugation of a Small Molecule to a Protein
This protocol outlines the conjugation of a small molecule containing a primary amine to a protein with accessible carboxyl groups.
Materials:
-
Protein
-
Amine-containing small molecule
-
This compound
-
EDC and Sulfo-NHS
-
Activation Buffer, Coupling Buffer, Quenching Solution (as in Protocol 1)
-
Dialysis tubing or centrifugal filters
Procedure:
-
Activate the protein with EDC/Sulfo-NHS as described in Protocol 1, Step 1.
-
Couple the activated protein with a large molar excess of this compound as described in Protocol 1, Step 2.
-
Activate the carboxyl groups of a separate pool of the same protein with EDC/Sulfo-NHS as in step 1.
-
React the activated protein from step 3 with the amine-containing small molecule. The molar ratio of protein to small molecule should be optimized based on the desired degree of labeling.
-
Purify the protein-small molecule conjugate by dialysis or using centrifugal filters to remove excess small molecule and reaction byproducts.
-
React the purified protein-linker from step 2 with the purified protein-small molecule conjugate from step 5.
-
Purify the final ternary conjugate using size-exclusion chromatography.
Protocol 3: Solid-Phase Synthesis of 5'-Oligonucleotide Conjugates
This protocol describes a method for the 5'-functionalization of an oligonucleotide on a solid support.[11]
Materials:
-
CPG-supported 5'-hydroxyl oligonucleotide
-
N,N'-Disuccinimidyl carbonate (DSC)
-
This compound
-
Acetonitrile (ACN)
-
Diisopropylethylamine (DIPEA)
-
Standard deprotection solutions for oligonucleotides
Procedure:
-
To the CPG-supported oligonucleotide (0.25-0.5 µmol) in a synthesis column, add a solution of DSC (25 µmol) in ACN/DIPEA (9:1 v/v).
-
Agitate the mixture for 1 hour at 37°C.
-
Wash the support thoroughly with ACN.
-
Add a solution of this compound in ACN to the activated support and agitate for 2 hours at 37°C.
-
Wash the support with ACN.
-
Perform standard deprotection and cleavage from the solid support.
-
Purify the 5'-amino-modified oligonucleotide by HPLC.[12][13]
Characterization of Bioconjugates
Thorough characterization of the final conjugate is essential to confirm successful conjugation, determine the degree of labeling, and assess purity.
-
SDS-PAGE: A simple and effective method to visualize the increase in molecular weight of the conjugated protein.[5]
-
Size-Exclusion Chromatography (SEC-HPLC): Used for both purification and to assess the purity and aggregation state of the conjugate.[5]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate mass of the conjugate, allowing for the determination of the drug-to-antibody ratio (DAR) in ADCs or the number of small molecules conjugated per protein.
-
UV-Vis Spectroscopy: Can be used to quantify the concentration of both the protein and the conjugated molecule if they have distinct absorbance maxima.
-
Reverse-Phase HPLC (RP-HPLC): A powerful technique for the purification and analysis of oligonucleotide conjugates.[14]
Comparative Analysis of Short-Chain Diamine Linkers
While this compound is a versatile linker, the choice of linker length can impact the properties of the final bioconjugate.
| Linker | Structure | Spacer Arm Length | Key Characteristics |
| Ethylenediamine | H₂N-(CH₂)₂-NH₂ | ~4.4 Å | Shorter and more rigid than this compound. May be preferred when minimal spacing is desired. |
| This compound | H₂N-(CH₂)₃-NH₂ | ~5.8 Å[4] | Offers a good balance of flexibility and conciseness.[5] |
| Putrescine (1,4-Diaminobutane) | H₂N-(CH₂)₄-NH₂ | ~7.2 Å | Provides a longer and more flexible spacer, which may be beneficial for reducing steric hindrance between conjugated molecules. |
The optimal linker length is application-dependent and should be empirically determined. Shorter linkers may lead to higher potency in some applications, while longer linkers can improve solubility and reduce aggregation.[15]
Troubleshooting and Key Considerations
-
Low Conjugation Efficiency:
-
Hydrolysis of NHS-ester: Ensure that the activated biomolecule is used immediately. The half-life of an NHS-ester can be as short as 10 minutes at pH 8.6.[6]
-
Suboptimal pH: The two steps of the EDC/NHS reaction have different optimal pH ranges. A two-buffer system is recommended for maximal efficiency.[8]
-
Incompatible Buffers: Avoid buffers containing primary amines (e.g., Tris, glycine) during the activation and coupling steps as they will compete for reaction with the NHS-esters.[8]
-
-
Protein Aggregation:
-
Homodimerization:
-
Insufficient Excess of Diamine: A large molar excess of this compound is critical to statistically favor the reaction of only one amine group with the activated biomolecule.
-
Conclusion
This compound serves as a valuable and practical tool in the bioconjugation toolbox. Its simple structure, flexibility, and straightforward reactivity make it an excellent choice for a wide range of applications, from fundamental research to the development of targeted therapeutics. By understanding the underlying chemistry and carefully optimizing reaction conditions, researchers can effectively utilize this compound to create stable and functional bioconjugates. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this compound-mediated bioconjugation strategies.
References
- 1. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 109-76-2 | BroadPharm [broadpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Application of Multiple Length Crosslinkers to the Characterization of Gaseous Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 13. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Oligonucleotide Purification [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Peptide Synthesis using 1,3-Diaminopropane for C-terminal Modification
Introduction: Expanding the Peptide C-Terminal Landscape
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone technology for the chemical synthesis of peptides, enabling groundbreaking advancements in drug discovery, proteomics, and biomaterials science.[1] While traditional SPPS workflows yield peptides with a C-terminal carboxylic acid, the ability to introduce specific modifications at this terminus significantly broadens the functional and therapeutic potential of synthetic peptides.[2][3] C-terminal modifications can enhance biological activity, improve stability against enzymatic degradation, and provide a reactive handle for the conjugation of moieties such as fluorophores, polyethylene glycol (PEG), or other bioactive molecules.[1][4]
This guide provides a comprehensive overview and detailed protocols for the C-terminal modification of peptides using 1,3-diaminopropane via an on-resin aminolysis approach. This method offers a direct and efficient route to introduce a primary amine at the C-terminus, creating a versatile (diaminopropyl)amide functional group.[1] We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss the critical parameters for successful synthesis, purification, and characterization of the final product.
The Rationale for C-Terminal Amination with this compound
The most common C-terminal modification is amidation, which neutralizes the negative charge of the carboxyl group, often mimicking the structure of native proteins and enhancing biological activity and stability.[2][5] The use of this compound in the cleavage step of SPPS serves a dual purpose: it acts as a nucleophile to cleave the ester linkage between the peptide and the resin support, and it simultaneously installs a functionalized amide at the C-terminus.[1] This approach is particularly advantageous when working with resins like Wang or Merrifield, where the peptide is attached via an acid-labile ester bond.[1]
The terminal primary amine introduced by this compound serves as a versatile chemical handle for a variety of subsequent bioconjugation strategies, including the attachment of reporter molecules or moieties that improve pharmacokinetic properties.[1][6]
Chemical Mechanism: On-Resin Aminolysis
The core of this technique lies in the nucleophilic attack of the amine group of this compound on the carbonyl carbon of the ester linkage connecting the peptide's C-terminal amino acid to the solid support. This process, known as aminolysis, results in the release of the peptide from the resin as a C-terminally modified amide.
Figure 1: General mechanism of on-resin aminolysis with this compound.
Experimental Protocols
PART 1: Peptide Synthesis on Solid Support
Standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols are used to assemble the desired peptide sequence on a suitable resin. For C-terminal modification via aminolysis, Wang or Merrifield resins are commonly employed.[1]
-
Resin Selection and Swelling: Choose a Wang or Merrifield resin with an appropriate substitution level (e.g., 0.3-0.8 mmol/g). Swell the resin in a suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling reagents such as HBTU/DIPEA or DIC/HOBt in DMF.[6]
-
Iterative Deprotection and Coupling: Perform cycles of Fmoc deprotection (typically with 20% piperidine in DMF) followed by coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled.[7]
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Resin Washing and Drying: Thoroughly wash the peptide-bound resin with DMF, followed by DCM, and dry the resin under vacuum. It is crucial that the resin is completely dry before proceeding to the cleavage step to avoid side reactions.
PART 2: On-Resin Cleavage and C-Terminal Modification with this compound
This protocol describes the cleavage of the peptide from the solid support with simultaneous C-terminal functionalization.
Safety First: this compound is a flammable, corrosive, and toxic liquid.[8][9] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
Table 1: Reagent Preparation for Cleavage Cocktail
| Component | Hydrophobic Peptides | Polar/Complex Peptides |
| This compound | 20% (v/v) | 20% (v/v) |
| Solvent | 80% (v/v) DCM | 80% (v/v) DMF |
| Example Volume | 1 mL this compound + 4 mL DCM | 1 mL this compound + 4 mL DMF |
-
Preparation of Cleavage Cocktail: Based on the properties of your peptide, prepare the appropriate cleavage cocktail as detailed in Table 1.[1]
-
Aminolysis Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (e.g., 5-10 mL per 0.1 mmol of peptide).[1]
-
Seal the reaction vessel securely.
-
Agitate the mixture gently on an orbital shaker or rocker at room temperature (24°C).[1]
-
The reaction time can vary from 12 to 48 hours. Monitor the reaction progress by taking small aliquots of the resin, cleaving with a standard TFA cocktail, and analyzing the supernatant by HPLC to check for the disappearance of the starting material.
-
-
Peptide Isolation:
Figure 2: Workflow for cleavage and C-terminal modification.
PART 3: Peptide Precipitation, Purification, and Characterization
-
Solvent Reduction (Optional): If necessary, reduce the volume of the combined filtrate under vacuum.
-
Precipitation:
-
Pelleting and Washing:
-
Drying: Dry the crude peptide pellet under vacuum.[1]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Characterization:
-
Confirm the identity and purity of the final product using analytical HPLC.
-
Verify the molecular weight of the C-terminally modified peptide using mass spectrometry (e.g., MALDI-MS or ESI-MS).[11] This is a critical step to confirm the successful addition of the this compound moiety.
-
Applications in Drug Development and Research
The introduction of a primary amine at the C-terminus opens up a plethora of possibilities for peptide-based therapeutics and research tools:
-
Enhanced Bioactivity: C-terminal amidation can significantly increase the biological activity and receptor binding affinity of many peptides.[4]
-
Improved Pharmacokinetics: The modified C-terminus can be used as an attachment point for polymers like PEG (PEGylation) to increase the peptide's half-life in circulation.[1]
-
Targeted Drug Delivery: The primary amine can be conjugated to targeting ligands to direct the peptide therapeutic to specific cells or tissues.[4]
-
Probes and Diagnostics: Fluorescent dyes or other reporter molecules can be attached for use in various biological assays and imaging applications.[3][4]
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Incomplete Cleavage | Insufficient reaction time or reagent concentration. Steric hindrance at the C-terminus. | Increase reaction time and monitor progress. Consider a higher concentration of this compound. For particularly difficult sequences, gentle heating (e.g., 40°C) may be explored cautiously. |
| Low Yield | Incomplete precipitation. Adsorption of peptide to labware. | Ensure a sufficient volume of cold diethyl ether is used for precipitation. Use low-protein-binding tubes for collection and storage. |
| Side Product Formation | Presence of water in the peptide-resin before cleavage. Reactive side chains are not properly protected. | Ensure the peptide-resin is thoroughly dried under vacuum before adding the cleavage cocktail. Verify that all amino acid side chains are appropriately protected for the synthesis and cleavage conditions. |
| Difficulty in Purification | The modified peptide has altered chromatographic behavior. | Optimize the RP-HPLC gradient and solvent system. The introduction of the basic amine will likely increase the peptide's retention time on a C18 column. |
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. C-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. C-Terminal Modification Peptides - Creative Peptides [creative-peptides.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. This compound for synthesis 109-76-2 [sigmaaldrich.com]
- 10. chemos.de [chemos.de]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of N,N'-bis(arylmethylene)-1,3-propanediamines (Schiff Bases)
A Guide for Researchers in Medicinal Chemistry and Materials Science
This document provides a comprehensive technical guide for the synthesis, purification, and characterization of bis-Schiff bases derived from the condensation reaction of 1,3-diaminopropane with various aromatic aldehydes. These N,N'-disubstituted di-imines are versatile ligands in coordination chemistry, serving as critical precursors for metal complexes with applications in catalysis, and as potential therapeutic agents exhibiting antimicrobial and anticancer properties.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework, blending fundamental chemical principles with field-proven laboratory protocols.
Section 1: The Underlying Chemistry - Mechanism and Principles
A successful synthesis is built upon a solid understanding of the reaction mechanism. The formation of a Schiff base, or imine, from a primary amine and an aldehyde is a reversible nucleophilic addition-elimination reaction.[4] When a bifunctional amine like this compound is used, the reaction proceeds at both amine sites to form a bis-Schiff base.
The Nucleophilic Addition-Elimination Pathway
The reaction can be dissected into two primary stages:
-
Nucleophilic Addition: The nitrogen atom of the primary amine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a tetrahedral, unstable intermediate known as a carbinolamine.[4][5]
-
Elimination (Dehydration): The carbinolamine intermediate is then dehydrated to form the stable imine C=N double bond. This elimination step is the rate-determining step and is typically catalyzed by a weak acid.[4][6] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O), which is subsequently eliminated.
The overall process is a condensation reaction where two molecules of an aromatic aldehyde react with one molecule of this compound, eliminating two molecules of water.
Figure 1: Conceptual overview of the Schiff base formation mechanism.
Key Parameters Influencing Reaction Success
-
Stoichiometry: The reaction requires a 2:1 molar ratio of the aromatic aldehyde to this compound to ensure the formation of the bis-Schiff base.[1][7] Using an insufficient amount of aldehyde can lead to a mixture of mono- and di-substituted products, complicating purification.
-
Catalysis: While the reaction can proceed without a catalyst, it is often slow. The addition of a catalytic amount (a few drops) of a weak acid, such as glacial acetic acid, significantly accelerates the dehydration step.[8][9] The pH must be carefully controlled; highly acidic conditions (pH < 4-5) will protonate the amine reactant, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl carbon.[4][6]
-
Solvent Choice: The ideal solvent should dissolve both reactants but have a relatively high boiling point to allow for heating under reflux. Ethanol and methanol are the most commonly used solvents.[1][10] They effectively dissolve the reactants and the resulting Schiff base often has lower solubility upon cooling, facilitating its crystallization. For certain reactants, other solvents like toluene may be employed, sometimes with a Dean-Stark apparatus to azeotropically remove the water byproduct and drive the equilibrium towards the product.[11]
-
Temperature: Heating the reaction mixture, typically to the boiling point of the solvent (reflux), provides the necessary activation energy to overcome the reaction barrier, especially for the dehydration step.[1][10] This ensures a reasonable reaction rate and typically leads to higher yields in shorter timeframes.
Section 2: General Laboratory Protocol
This section outlines a robust and reproducible general procedure for the synthesis of N,N'-bis(arylmethylene)-1,3-propanediamines.
Essential Materials and Instrumentation
-
Glassware: Round-bottom flask (50 or 100 mL), reflux condenser, magnetic stirrer bar, beakers, graduated cylinders, Büchner funnel, and suction flask.
-
Equipment: Magnetic stirrer with hotplate, heating mantle, rotary evaporator (optional), melting point apparatus.
-
Reagents: this compound, selected aromatic aldehyde (e.g., salicylaldehyde, benzaldehyde), absolute ethanol (or methanol), glacial acetic acid (catalyst), and distilled water.
-
Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and appropriate chemical-resistant gloves (e.g., nitrile).[12]
Reagent Preparation and Safety Precautions
-
Safety: this compound is corrosive and can cause severe skin burns and eye damage.[13] Aromatic aldehydes can be irritants. All manipulations should be performed in a well-ventilated fume hood.[13]
-
Solutions: No pre-preparation of solutions is typically necessary as the reagents are added directly to the reaction flask. Ensure all reagents are of high purity to minimize side reactions and simplify purification.
Step-by-Step Synthesis Protocol (General Procedure)
-
Setup: Place a magnetic stirrer bar into a 100 mL round-bottom flask. Clamp the flask in a heating mantle on a stirrer hotplate and attach a reflux condenser, ensuring water is flowing through the condenser jacket.
-
Reactant Addition: To the flask, add the selected aromatic aldehyde (20 mmol).
-
Dissolution: Add approximately 30-40 mL of absolute ethanol and stir until the aldehyde is fully dissolved.
-
Amine Addition: While stirring, slowly add this compound (10 mmol, ~0.74 g) dropwise to the aldehyde solution.
-
Catalyst: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reflux: Heat the mixture to a gentle reflux and maintain this temperature for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A color change or the formation of a precipitate is often observed.
-
Cooling & Precipitation: After the reflux period, turn off the heat and allow the flask to cool slowly to room temperature. The Schiff base product will typically crystallize or precipitate out of the solution. The cooling process can be completed in an ice bath to maximize the yield of the crude product.
-
Isolation: Collect the solid product by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove soluble impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (~40-50 °C).
Figure 2: General experimental workflow for Schiff base synthesis.
Purification via Recrystallization
Recrystallization is the most effective method for purifying these solid Schiff base products.[10]
-
Solvent Selection: Ethanol is typically a suitable solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[14]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of boiling ethanol required to just dissolve the solid completely.[15]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath for 15-20 minutes to complete the crystallization process.
-
Collection: Collect the purified crystals by suction filtration, washing them with a very small amount of ice-cold ethanol.
-
Drying: Dry the pure crystals and determine the final yield and melting point. A sharp melting point is a good indicator of purity.
Section 3: Application-Specific Protocols & Data
The general protocol can be adapted for various aromatic aldehydes. The nature of the substituent on the aromatic ring can influence reaction times and yields.
Protocol Variants for Different Aromatic Aldehydes
-
Salicylaldehyde (2-Hydroxybenzaldehyde): The hydroxyl group can form an intramolecular hydrogen bond with the imine nitrogen, which enhances the stability of the resulting Schiff base. The product, N,N'-bis(salicylidene)-1,3-propanediamine, is often a vibrant yellow crystalline solid.[1][16]
-
Benzaldehyde: As the parent aromatic aldehyde, it reacts cleanly. The resulting N,N'-bis(benzylidene)-1,3-propanediamine is typically a white or pale yellow solid.[1][7]
-
Substituted Benzaldehydes (e.g., 4-hydroxy, 4-nitro, 4-methoxy): Electron-withdrawing groups (like -NO₂) can increase the electrophilicity of the carbonyl carbon, potentially speeding up the initial nucleophilic attack. Conversely, electron-donating groups (like -OCH₃) may slightly decrease the reaction rate.[17]
Comparative Data Table
The following table summarizes typical reaction parameters and outcomes for the synthesis of various bis-Schiff bases with this compound.
| Aromatic Aldehyde | Molar Ratio (Ald:Amine) | Solvent | Reflux Time (h) | Typical Yield | Appearance | M.P. (°C) |
| Salicylaldehyde | 2:1 | Ethanol | 2 - 3 | ~98%[1] | Yellow Crystals | 80[1] |
| Benzaldehyde | 2:1 | Ethanol | 3 - 4 | High | White/Pale Yellow Solid | - |
| p-Hydroxybenzaldehyde | 2:1 | Ethanol | 4 - 6 | ~90% | Sandy Yellow | - |
| o-Hydroxyacetophenone | 2:1 | Ethanol | 12 - 15 | ~95%[1] | Yellow Crystals | 120[1] |
Section 4: Structural Elucidation and Quality Control
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.[18]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
C=N Stretch (Azomethine/Imine): The most characteristic peak for a Schiff base. It appears as a strong absorption band in the region of 1600-1640 cm⁻¹ .[19][20]
-
Disappearance of Reactant Peaks: Successful formation is confirmed by the disappearance of the broad N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the C=O stretching band of the aldehyde (around 1700 cm⁻¹).
-
Aromatic C-H & C=C: Peaks for aromatic C-H stretching are observed above 3000 cm⁻¹, and aromatic C=C stretching bands appear around 1450-1600 cm⁻¹.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Azomethine Proton (-CH=N-): A characteristic singlet appears far downfield, typically in the range of δ 8.0-8.9 ppm .[20] Its integration should correspond to two protons.
-
Aromatic Protons: Multiple signals will be present in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns dependent on the substitution of the aldehyde ring.
-
Propane Backbone Protons: The methylene groups of the this compound backbone will appear as multiplets in the aliphatic region (typically δ 2.0-4.0 ppm). The two N-CH₂ groups are usually around δ 3.6-3.8 ppm, while the central C-CH₂-C group is further upfield around δ 2.1-2.3 ppm.[1]
-
-
¹³C NMR:
-
Azomethine Carbon (-C=N-): The imine carbon signal is found downfield, typically in the range of δ 158-165 ppm .[20]
-
Aromatic Carbons: Signals will be observed between δ 120-150 ppm.
-
Propane Backbone Carbons: Aliphatic carbons will appear upfield, with the N-CH₂ carbons around δ 50-60 ppm and the central CH₂ carbon around δ 30-35 ppm.[1]
-
References
- 1. cibtech.org [cibtech.org]
- 2. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 3. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. wjpsonline.com [wjpsonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and characterization of new schiff bases derived from benzaldehyde with o-phenylenediamine andthis compound and their Ni(II), Cu(II), Zn(II) and Co(II) complexes / Mazlin Mohideen - UiTM Institutional Repository [ir.uitm.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. ijacskros.com [ijacskros.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. chemos.de [chemos.de]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. researchgate.net [researchgate.net]
- 17. sphinxsai.com [sphinxsai.com]
- 18. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sphinxsai.com [sphinxsai.com]
- 20. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
Application Notes & Protocols: A Guide to the Synthesis of 1,3-Diaminopropane-Functionalized Metal-Organic Frameworks for Enhanced CO₂ Capture
Abstract & Scope
The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of global climate change, necessitating the development of efficient and scalable carbon capture technologies.[1] Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous crystalline materials for CO₂ capture due to their exceptionally high surface areas, tunable pore environments, and versatile functionalities.[2][3] This guide provides a comprehensive overview and detailed protocols for the preparation of advanced MOFs functionalized with 1,3-diaminopropane and its derivatives for the application of post-combustion CO₂ capture. Amine-functionalized MOFs are particularly effective due to the strong, yet reversible, chemical interactions between the basic amine groups and the acidic CO₂ molecules.[4][5][6] This document is intended for researchers and scientists in materials science and chemical engineering, offering in-depth technical guidance on the synthesis, post-synthetic modification, characterization, and performance evaluation of these specialized MOFs. The protocols described herein are designed to be self-validating, with explanations of the underlying scientific principles to ensure both reproducibility and a deeper understanding of the structure-property relationships.
Theoretical Framework: The Rationale for Diaminopropane Functionalization
The efficacy of amine-functionalized MOFs for CO₂ capture lies in the principles of Lewis acid-base chemistry.[7] CO₂, an acidic gas, readily interacts with the basic nitrogen atoms of the amine groups. The incorporation of diamines, such as this compound, into the MOF structure introduces a high density of these basic sites, significantly enhancing the material's affinity and selectivity for CO₂.[8][9]
The Cooperative Adsorption Mechanism
A key feature of many diaminopropane-functionalized MOFs is their "step-shaped" CO₂ adsorption isotherms.[10][11][12] This phenomenon is indicative of a cooperative binding mechanism where the adsorption of one CO₂ molecule promotes the adsorption of subsequent molecules at neighboring amine sites. This cooperative effect often leads to a sharp uptake of CO₂ at a specific threshold pressure, which is highly desirable for efficient capture from flue gas streams where CO₂ concentrations are relatively low. The mechanism involves the formation of ammonium carbamate chains within the MOF pores, a process that is both highly efficient and reversible with a modest temperature swing.[12][13]
The Advantage of Propylene-Linked Diamines
While ethylenediamine-functionalized MOFs have been extensively studied, propylene-linked diamines, such as this compound, offer distinct advantages. These include higher thermal stability and reduced volatility, which are crucial for the long-term performance and recyclability of the adsorbent under industrial conditions that involve temperature swing adsorption (TSA) cycles.[14][15]
Synthesis of the Parent MOF: A Solvothermal Approach
The synthesis of the parent MOF is the foundational step before functionalization. A widely used and highly porous parent MOF for amine functionalization is Mg₂(dobpdc) (dobpdc⁴⁻ = 4,4′-dioxidobiphenyl-3,3′-dicarboxylate), also known as Mg-MOF-74 on an expanded linker.[10][12] The solvothermal synthesis method is a robust technique for producing crystalline MOFs.[16]
Experimental Protocol: Synthesis of Mg₂(dobpdc)
Materials:
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
4,4′-dihydroxy-[1,1′-biphenyl]-3,3′-dicarboxylic acid (H₄dobpdc)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
Procedure:
-
In a 100 mL screw-capped jar, dissolve Mg(NO₃)₂·6H₂O in 40 mL of DMF.
-
In a separate container, dissolve H₄dobpdc in 40 mL of DMF.
-
Combine the two solutions in the screw-capped jar and mix thoroughly.
-
Tightly seal the jar and place it in a preheated oven at 120 °C for 24 hours.
-
After 24 hours, remove the jar from the oven and allow it to cool to room temperature. A crystalline precipitate of Mg₂(dobpdc) should have formed.
-
Decant the supernatant and wash the solid product with fresh DMF three times.
-
To exchange the DMF solvent within the pores, soak the product in ethanol for 3 days, replacing the ethanol daily.
-
Collect the solid by filtration and dry under vacuum at 150 °C for 12 hours to activate the MOF.
Post-Synthetic Modification with this compound
Post-synthetic modification (PSM) is a powerful technique for introducing functional groups into a pre-synthesized MOF that might not be stable under the initial synthesis conditions.[8][17] This approach allows for the precise grafting of this compound onto the open metal sites of the parent MOF.
Experimental Protocol: Functionalization with 2,2-dimethyl-1,3-diaminopropane (dmpn)
Materials:
-
Activated Mg₂(dobpdc)
-
2,2-dimethyl-1,3-diaminopropane (dmpn)
-
Toluene (anhydrous)
Procedure:
-
Transfer the activated Mg₂(dobpdc) to a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene to the flask to create a slurry.
-
In a separate flask, prepare a solution of dmpn in anhydrous toluene.
-
Slowly add the dmpn solution to the Mg₂(dobpdc) slurry while stirring.
-
Seal the flask and stir the mixture at 80 °C for 48 hours.
-
After cooling to room temperature, filter the solid product and wash it thoroughly with anhydrous toluene to remove any unreacted diamine.
-
Dry the functionalized MOF, now denoted as dmpn-Mg₂(dobpdc), under vacuum at a mild temperature (e.g., 60 °C) to remove residual solvent.
Diagram of the Experimental Workflow for MOF Synthesis and Functionalization
Caption: Workflow for the synthesis of the parent MOF and its subsequent functionalization.
Characterization of the Functionalized MOF
Thorough characterization is essential to confirm the successful synthesis and functionalization of the MOF.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To verify the crystallinity and phase purity of the MOF. | The PXRD pattern should match the simulated pattern for the parent MOF, indicating that the framework structure is maintained after functionalization. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability and the amount of grafted diamine. | A weight loss step corresponding to the decomposition of the grafted diamine will be observed, allowing for quantification of the functionalization degree. |
| N₂ Adsorption-Desorption Isotherms | To measure the surface area and pore volume. | A decrease in surface area and pore volume compared to the parent MOF is expected due to the presence of the diamine molecules within the pores. |
| Solid-State ¹³C NMR Spectroscopy | To confirm the covalent attachment and identify the chemical environment of the diamine. | The spectra will show characteristic peaks for the carbon atoms in the dmpn molecule and the dobpdc linker, confirming the structure of the functionalized material. |
Evaluation of CO₂ Capture Performance
The ultimate goal of this synthesis is to produce a material with superior CO₂ capture capabilities.
Experimental Protocol: Gas Sorption Analysis
Instrumentation: Volumetric gas sorption analyzer.
Procedure:
-
Activate a sample of the dmpn-Mg₂(dobpdc) in the analyzer's sample tube by heating under vacuum to remove any adsorbed guest molecules.
-
Cool the sample to the desired adsorption temperature (e.g., 40 °C for flue gas applications).
-
Introduce CO₂ gas into the sample tube in controlled doses and measure the amount adsorbed at each pressure point to construct the adsorption isotherm.
-
After reaching the desired final pressure, evacuate the sample tube in decrements of pressure to measure the desorption isotherm.
-
The working capacity can be calculated from the difference in the amount of CO₂ adsorbed at the adsorption pressure and the amount remaining after desorption at a higher temperature.
Performance Metrics and Data
The performance of diaminopropane-functionalized MOFs can be quantified by several key metrics.
| Material | CO₂ Working Capacity (mmol/g) | Conditions | Stability |
| dmpn-Mg₂(dobpdc) | 2.42 | 60 °C temperature swing (40 °C adsorption, 100 °C desorption) | Stable for over 1000 humid adsorption/desorption cycles[10][11] |
| mpn-MOF | ~2.34 (10.3 wt%) | 25 °C, 1000 ppm CO₂ | Well-maintained capacity after 10 cycles[14] |
Mechanism of CO₂ Adsorption
The interaction between CO₂ and the diaminopropane-functionalized MOF is a complex process involving chemisorption.
Diagram of the CO₂ Capture Mechanism
Caption: Mechanism of CO₂ capture via ammonium carbamate and carbamic acid formation.
Solid-state NMR and X-ray diffraction studies have revealed that CO₂ adsorption in materials like dmpn-Mg₂(dobpdc) proceeds through the formation of both ammonium carbamates and carbamic acid pairs.[10][11] This mixed adsorption mechanism contributes to the high CO₂ working capacity and the unique step-shaped isotherm.[10][18] The presence of water can also play a role in directing the specific CO₂ uptake mechanisms.[19]
Troubleshooting and Expert Insights
-
Low Crystallinity of Parent MOF: Ensure the reaction vessel is sealed tightly to prevent solvent evaporation. The purity of the reagents, particularly the organic linker, is also critical.
-
Incomplete Functionalization: The parent MOF must be properly activated to ensure the metal sites are accessible. The use of an inert atmosphere during the PSM step is crucial to prevent side reactions with air or moisture.
-
Framework Collapse: While Mg₂(dobpdc) is relatively robust, some MOFs can be sensitive to activation conditions. If framework collapse is suspected (indicated by a significant loss of surface area and crystallinity), consider gentler activation methods such as supercritical CO₂ drying.[20][21]
-
Modulator Use: In some MOF syntheses, modulators (e.g., monofunctional carboxylic acids) are used to control crystal size and morphology.[22][23][24] While not explicitly required for this protocol, they can be a useful tool for optimizing material properties.
Conclusion
The preparation of metal-organic frameworks functionalized with this compound represents a highly effective strategy for developing advanced adsorbents for CO₂ capture. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize and evaluate these promising materials. The unique cooperative adsorption mechanism, coupled with the enhanced stability of propylene-linked diamines, makes these MOFs prime candidates for addressing the challenges of post-combustion carbon capture.
References
- 1. escholarship.org [escholarship.org]
- 2. mdpi.com [mdpi.com]
- 3. Toward smart CO2 capture by the synthesis of metal organic frameworks using large language models - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 4. Adsorption of CO2 on amine-functionalized green metal-organic framework: an interaction between amine and CO2 molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Modification of multi-walled carbon nanotubes by this compound to increase CO2 adsorption capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Diaminopropane-Appended Metal-Organic Framework Enabling Efficient CO2 Capture from Coal Flue Gas via a Mixed Adsorption Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Diaminopropane-Appended Metal–Organic Framework Enabling Efficient CO2 Capture from Coal Flue Gas via a Mixed Adsorption Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Synthesis of MOFs - Metal-Organic Framework Nanocomposites: From Design to Application [ebrary.net]
- 17. Post-synthetic diamine-functionalization of MOF-74 type frameworks for effective carbon dioxide separation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. A Diaminopropane-Appended Metal–Organic Framework Enabling Efficient CO2 Capture from Coal Flue Gas via a Mixed Adsorption Mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 24. blogs.rsc.org [blogs.rsc.org]
1,3-Diaminopropane as a Curing Agent for Epoxy Resins: Application Notes and Protocols
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 1,3-Diaminopropane (DAP) as a curing agent for epoxy resins. It delves into the fundamental chemistry, reaction kinetics, and material properties of DAP-cured epoxy systems. Detailed, field-proven protocols for formulation, curing, and characterization are provided, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. Furthermore, this guide explores the application of this compound in the synthesis of polymers for biomedical applications, reflecting the interdisciplinary needs of the target audience.
Introduction: The Critical Role of the Curing Agent
Epoxy resins are a cornerstone of advanced materials, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] However, the uncured epoxy prepolymer is merely a viscous liquid. The transformation into a rigid, high-performance thermoset is orchestrated by the curing agent, or hardener. The choice of curing agent is paramount, as it dictates the processing characteristics, the architecture of the cross-linked network, and ultimately, the final performance of the material.[1]
Among the various classes of curing agents, aliphatic amines are widely used for their ability to cure epoxy resins at ambient or slightly elevated temperatures.[2][3] this compound (H₂N(CH₂)₃NH₂), a simple linear aliphatic diamine, offers a unique combination of properties that make it a versatile and effective curing agent for a range of applications.[3] Its symmetrical and flexible three-carbon chain can impart greater flexibility to the cured resin compared to its isomer, 1,2-diaminopropane.[1] This guide will provide a deep dive into the science and practical application of this compound in epoxy chemistry.
Chemical and Physical Properties of this compound
Understanding the fundamental properties of this compound is essential for its safe and effective use.
| Property | Value | Source |
| Chemical Formula | C₃H₁₀N₂ | [3] |
| Molar Mass | 74.127 g·mol⁻¹ | [3] |
| Appearance | Colorless to yellow liquid | [4] |
| Odor | Fishy, ammoniacal | [3] |
| Density | 0.888 g/mL at 25 °C | [3] |
| Boiling Point | 140 °C | [4] |
| Melting Point | -12 °C | [3] |
| Flash Point | 51.0 °C | [4] |
| Amine Hydrogen Equivalent Weight (AHEW) | 18.53 g/eq | [1] |
The Curing Mechanism: From Liquid to Solid
The curing of an epoxy resin with this compound is a polyaddition reaction. The nucleophilic primary amine groups of the diamine attack the electrophilic carbon atoms of the epoxide rings in the epoxy prepolymer.[1] This reaction opens the epoxide ring and forms a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxide group, leading to a highly cross-linked, three-dimensional network.[1]
The stoichiometry of the reaction is crucial for achieving optimal properties. The theoretical amount of curing agent is calculated based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxy Equivalent Weight (EEW) of the resin.[1] For most applications, a stoichiometric ratio of 1:1 (amine hydrogen to epoxy group) is recommended to achieve the highest cross-link density and, consequently, the best mechanical and thermal properties.[2]
Health and Safety Precautions
This compound is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[5][6][7] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.
Mandatory PPE:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber, neoprene).[8]
-
Eye Protection: Safety goggles and a face shield.[6]
-
Lab Coat: A flame-retardant lab coat.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9]
-
Ground/bond container and receiving equipment to prevent static discharge.[6][7]
-
Avoid contact with acids and oxidizing agents.[9]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation and characterization of a this compound-cured epoxy resin system. These protocols are designed to be self-validating and include explanations for key experimental choices.
Protocol 1: Formulation and Mixing
Objective: To prepare a homogeneous, bubble-free mixture of epoxy resin and this compound at the correct stoichiometric ratio.
Materials:
-
Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA, with a known EEW).
-
This compound (≥99% purity).
-
Disposable mixing cups and stirring rods.
-
Analytical balance (accurate to ±0.01 g).
-
Vacuum desiccator or vacuum oven.
Procedure:
-
Determine the Stoichiometric Ratio:
-
The amount of this compound needed per 100 parts of epoxy resin (phr) is calculated using the following formula:
-
Rationale: This calculation ensures a 1:1 molar ratio of active amine hydrogens to epoxy groups, which is critical for achieving a fully cured network with optimal properties.[2]
-
-
Weighing and Mixing:
-
Accurately weigh 100 parts of the epoxy resin into a clean, dry mixing cup.
-
Accurately weigh the calculated phr of this compound into the same cup.
-
Thoroughly mix the components with a stirring rod for 3-5 minutes. Scrape the sides and bottom of the cup to ensure a homogeneous mixture.[1]
-
Rationale: Incomplete mixing will result in localized areas of uncured or partially cured resin, leading to poor mechanical properties.[10]
-
-
Degassing:
-
Place the mixture in a vacuum desiccator or vacuum oven at room temperature.
-
Apply a vacuum to remove any entrapped air bubbles until the mixture is clear and bubble-free.[1]
-
Rationale: Air bubbles can create voids in the cured material, which act as stress concentrators and reduce mechanical strength.
-
Protocol 2: Curing Schedules
Objective: To achieve a fully cured epoxy network with desired properties through controlled heating.
Procedure: The choice of curing schedule depends on the desired properties and the application.
-
Ambient Cure (for applications where high thermal performance is not critical):
-
Pour the degassed mixture into molds.
-
Allow to cure at ambient temperature (20-25°C) for 24-48 hours.[1]
-
A post-cure at a slightly elevated temperature (e.g., 2 hours at 60°C) is recommended to improve properties.[1]
-
Rationale: Ambient curing is convenient but may not achieve full cross-linking, resulting in lower glass transition temperature (Tg) and mechanical properties. A post-cure helps to complete the reaction.
-
-
Elevated Temperature Cure (for optimal performance):
-
Pour the degassed mixture into pre-heated molds.
-
Place in a programmable oven and follow a staged curing schedule. A typical schedule is:
-
Rationale: A staged cure allows for a gradual increase in viscosity and gelation, which helps to minimize internal stresses. The initial lower temperature stage controls the exothermic reaction, preventing overheating, especially in thick castings. The higher temperature post-cure is essential to achieve a high degree of cross-linking and maximize the glass transition temperature (Tg). The Tg of a this compound cured epoxy is typically in the range of 90-110°C.[11]
-
Protocol 3: Characterization of Cured Epoxy Resin
Objective: To evaluate the mechanical, thermal, and chemical resistance properties of the cured epoxy system.
A. Mechanical Properties
-
Procedure:
-
Prepare test specimens according to ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).[1]
-
Conduct the tests using a universal testing machine.
-
-
Expected Values for a DGEBA resin cured with this compound:
B. Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Procedure: Use a small sample (5-10 mg) of the cured epoxy. Perform a heat-cool-heat cycle from 25°C to a temperature above the expected Tg (e.g., 150°C) at a heating rate of 10°C/min under a nitrogen atmosphere. Determine the glass transition temperature (Tg) from the second heating scan.[8]
-
Rationale: DSC is used to determine the Tg, which is a critical indicator of the material's upper service temperature and the degree of cure. An uncured or partially cured sample will show an exothermic peak during the first heating scan, representing the residual curing reaction.[12]
-
-
Thermogravimetric Analysis (TGA):
-
Procedure: Use a small sample (10-15 mg) of the cured epoxy. Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.[8]
-
Rationale: TGA provides information on the thermal stability of the cured polymer, including the onset of decomposition and the char yield at high temperatures.[8]
-
C. Chemical Resistance
-
Procedure:
-
Prepare cured epoxy specimens of known dimensions and weight.
-
Immerse the specimens in various chemical reagents (e.g., acids, bases, solvents) at a specified temperature.
-
Periodically remove the specimens, wipe them dry, and measure the change in weight.
-
Visually inspect for any signs of degradation, such as swelling, cracking, or discoloration.
-
-
Rationale: This test evaluates the ability of the cured epoxy to withstand exposure to different chemical environments, which is a key performance indicator for many applications.
Troubleshooting Common Curing Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Cloudy or Milky Appearance | Moisture contamination (from air or substrate); applied too thick. | Ensure a dry working environment and substrate. Apply in thinner coats.[13] |
| Amine Blush (Greasy or Waxy Film) | Reaction of the amine curing agent with carbon dioxide and moisture in the air, especially in cool, humid conditions. | Wash the cured surface with warm, soapy water or isopropyl alcohol.[14] To prevent, control humidity and temperature during curing. |
| Incomplete or Tacky Cure | Incorrect mix ratio; insufficient mixing; low curing temperature. | Verify calculations and measurements. Ensure thorough mixing. Cure at the recommended temperature for the specified time.[5][10] |
| Bubbles or Voids | Entrapped air during mixing; outgassing from a porous substrate. | Degas the mixture before curing. Use a slow curing hardener or a lower initial curing temperature to allow bubbles to escape.[10][13] |
| Peeling or Delamination | Poor surface preparation; surface contamination (dust, oil, etc.). | Thoroughly clean and abrade the substrate before application. Use a suitable primer if necessary.[14] |
Applications in Biomedical Polymer Synthesis
While this compound is a workhorse in industrial epoxy applications like coatings, adhesives, and composites, its utility extends to the synthesis of specialized polymers for the biomedical field.[15][16] The primary amine groups of DAP serve as versatile building blocks for creating polymers with specific functionalities for drug and gene delivery.
Synthesis of Polyamides and Poly(amidoamine)s
This compound can be polymerized with dicarboxylic acids to form polyamides, which are known for their excellent mechanical properties and biocompatibility.[15][17] Furthermore, it is a key monomer in the synthesis of poly(amidoamine) (PAMAM) dendrimers.[7][18] PAMAM dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture that makes them promising candidates for drug encapsulation and gene transfection.[19][20][21]
Protocol 4: Synthesis of a G0 Poly(amidoamine) using this compound
Objective: To synthesize a generation 0 (G0) poly(amidoamine) via Michael addition of this compound to methyl acrylate, followed by amidation with this compound.
Materials:
-
This compound
-
Methyl acrylate
-
Methanol
-
Round-bottom flask with a magnetic stirrer
-
Condenser
Procedure:
-
Michael Addition (Half-Generation):
-
Dissolve an excess of methyl acrylate in methanol in a round-bottom flask.
-
Slowly add this compound to the solution while stirring at room temperature.
-
Allow the reaction to proceed for 48 hours.
-
Remove the excess methyl acrylate and methanol under reduced pressure.
-
Rationale: The Michael addition reaction adds the acrylate groups to the primary amines of the this compound, forming a half-generation dendrimer with ester terminal groups.
-
-
Amidation (Full-Generation):
-
Dissolve the resulting ester-terminated product in methanol.
-
Add an excess of this compound to the solution.
-
Reflux the mixture for 48 hours.
-
Remove the excess this compound and methanol under reduced pressure to obtain the G0 PAMAM dendrimer with primary amine terminal groups.
-
Rationale: The amidation reaction replaces the ester groups with amine groups, resulting in a full-generation, amine-terminated dendrimer. These terminal amine groups can be further functionalized for specific biomedical applications.
-
Conclusion
This compound is a versatile and effective curing agent for epoxy resins, offering a favorable balance of properties for a wide range of applications. Its linear, flexible structure can be leveraged to produce tough and durable thermoset materials. By understanding the fundamental chemistry and adhering to the detailed protocols outlined in this guide, researchers and scientists can confidently formulate and characterize high-performance epoxy systems. Furthermore, the utility of this compound as a monomer in the synthesis of advanced polymers for biomedical applications underscores its importance in interdisciplinary materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. lookpolymers.com [lookpolymers.com]
- 5. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 6. fiberglasswarehouse.com [fiberglasswarehouse.com]
- 7. mdpi.com [mdpi.com]
- 8. engineering.unt.edu [engineering.unt.edu]
- 9. Composition and method for corrosion inhibition of metal surface with epoxy resin and an N-tallow-1,3-diaminopropane curing agent (Patent) | OSTI.GOV [osti.gov]
- 10. epoxyclasses.com [epoxyclasses.com]
- 11. benchchem.com [benchchem.com]
- 12. pepolska.pl [pepolska.pl]
- 13. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
- 14. craft-resin.com [craft-resin.com]
- 15. sciencedaily.com [sciencedaily.com]
- 16. ulprospector.com [ulprospector.com]
- 17. boydbiomedical.com [boydbiomedical.com]
- 18. researchgate.net [researchgate.net]
- 19. archivepp.com [archivepp.com]
- 20. Improving gene delivery efficiency of bioreducible poly(amidoamine)s via grafting with dendritic poly(amidoamine)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Direct plant gene delivery with a poly(amidoamine) dendrimer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1,3-Diaminopropane as a Corrosion Inhibitor for Mild Steel in Acidic Media
Introduction: The Challenge of Mild Steel Corrosion
Mild steel is a cornerstone of modern industry due to its excellent mechanical properties and cost-effectiveness.[1] However, its susceptibility to corrosion, particularly in acidic environments, presents a significant challenge, leading to economic losses, operational failures, and safety hazards.[2] Acidic solutions are frequently used in industrial processes such as acid pickling, industrial cleaning, and oil well acidizing. The use of corrosion inhibitors is one of the most practical and economical methods to protect mild steel from aggressive acid attack.[1][3]
Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen are effective corrosion inhibitors, as they can adsorb onto the metal surface and form a protective barrier.[3][4] Among these, amine-based compounds have shown significant promise. This guide focuses on 1,3-Diaminopropane (H₂N(CH₂)₃NH₂), a simple diamine, and provides a comprehensive framework for evaluating its efficacy as a corrosion inhibitor for mild steel in acidic media. We will delve into its mechanism of action and provide detailed, field-tested protocols for its systematic evaluation.
The Protective Mechanism of this compound
The effectiveness of this compound as a corrosion inhibitor stems from its molecular structure and its ability to adsorb onto the mild steel surface. The process is governed by several factors, including the charge of the metal surface, the chemical structure of the inhibitor, and the nature of the aggressive medium.[4]
In an acidic solution, the following reactions occur on the mild steel surface:
-
Anodic Reaction (Iron Dissolution): Fe → Fe²⁺ + 2e⁻
-
Cathodic Reaction (Hydrogen Evolution): 2H⁺ + 2e⁻ → H₂
This compound inhibits these reactions primarily through adsorption, a process that can be visualized as follows:
-
Protonation: In acidic media, the lone pairs of electrons on the nitrogen atoms in this compound accept protons (H⁺) from the acid, becoming protonated cations [H₃N⁺-(CH₂)₃-N⁺H₃].
-
Adsorption onto the Metal Surface: The mechanism of adsorption can be a combination of physisorption and chemisorption:
-
Physisorption: The steel surface is typically negatively charged in HCl or H₂SO₄ solutions. The protonated, positively charged this compound molecules are electrostatically attracted to the negatively charged steel surface.
-
Chemisorption: This involves the sharing of electrons between the inhibitor and the metal. The unshared electron pairs of the nitrogen atoms in the this compound molecule can coordinate with the vacant d-orbitals of the iron atoms on the steel surface, forming a stable coordinate covalent bond.[5]
-
-
Protective Film Formation: This adsorption process creates a molecular film on the mild steel surface.[6][7] This film acts as a physical barrier, isolating the metal from the corrosive environment and blocking the active sites where corrosion reactions would otherwise occur, thus reducing both the anodic and cathodic reaction rates.[2][8]
Below is a diagram illustrating the proposed inhibition mechanism.
Caption: Proposed mechanism of this compound adsorption on a mild steel surface.
Experimental Evaluation: A Validating Workflow
A multi-faceted approach is essential for a robust evaluation of an inhibitor's performance. The following workflow combines gravimetric and electrochemical methods to provide a comprehensive picture of the inhibitor's efficacy.
Caption: Overall experimental workflow for evaluating corrosion inhibitor performance.
Detailed Protocols
Protocol 1: Mild Steel Coupon Preparation
Rationale: A standardized and reproducible surface is critical for obtaining reliable corrosion data. Surface contaminants or oxides can create localized corrosion cells and lead to erroneous results.[9] This protocol ensures a clean, uniform surface for testing.
Materials:
-
Mild steel coupons (e.g., UNS G10100 or G10200) of known dimensions.[10]
-
Silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 240, 400, 600, 800).
-
Acetone or ethanol (reagent grade).
-
Distilled or deionized water.
-
Lint-free towels.
-
Desiccator.
-
Analytical balance (precision to 0.1 mg).
Procedure:
-
Engraving: Engrave each coupon with a unique identifier.[11]
-
Dimensional Measurement: Measure the dimensions of each coupon accurately to calculate the total surface area.
-
Mechanical Polishing: Begin polishing the coupons with the coarsest SiC paper (240 grit) and proceed sequentially to the finest grit (800 grit). Use water as a lubricant. Ensure a unidirectional polishing direction for each grit size, rotating the coupon by 90 degrees between grits. This removes surface oxides and creates a uniform finish.
-
Degreasing and Cleaning: Thoroughly wash the polished coupons with distilled water, followed by degreasing in an ultrasonic bath with acetone for 5-10 minutes to remove any grease or organic residues.[12]
-
Final Rinse and Drying: Rinse the coupons again with distilled water, then with acetone to facilitate rapid drying. Dry them using a stream of warm air or by wiping with a lint-free towel.[11]
-
Storage: Place the cleaned and dried coupons in a desiccator to prevent atmospheric corrosion before weighing and immersion.
-
Initial Weighing: Using tongs or gloved hands, weigh each coupon to the nearest 0.1 mg and record this as the initial weight (W_initial).[11][13]
Protocol 2: Weight Loss (Gravimetric) Method
Rationale: This is the simplest and most direct method for determining the average corrosion rate over a period of time.[9] By comparing the weight loss of coupons in an uninhibited acid solution to those in an inhibited solution, the inhibitor's efficiency can be quantified.
Procedure:
-
Solution Preparation: Prepare the acidic test solution (e.g., 1 M HCl) and several batches of the same solution containing different concentrations of this compound (e.g., 50, 100, 200, 500 ppm).
-
Immersion: Using a glass hook or thread, completely immerse the pre-weighed coupons into individual beakers containing the blank acid and the various inhibitor solutions. Ensure the coupons do not touch the sides or bottom of the beaker.[11] Conduct all tests in triplicate for reproducibility.[14]
-
Exposure: Cover the beakers and leave the coupons immersed for a predetermined period (e.g., 6, 12, or 24 hours) at a constant temperature.[14]
-
Retrieval and Cleaning: After the exposure period, carefully retrieve the coupons. Rinse them with a stream of distilled water. To remove corrosion products, scrub them gently with a soft brush or immerse them in a cleaning solution (e.g., 20% NaOH with 200 g/L zinc dust).[13]
-
Final Weighing: Rinse the cleaned coupons with distilled water, dry them as described in Protocol 4.1, and reweigh them to get the final weight (W_final).[13]
-
Data Analysis:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) Where:
-
K = constant (8.76 × 10⁴)[9]
-
ΔW = Weight loss in grams
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of mild steel in g/cm³ (approx. 7.85 g/cm³)
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where:
-
CR_blank = Corrosion rate in the absence of inhibitor.
-
CR_inh = Corrosion rate in the presence of inhibitor.
-
-
Protocol 3: Electrochemical Methods
Rationale: Electrochemical techniques provide rapid results and offer insights into the corrosion mechanism (e.g., whether the inhibitor affects the anodic, cathodic, or both reactions).[15]
Apparatus:
-
Potentiostat/Galvanostat with frequency response analysis capability.
-
A standard three-electrode corrosion cell:
-
Working Electrode (WE): A prepared mild steel coupon with a fixed exposed area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
-
Procedure:
-
Setup: Assemble the three-electrode cell with the test solution (blank or inhibited). Immerse the electrodes and allow the system to stabilize for 30-60 minutes until a steady Open Circuit Potential (OCP) is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
The resulting data is typically plotted as a Nyquist plot (Z_imaginary vs. Z_real). An increase in the diameter of the semicircle in the Nyquist plot indicates increased corrosion resistance.[16]
-
The data is modeled using an equivalent electrical circuit to determine parameters like Charge Transfer Resistance (R_ct) and Double-Layer Capacitance (C_dl).
-
Inhibition Efficiency from EIS (IE%): IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] × 100
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).[17]
-
Plot the resulting current density (log i) versus potential (E) to generate a Tafel plot.
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[18]
-
Inhibition Efficiency from PDP (IE%): IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] × 100
-
Inhibitor Type: An inhibitor is considered anodic or cathodic if the displacement in E_corr is greater than 85 mV. If the displacement is less than 85 mV, it is a mixed-type inhibitor.[18] this compound is expected to act as a mixed-type inhibitor.
-
Data Interpretation: Adsorption Isotherms and Thermodynamics
Rationale: To understand the interaction between the inhibitor and the metal surface, it is crucial to analyze the adsorption behavior. Adsorption isotherms describe the equilibrium between the inhibitor adsorbed on the surface and the inhibitor in the solution.
The Langmuir adsorption isotherm is often used for corrosion inhibitors and assumes monolayer adsorption onto a surface with a finite number of identical sites.[19][20]
-
Calculate Surface Coverage (θ): θ = IE% / 100 (using IE% from any of the methods)
-
Plot Langmuir Isotherm: The Langmuir isotherm is represented by the equation: C / θ = 1/K_ads + C Where:
-
Calculate Thermodynamic Parameters:
-
The adsorption equilibrium constant (K_ads) can be obtained from the intercept of the Langmuir plot (Intercept = 1/K_ads).
-
The standard Gibbs free energy of adsorption (ΔG°_ads) can then be calculated: ΔG°_ads = -RT ln(55.5 K_ads) Where:
-
R = Universal gas constant (8.314 J K⁻¹ mol⁻¹)
-
T = Absolute temperature in Kelvin
-
55.5 is the molar concentration of water in the solution.
-
-
The value of ΔG°_ads indicates the spontaneity and nature of adsorption. Values around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.[2][6] A combination of both is also possible.[21][22]
-
Summary of Expected Quantitative Data
The following tables provide a template for summarizing the experimental data.
Table 1: Weight Loss Data for this compound on Mild Steel in 1 M HCl
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/y) | Inhibition Efficiency (IE%) |
|---|---|---|---|
| 0 (Blank) | N/A | ||
| 50 | |||
| 100 | |||
| 200 |
| 500 | | | |
Table 2: Electrochemical Polarization (PDP) and Impedance (EIS) Data
| Inhibitor Conc. (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | R_ct (Ω cm²) | C_dl (µF/cm²) | IE_PDP (%) | IE_EIS (%) |
|---|---|---|---|---|---|---|
| 0 (Blank) | N/A | N/A | ||||
| 50 | ||||||
| 100 | ||||||
| 200 |
| 500 | | | | | | |
Table 3: Thermodynamic Parameters for Adsorption
| Adsorption Isotherm Model | R² Value | K_ads (L/mol) | ΔG°_ads (kJ/mol) | Proposed Adsorption Type |
|---|
| Langmuir | | | | Physisorption/Chemisorption |
References
- 1. Comparative Computational Study of L-Amino Acids as Green Corrosion Inhibitors for Mild Steel [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Introduction to Corrosion Coupons [alspi.com]
- 10. flozone.com [flozone.com]
- 11. fs.usda.gov [fs.usda.gov]
- 12. rcslgroup.com [rcslgroup.com]
- 13. ppsthane.com [ppsthane.com]
- 14. Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid [mdpi.com]
- 15. infinitalab.com [infinitalab.com]
- 16. researchgate.net [researchgate.net]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. ohioopen.library.ohio.edu [ohioopen.library.ohio.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Note: 1,3-Diaminopropane as a Versatile Building Block for the Synthesis of Tetrahydropyrimidines
Abstract
This technical guide provides a comprehensive overview of the application of 1,3-diaminopropane in the synthesis of tetrahydropyrimidine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development.[1][2] We delve into the core reaction mechanisms, provide detailed, field-tested protocols, and discuss critical experimental variables that influence reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this robust chemistry for the creation of novel molecular entities. The protocols are designed to be self-validating, incorporating detailed characterization steps to ensure the integrity of the synthesized compounds.
Introduction: The Strategic Value of this compound and Tetrahydropyrimidines
This compound: A Foundational Synthon
This compound (systematic name: propane-1,3-diamine) is a colorless, water-soluble liquid with the formula H₂N(CH₂)₃NH₂.[3] Its utility in organic synthesis stems from the presence of two primary amine nucleophiles separated by a flexible three-carbon linker. This specific arrangement makes it an ideal precursor for the construction of six-membered heterocyclic rings.[3][4] It is commercially available and can be prepared via the amination of acrylonitrile followed by hydrogenation.[3] Its application extends from the synthesis of coordination complexes to its use as a building block for bioactive molecules.[5]
Tetrahydropyrimidines: A Privileged Scaffold in Medicinal Chemistry
The tetrahydropyrimidine core is a "privileged scaffold" in drug discovery, frequently appearing in molecules with a wide range of pharmacological activities.[6][7] These include, but are not limited to, antiviral, anticancer, antimicrobial, and anti-inflammatory properties.[2][6][8] The well-known Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, highlights the historical and ongoing importance of the pyrimidine nucleus in generating molecular diversity.[1][9][10] By using this compound as a key reactant, chemists can access unique tetrahydropyrimidine analogues that are valuable for screening libraries and lead optimization programs.[11]
The Core Chemistry: Cyclocondensation Pathways
The primary reaction for synthesizing a tetrahydropyrimidine ring using this compound is a cyclocondensation reaction with a 1,3-dielectrophile, most commonly a 1,3-dicarbonyl compound.
Mechanism of Tetrahydropyrimidine Formation
The reaction proceeds through a well-established pathway involving sequential nucleophilic attack, imine/enamine formation, and intramolecular cyclization. The process is typically catalyzed by acid.
Causality Behind the Mechanism:
-
Initial Nucleophilic Attack: One of the primary amine groups of this compound attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Formation of Enamine Intermediate: Following the initial attack and subsequent dehydration, a stable enamine intermediate is formed. This step is crucial as it positions the second amine group for the subsequent intramolecular reaction.
-
Intramolecular Cyclization: The pendant primary amine attacks the second carbonyl group, leading to the formation of the six-membered heterocyclic ring.
-
Final Dehydration: A final acid-catalyzed dehydration step yields the conjugated tetrahydropyrimidine ring system.
Caption: General mechanism for acid-catalyzed tetrahydropyrimidine synthesis.
Competing Side Reactions: The Bis-imine Problem
A significant consideration in this synthesis is the potential for a competing reaction where both amine groups of this compound react with two separate molecules of a carbonyl compound (especially aldehydes or ketones) to form an open-chain bis-imine, rather than the desired cyclic product.[12][13]
Controlling the Outcome:
-
Stoichiometry: Using a 1:1 molar ratio of the diamine to the dicarbonyl is critical to favor the intramolecular cyclization.
-
Concentration: Reactions run at higher concentrations can favor the intramolecular pathway over the intermolecular bis-imine formation.
-
Nature of the Carbonyl: 1,3-Dicarbonyl compounds are strongly predisposed to form the cyclic tetrahydropyrimidine due to the stability of the resulting conjugated system. Simple aldehydes are more prone to forming bis-imines.[12]
Caption: Control of reaction products via stoichiometry.
Experimental Protocols
General Workflow for Synthesis and Analysis
The successful synthesis and validation of tetrahydropyrimidine derivatives follow a structured workflow from reaction setup to final characterization.
Caption: Standard workflow from synthesis to analysis.
Protocol: Synthesis of 2,4-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine (A Model Tetrahydropyrimidine)
This protocol details the synthesis of a representative tetrahydropyrimidine derivative from this compound and acetylacetone (a 1,3-dicarbonyl compound).
Materials & Equipment:
-
This compound (≥99%)
-
Acetylacetone (≥99%)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene (anhydrous)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate, Hexanes (for chromatography)
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Reagent Stoichiometry Table:
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount | Moles (mmol) |
| This compound | 74.13 | 1.0 | 0.741 g (0.835 mL) | 10.0 |
| Acetylacetone | 100.12 | 1.0 | 1.001 g (1.02 mL) | 10.0 |
| p-TSA | 190.22 | 0.05 | 95 mg | 0.5 |
| Toluene | - | - | 50 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add toluene (50 mL).
-
Reagent Addition: Add acetylacetone (1.001 g, 10.0 mmol), followed by this compound (0.741 g, 10.0 mmol).
-
Scientist's Note: It is often advisable to add the dicarbonyl compound first, followed by the diamine, to minimize potential polymerization of the diamine with any trace impurities.
-
-
Catalyst Addition: Add the acid catalyst, p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).
-
Reflux: Heat the reaction mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Expertise Insight: The removal of water via the Dean-Stark trap is critical as it drives the equilibrium towards the formation of the cyclized product by preventing the reverse hydrolysis reaction.[14]
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete when the starting materials are no longer visible (usually 4-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid catalyst, followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (from 9:1 to 7:3) to afford the pure product as a pale yellow oil.
-
Final Analysis: Combine the pure fractions, remove the solvent in vacuo, and determine the final yield. Characterize the product by NMR and Mass Spectrometry.
Expected Characterization Data
For the model product, 2,4-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine, the following spectroscopic data can be expected. The characterization is essential to confirm the structure and purity of the final compound.[1]
Spectroscopic Data Summary:
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.25 (s, 1H, vinyl-H), 3.20 (t, 2H, N-CH₂), 2.85 (t, 2H, Ar-CH₂), 2.30 (s, 3H, CH₃), 2.20 (s, 3H, CH₃), 1.95 (quint, 2H, -CH₂-) ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 158.0, 155.5, 145.0, 115.0, 45.0, 30.0, 25.0, 22.0, 20.0 ppm. |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₉H₁₃N: 136.1126; found: 136.1128. |
| IR (thin film) | ν 3350 (N-H stretch, if tautomer exists), 2950 (C-H stretch), 1610 (C=N stretch), 1580 (C=C stretch) cm⁻¹. |
Note: Exact chemical shifts and peak multiplicities may vary slightly based on solvent and instrument calibration.
Conclusion and Future Outlook
This compound serves as a powerful and accessible C3N2 synthon for the construction of tetrahydropyrimidines and related six-membered heterocycles. The cyclocondensation reaction with 1,3-dicarbonyls provides a reliable and high-yielding route to these valuable scaffolds. By carefully controlling reaction parameters such as stoichiometry and water removal, researchers can minimize side reactions and achieve efficient synthesis. The protocols and insights provided herein offer a solid foundation for scientists in drug discovery and organic synthesis to explore this chemistry further, enabling the development of novel compounds with potential therapeutic applications. Future work will likely focus on developing stereoselective variants of this reaction and expanding the substrate scope to generate even greater molecular diversity.[7][15]
References
- 1. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dovepress.com [dovepress.com]
- 7. benchchem.com [benchchem.com]
- 8. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04171B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. One-pot catalytic enantioselective synthesis of tetrahydropyridines via a nitro-Mannich/hydroamination cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Surface Modification of Multi-Walled Carbon Nanotubes with 1,3-Diaminopropane for Enhanced CO₂ Adsorption
Abstract & Introduction
The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of global climate change, necessitating the development of efficient and cost-effective capture technologies.[1][2] Solid adsorbents are a promising alternative to traditional energy-intensive amine scrubbing processes.[2] Among these, Multi-Walled Carbon Nanotubes (MWCNTs) have garnered significant interest as adsorbent supports due to their exceptional properties, including high specific surface area, thermal stability, and lightweight nature.[3] However, the pristine surface of MWCNTs exhibits relatively low and non-selective CO₂ uptake, which occurs primarily through weak physisorption.
To overcome this limitation, surface functionalization with amine-containing molecules is employed to introduce basic sites that have a strong affinity for the acidic CO₂ gas.[4][5] This process transforms the adsorption mechanism from physisorption to a more robust chemisorption, significantly boosting both adsorption capacity and selectivity.[6] This application note provides a comprehensive, field-proven guide for the covalent functionalization of MWCNTs with 1,3-diaminopropane (DAP), a short-chain diamine, to create a high-performance CO₂ adsorbent. The protocol details a two-step modification process: oxidative acid treatment to generate surface carboxyl groups, followed by covalent grafting of DAP. We further provide protocols for material characterization to validate the functionalization and for measuring CO₂ adsorption performance.
Causality and Mechanism
The efficacy of this method hinges on a logical, two-step chemical modification of the MWCNT surface. Understanding the causality behind each step is critical for successful synthesis and troubleshooting.
Step 1: Oxidation & Carboxylation The inert graphitic surface of pristine MWCNTs lacks reactive sites for direct amine attachment. Therefore, the initial and most critical step is to create these anchor points. Treatment with a strong oxidizing acid mixture (typically H₂SO₄/HNO₃) attacks defect sites on the nanotube sidewalls and opens the nanotube caps.[7] This process etches the surface and introduces oxygen-containing functional groups, most importantly carboxylic acid (-COOH) groups.[1][6][8] These carboxyl groups are the essential intermediates that enable the subsequent covalent linkage of amine molecules.
Step 2: Amine Grafting via Amidation With the carboxylated surface prepared, this compound is introduced. The terminal primary amine group (-NH₂) of a DAP molecule acts as a nucleophile, attacking the carbonyl carbon of a surface -COOH group. This reaction, typically conducted under heat, forms a stable amide bond (-CONH-), covalently grafting the DAP molecule to the MWCNT surface.[1][9] The result is an MWCNT scaffold decorated with short, flexible chains, each terminating in a free primary amine group, which serves as the active site for CO₂ capture.
CO₂ Adsorption Mechanism The grafted primary amine groups have a high affinity for CO₂. The adsorption mechanism is believed to proceed primarily through the formation of carbamate species, where two neighboring amine groups react with one CO₂ molecule.[5][6] This chemical interaction is significantly stronger than the van der Waals forces involved in physisorption on pristine MWCNTs, leading to a dramatic increase in CO₂ uptake, particularly at lower pressures.
Caption: Experimental workflow for MWCNT functionalization and CO₂ capture.
Detailed Experimental Protocols
3.1 Materials and Reagents
-
Pristine Multi-Walled Carbon Nanotubes (p-MWCNTs): >95% purity
-
Sulfuric Acid (H₂SO₄): 98%
-
Nitric Acid (HNO₃): 70%
-
This compound (DAP): ≥99%
-
Deionized (DI) Water
-
Anhydrous Ethanol
-
0.22 µm membrane filter
Safety Precaution: All steps involving concentrated acids and refluxing solvents must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
Protocol 1: Oxidation of Pristine MWCNTs (p-MWCNTs)
This protocol creates carboxylated MWCNTs (ox-MWCNTs), the necessary precursor for amine functionalization.
-
Acid Mixture Preparation: In a thick-walled glass flask, carefully and slowly add 30 mL of concentrated H₂SO₄ to 10 mL of concentrated HNO₃ (3:1 v/v) while cooling the flask in an ice bath. This is a highly exothermic reaction.
-
Dispersion: Add 1.0 g of p-MWCNTs to the acid mixture.
-
Sonication: Place the flask in an ultrasonic bath and sonicate at 40°C for 4 hours to ensure uniform dispersion and initiate the oxidation process.[7]
-
Stirring: Remove the flask from the sonicator and stir the mixture at room temperature for an additional 24 hours.[7]
-
Quenching & Washing: Carefully pour the mixture into 500 mL of ice-cold DI water to quench the reaction.
-
Filtration: Separate the solid product by vacuum filtering the diluted suspension through a 0.22 µm membrane.
-
Neutralization: Wash the filtered solid (ox-MWCNTs) repeatedly with copious amounts of DI water until the pH of the filtrate becomes neutral (pH ≈ 7). This step is critical to remove all residual acid.
-
Drying: Dry the resulting black powder in a vacuum oven at 65°C for 24 hours.[7] The final product is ox-MWCNT.
Protocol 2: Functionalization with this compound (DAP)
This protocol covalently attaches DAP to the ox-MWCNT surface.
-
Dispersion: Disperse 500 mg of the dried ox-MWCNTs in 50 mL of this compound in a round-bottom flask.
-
Reflux: Equip the flask with a condenser and place it in a heating mantle. Heat the mixture to reflux (approx. 139°C) and maintain reflux with stirring for 48 hours. This prolonged heating drives the amidation reaction.[1]
-
Cooling & Washing: After 48 hours, allow the mixture to cool to room temperature. Dilute the mixture with anhydrous ethanol and collect the solid product by vacuum filtration.
-
Purification: Wash the filtered product thoroughly with anhydrous ethanol to remove any unreacted or physically adsorbed this compound.
-
Drying: Dry the final product, MWCNT-DAP, in a vacuum oven at 80°C overnight.
Protocol 3: CO₂ Adsorption Measurement (Volumetric Method)
This protocol quantifies the CO₂ uptake of the functionalized material. A volumetric or gravimetric gas sorption analyzer is required.
-
Sample Preparation (Degassing): Place approximately 100-150 mg of the MWCNT-DAP sample into a sample tube. Degas the sample under high vacuum at 110-120°C for at least 6 hours to remove moisture and any pre-adsorbed gases from the surface and pores.
-
Adsorption Isotherm Measurement:
-
Cool the sample to the desired adsorption temperature (e.g., 303 K / 30°C).[1]
-
Introduce high-purity CO₂ gas into the system in controlled, incremental doses.
-
Allow the system to equilibrate after each dose until the pressure stabilizes, indicating that adsorption has ceased at that pressure point.
-
Record the amount of CO₂ adsorbed (typically in cm³/g STP) at each equilibrium pressure.
-
Continue this process up to a final target pressure (e.g., 1 bar or higher).[1]
-
-
Data Analysis: The instrument software will generate an adsorption isotherm by plotting the amount of CO₂ adsorbed versus pressure. The adsorption capacity at a given pressure can be read directly from this plot.
Material Characterization & Expected Results
Characterization is a self-validating step, essential to confirm the success of each stage of the modification.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify functional groups. The ox-MWCNT spectrum should show a new peak around 1730 cm⁻¹ (C=O stretch from -COOH). After DAP functionalization, this peak should diminish, and new peaks corresponding to N-H bending (around 1550 cm⁻¹) and C-N stretching should appear, confirming amide bond formation.[1][9]
-
Thermogravimetric Analysis (TGA): Used to quantify the amount of grafted amine. When heated under an inert atmosphere, the DAP molecules will decompose at a lower temperature than the carbon nanotube backbone. The weight loss step associated with this decomposition allows for the calculation of the amine loading.
-
N₂ Adsorption-Desorption (BET): Measures the specific surface area and pore volume. A decrease in surface area is typically expected after functionalization as the grafted molecules occupy surface sites and potentially block some micropore entrances.[10]
Caption: Chemical mechanism of functionalization and CO₂ adsorption.
4.1 Quantitative Data Summary
The following tables summarize typical results based on literature findings.[1]
Table 1: Comparison of Material Properties
| Property | Pristine MWCNT (p-MWCNT) | Oxidized MWCNT (ox-MWCNT) | DAP-Functionalized MWCNT (MWCNT-DAP) | Characterization Technique |
| -COOH Groups | Absent | Present | Diminished | FTIR |
| -NH₂ Groups | Absent | Absent | Present | FTIR |
| Surface Area (m²/g) | ~233 | ~245 | ~201 | N₂ Adsorption (BET) |
| Amine Loading (wt%) | 0 | 0 | ~10-15% | TGA |
Table 2: CO₂ Adsorption Capacity Comparison
| Material | Adsorption Temp. (K) | Adsorption Pressure (bar) | CO₂ Uptake (mg/g) |
| Pristine MWCNT | 303 | 17.3 | ~48.5 |
| MWCNT-DAP | 303 | 17.3 | ~92.7 |
Data sourced from a representative study for comparative purposes.[1]
The results clearly demonstrate that while the surface area decreases slightly after functionalization, the CO₂ adsorption capacity nearly doubles under the same conditions.[1] This enhancement is directly attributable to the introduction of amine active sites, which facilitate a stronger chemisorption interaction with CO₂ molecules.
References
- 1. Modification of multi-walled carbon nanotubes by this compound to increase CO2 adsorption capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on CO2 Capture Using Amine-Functionalized Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
1,3-diaminopropane as a precursor in enzymatic synthesis of polyamines
Topic: 1,3-Diaminopropane as a Precursor in the Enzymatic Synthesis of Polyamines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Expanding the Polyamine Landscape through Enzymatic Synthesis
Polyamines, such as spermidine and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, proliferation, and differentiation.[1][2] Their intricate roles in cellular physiology have made them attractive targets for drug development and therapeutic applications. Traditionally, the biosynthesis of higher polyamines proceeds from putrescine (1,4-diaminobutane) through the sequential addition of aminopropyl groups.[3][4] This guide explores the use of this compound, a structural analog of putrescine, as a precursor for the enzymatic synthesis of novel and naturally occurring polyamines, thereby expanding the repertoire of these biologically significant molecules for research and pharmaceutical development.
The enzymatic approach to polyamine synthesis offers several advantages over chemical methods, including high specificity, mild reaction conditions, and the ability to produce chiral molecules. By leveraging the catalytic prowess of aminopropyltransferases like spermidine synthase and spermine synthase, researchers can achieve precise control over the synthesis of desired polyamine structures. While this compound is generally a less efficient substrate for wild-type mammalian spermidine synthase compared to putrescine[5][6], its utilization opens the door to the production of sym-norspermidine and sym-norspermine, which have their own unique biological activities and potential therapeutic applications.[5] Furthermore, recent advances in enzyme engineering have shown promise in enhancing the catalytic efficiency of aminopropyltransferases towards non-natural substrates like this compound.[7]
This document provides a comprehensive guide for researchers, offering a deep dive into the underlying biochemistry, detailed experimental protocols, and data interpretation strategies for the enzymatic synthesis of polyamines using this compound as a starting material.
Biochemical Foundation: The Aminopropyltransferase-Catalyzed Reaction
The core of this synthetic strategy lies in the activity of aminopropyltransferases, a class of enzymes that catalyze the transfer of an aminopropyl group from a donor molecule, decarboxylated S-adenosylmethionine (dcSAM), to an amine acceptor.[8][9][10]
Key Enzymes:
-
Spermidine Synthase (SPDS): In the canonical pathway, SPDS transfers an aminopropyl group to putrescine to form spermidine.[4][11] When this compound is provided as the substrate, SPDS can catalyze its aminopropylation to form sym-norspermidine.
-
Spermine Synthase (SPMS): This enzyme typically adds a second aminopropyl group to spermidine to generate spermine.[4][12] In the context of this application, SPMS can utilize the newly synthesized sym-norspermidine as a substrate to produce sym-norspermine.
The enzymatic cascade begins with the decarboxylation of S-adenosylmethionine (SAM) by S-adenosylmethionine decarboxylase (SAMDC) to produce dcSAM, the essential aminopropyl donor.[2][3]
Enzymatic Pathway for the Synthesis of sym-Norspermidine and sym-Norspermine
References
- 1. Biosynthesis of polyamines and polyamine-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Specificity of mammalian spermidine synthase and spermine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specificity of mammalian spermidine synthase and spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational engineering of homospermidine synthase for enhanced catalytic efficiency toward spermidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling the aminopropyltransferases in plants: their structure, expression and manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Aminopropyltransferases: function, structure and genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spermidine synthase - Wikipedia [en.wikipedia.org]
- 12. Spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,3-Diaminopropane Schiff Base Formation
Welcome to the technical support center for the synthesis and optimization of Schiff bases derived from 1,3-diaminopropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on explaining the causality behind experimental choices to ensure reproducible and high-yield syntheses.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the formation of Schiff bases from this compound, providing the core knowledge needed for successful synthesis.
Q1: What is the fundamental mechanism of Schiff base formation?
Schiff base (or imine) formation is a reversible condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[1] The mechanism proceeds in two main stages:
-
Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral carbinolamine (or hemiaminal) intermediate.[2][3]
-
Dehydration: The carbinolamine intermediate is unstable and eliminates a molecule of water to form the stable carbon-nitrogen double bond (C=N) characteristic of an imine.[2][3]
This entire process is an equilibrium reaction.[4]
Caption: Mechanism of Schiff Base Formation.
Q2: What is the correct stoichiometry for reacting this compound with a carbonyl compound?
Since this compound has two primary amine groups, the typical molar ratio for forming a bis-Schiff base is 2 moles of the carbonyl compound to 1 mole of this compound .[5][6][7] Using an incorrect ratio can result in an incomplete reaction and a mixture of mono- and bis-imine products, complicating purification.[4]
Q3: How does solvent choice impact the reaction?
The choice of solvent is crucial for both reactant solubility and reaction efficiency.
-
Polar Protic Solvents: Alcohols like methanol or ethanol are most commonly used.[8][9] They are effective at dissolving the reactants and the resulting Schiff base.
-
Aprotic Solvents: Solvents like toluene or benzene can be used, particularly in conjunction with a Dean-Stark apparatus to remove water azeotropically and drive the reaction to completion.[10][11]
-
Solvent-Free Conditions: In some cases, reactions can be performed neat (solvent-free), often with microwave irradiation or grinding, which presents a green chemistry advantage.[12][13]
Polar solvents can favor Schiff base formation by solvating the polar intermediates involved in the mechanism.[3]
Q4: Is a catalyst required, and what is the optimal pH?
While some Schiff base formations proceed spontaneously, the reaction is often catalyzed by a small amount of acid.[8][14] The optimal pH is typically mildly acidic, in the range of 4-5 .[15]
-
Why mildly acidic? The dehydration of the carbinolamine intermediate is the rate-limiting step and is acid-catalyzed.[11]
-
What if the pH is too low (highly acidic)? The amine nucleophile will be protonated to form a non-nucleophilic ammonium salt, which inhibits the initial addition step.[11][15]
-
What if the pH is too high (neutral/basic)? The acid-catalyzed dehydration step slows down, reducing the overall reaction rate.[15]
A few drops of a weak acid like glacial acetic acid are commonly added to achieve the optimal pH.[8][16]
Q5: What are the generally recommended temperature and reaction times?
Reaction conditions are highly dependent on the specific reactivity of the aldehyde/ketone and the amine. There is no single universal condition.
| Parameter | Typical Range | Notes |
| Temperature | Room Temperature (25°C) to Reflux | More reactive aldehydes may react quickly at room temperature, while less reactive ketones often require heating to reflux.[12][17] |
| Reaction Time | 30 minutes to 24+ hours | The reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion. Prolonging the time unnecessarily may not improve yield.[7][10][17] |
Troubleshooting Guide
This section addresses specific issues that may arise during your experiment in a direct question-and-answer format.
Q6: My reaction yield is very low, or I've isolated no product. What went wrong?
This is the most common issue and usually points to the reversible nature of the reaction.[4]
-
Potential Cause 1: Water in the system. The reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can push the equilibrium back towards the reactants.[4]
-
Solution: Actively remove water from the reaction mixture.
-
Dean-Stark Apparatus: If using a solvent like toluene, a Dean-Stark trap is highly effective at physically removing water as it forms.[4]
-
Dehydrating Agents: Add a drying agent like anhydrous MgSO₄, Na₂SO₄, or molecular sieves (4 Å) directly to the reaction flask.[4] Molecular sieves are particularly effective.[1]
-
-
-
Potential Cause 2: Suboptimal pH. The reaction rate is highly dependent on pH.
-
Potential Cause 3: Insufficient Reaction Time or Temperature. The reaction may not have reached equilibrium.
-
Solution: Increase the reaction time or temperature (e.g., move from room temperature to reflux). Monitor the progress carefully using TLC to see if the starting materials are being consumed.[4]
-
Caption: Decision tree for troubleshooting low yield.
Q7: My final product is contaminated with starting materials, even after purification. Why?
This is directly related to an incomplete reaction where the equilibrium was not sufficiently pushed towards the product side. Review all the solutions in Q6 , with a primary focus on meticulous water removal.[4]
Q8: My Schiff base product decomposes over time or during workup. How can I prevent this?
Schiff bases, especially those derived from aliphatic aldehydes, can be unstable and are susceptible to hydrolysis.[4]
-
Potential Cause: Hydrolysis. The imine (C=N) bond can be cleaved by water, reverting the Schiff base to its original amine and carbonyl components.[4]
-
Solution 1: Ensure Anhydrous Conditions. Use dry solvents for both the reaction and purification steps (e.g., recrystallization). If the compound is highly sensitive, perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Solution 2: Avoid Acidic Workups. Do not wash the product with acidic aqueous solutions, as this will catalyze hydrolysis.
-
Solution 3: Proper Storage. Store the purified, dry product in a desiccator or under an inert atmosphere to protect it from atmospheric moisture.
-
Q9: I am observing an unexpected side product. What could it be?
When using this compound, a significant side reaction can be the formation of a cyclic hexahydropyrimidine instead of the desired linear bis-imine.[18]
-
Cause: This cyclization is favored by certain conditions, such as using less nucleophilic amines or having electron-withdrawing groups on the aromatic aldehyde.[18]
-
Solution: Characterize the side product carefully (NMR, Mass Spec) to confirm its identity. If hexahydropyrimidine formation is dominant, you may need to reconsider your choice of carbonyl reactant. The electronic nature of the aldehyde's substituents influences the thermodynamic stability of the final products.[18]
-
General Experimental Protocol
This section provides a generalized, step-by-step methodology for the synthesis of a bis-Schiff base from this compound.
Caption: General workflow for this compound Schiff base synthesis.
Step-by-Step Methodology
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the carbonyl compound (2.0 mmol) in an appropriate volume of ethanol (e.g., 20-30 mL).[7]
-
Amine Addition: In a separate container, dissolve this compound (1.0 mmol) in ethanol (e.g., 10-20 mL). Add this solution to the stirring solution of the carbonyl compound.[7]
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.[19]
-
Reaction: Heat the mixture to reflux (typically 80-90°C) for a period of 3 to 12 hours.[7][19] The progress of the reaction should be monitored periodically by TLC.
-
Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reactant on TLC), remove the flask from the heat source and allow it to cool to room temperature.[4] A precipitate often forms during this time.
-
Crystallization: To maximize product precipitation, cool the flask further in an ice-water bath.[4][16]
-
Filtration: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities.[4][16]
-
Drying: Dry the purified Schiff base product in a vacuum oven or a desiccator to remove all traces of solvent and water.[4]
-
Characterization: Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.[6][7]
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and characterization of new schiff bases derived from benzaldehyde with o-phenylenediamine andthis compound and their Ni(II), Cu(II), Zn(II) and Co(II) complexes / Mazlin Mohideen - UiTM Institutional Repository [ir.uitm.edu.my]
- 6. cibtech.org [cibtech.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. chemijournal.com [chemijournal.com]
- 12. quora.com [quora.com]
- 13. jocpr.com [jocpr.com]
- 14. iosrjournals.org [iosrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. ionicviper.org [ionicviper.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Troubleshooting Side Reactions in Polyamide Synthesis with 1,3-Diaminopropane
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with polyamide synthesis utilizing 1,3-diaminopropane. This guide is designed to provide in-depth troubleshooting for common side reactions and other challenges encountered during polymerization. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to not only solve immediate issues but also to proactively design more robust synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My polyamide synthesized with this compound has a lower molecular weight than expected. What are the likely causes?
A low molecular weight is a common issue and can often be attributed to several factors. The most prevalent are stoichiometric imbalance between the diamine and diacid monomers, the presence of monofunctional impurities that act as chain terminators, and premature precipitation of the polymer. Side reactions such as intramolecular cyclization can also cap the growing polymer chains.
Q2: I am observing gel formation during the polymerization. What is causing this?
Gel formation, or cross-linking, in polyamide synthesis can occur due to several reasons. The presence of polyfunctional impurities in the this compound or the diacid monomer is a primary cause. Additionally, certain side reactions at high temperatures can lead to the formation of branched structures that subsequently cross-link, resulting in an insoluble gel.
Q3: The color of my final polyamide is darker than expected. What could be the reason?
Discoloration in polyamides is often a result of thermal degradation during polymerization, especially if the reaction is carried out at high temperatures for extended periods. The presence of oxygen can also lead to oxidative degradation and color formation. Certain impurities in the monomers can also contribute to discoloration.
In-Depth Troubleshooting Guide
This section provides a more detailed analysis of common problems, their root causes, and actionable troubleshooting steps.
Problem 1: Low Molecular Weight and Poor Polymer Properties
A recurring challenge in step-growth polymerization is achieving the desired high molecular weight necessary for optimal material properties. When using this compound, several specific side reactions can limit chain growth.
-
Stoichiometric Imbalance: Achieving a precise 1:1 molar ratio of amine to carboxylic acid functional groups is critical for high molecular weight polymers. Any deviation will result in an excess of one monomer, leading to chain termination.
-
Intramolecular Cyclization: The three-carbon chain of this compound is sterically favorable for an intramolecular "back-biting" reaction. The terminal amine of a growing polymer chain can react with the adjacent amide linkage, leading to the formation of a stable six-membered ring (a piperidin-2-one derivative) and chain cleavage. This is a significant chain-terminating side reaction.
-
Impurities in this compound: The industrial synthesis of this compound from acrylonitrile and ammonia can introduce several impurities.[1] These include:
-
Monofunctional Amines: Impurities like 2-aminopropionitrile, if not fully hydrogenated, can act as chain stoppers.
-
Trifunctional Amines: Bis(aminopropyl)amine, a potential byproduct, can act as a branching agent, which can disrupt the linear polymer growth and, in higher concentrations, lead to gelation.[1]
-
Water: Water can hydrolyze the activated carboxylic acid (e.g., acid chloride), leading to a stoichiometric imbalance.
-
| Corrective Action | Detailed Protocol |
| Ensure Stoichiometric Equivalence | 1. Accurately determine the purity of both this compound and the diacid monomer using techniques like titration or quantitative NMR. 2. Carefully weigh the monomers based on their purity to achieve a precise 1:1 molar ratio of functional groups. 3. Consider a slight excess of the more volatile monomer (often the diamine) to compensate for any loss during the reaction, but this should be carefully optimized. |
| Minimize Intramolecular Cyclization | 1. Lower Reaction Temperature: Conduct the polymerization at the lowest possible temperature that still allows for a reasonable reaction rate. High temperatures accelerate the rate of intramolecular cyclization. 2. Increase Monomer Concentration: Higher concentrations favor intermolecular propagation over intramolecular cyclization. 3. Rapid Polymerization: Employ reaction conditions that lead to rapid polymer growth, such as using highly reactive diacid chlorides at low temperatures (e.g., interfacial polymerization). This can outcompete the slower cyclization reaction. |
| Purify this compound | 1. Distillation: Purify commercial this compound by distillation under an inert atmosphere to remove less volatile impurities. 2. Drying: Ensure the diamine is thoroughly dried before use, for instance, by storing it over molecular sieves. |
Workflow for Troubleshooting Low Molecular Weight
Caption: Troubleshooting workflow for low molecular weight polyamide.
Problem 2: Gel Formation During Polymerization
The formation of an insoluble gel indicates that cross-linking reactions are occurring, which can be detrimental to the desired properties of the final material.
-
Polyfunctional Impurities: As mentioned, trifunctional impurities like bis(aminopropyl)amine in the this compound can act as cross-linking agents. Similarly, trifunctional impurities in the diacid monomer will have the same effect.
-
Intermolecular Side Reactions at High Temperatures: At elevated temperatures, amide linkages can undergo side reactions. For instance, a secondary amine within a polymer chain could potentially react with an amide group on another chain, leading to a branched or cross-linked structure. While less common than with other functional groups, this possibility increases with prolonged exposure to high temperatures.
| Corrective Action | Detailed Protocol |
| Thorough Monomer Purification | 1. Fractional distillation of this compound is crucial to remove higher boiling point polyfunctional amines. 2. Recrystallize the diacid monomer to remove any polyfunctional impurities. |
| Control Reaction Temperature and Time | 1. Avoid excessively high polymerization temperatures. The thermal stability of polyamides from this compound should be considered, as degradation can begin at temperatures above the melting point.[2][3] 2. Minimize the reaction time at the highest temperature to reduce the likelihood of side reactions. |
| Use of a Chain Stopper | 1. In some cases, the controlled addition of a monofunctional amine or carboxylic acid can help to limit the extent of cross-linking by capping reactive sites. This will, however, also limit the overall molecular weight. |
Visualizing the Main Reaction and a Key Side Reaction
References
Technical Support Center: Purification of 1,3-Diaminopropane Derivatives by Column Chromatography
Welcome to the technical support center for the purification of 1,3-diaminopropane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these often-polar and basic compounds using column chromatography. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your separations.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the purification of this compound derivatives in a question-and-answer format.
Stationary and Mobile Phase Selection
Q1: My this compound derivative is streaking badly on the TLC plate and I'm getting significant peak tailing during column chromatography. What's causing this and how can I fix it?
A1: This is a classic issue when purifying basic compounds like amines on standard silica gel.[1] The root cause is the strong interaction between the basic amine groups of your compound and the acidic silanol groups (Si-OH) on the surface of the silica.[2][3] This secondary interaction, in addition to the desired partitioning, leads to a portion of your compound being retained too strongly, resulting in tailing peaks and poor separation.[2][3]
Here’s a systematic approach to resolve this:
-
Mobile Phase Modification: The most common and immediate solution is to add a basic modifier to your mobile phase. This "competing base" will interact with the acidic silanol groups, effectively masking them from your compound.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent. It's a volatile base, making it relatively easy to remove after purification.[4]
-
Ammonia: A solution of methanol containing ammonia (e.g., 2% of a 7N solution in methanol) can be a very effective component of your mobile phase, especially for strongly basic amines.[1]
-
-
Change of Stationary Phase: If mobile phase modification isn't sufficient, consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is available in acidic, neutral, and basic forms.[5] Using basic or neutral alumina can significantly reduce the strong acidic interactions causing tailing.
-
Amine-functionalized Silica: This is an excellent option as the stationary phase is pre-treated to be basic, minimizing unwanted interactions with your basic analyte.[1][6][7]
-
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography on a C18 column can be a good alternative. To ensure good peak shape for a basic compound, the mobile phase pH should be adjusted to be at least 2 pH units above the pKa of your amine to keep it in its neutral, free-base form.[8] This increases its hydrophobicity and retention.[8]
Q2: My compound is highly polar and elutes with the solvent front even with highly polar mobile phases on a silica column. What are my options?
A2: This indicates that your compound has very little retention on the stationary phase. Here are several strategies to address this:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds.[6][9] It utilizes a polar stationary phase (like silica, diol, or amine-functionalized silica) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[6] In this mode, the polar analyte partitions into a water-rich layer on the surface of the stationary phase, leading to retention. You can elute by increasing the concentration of the polar solvent (water).[6]
-
Reversed-Phase with Ion-Pairing Agents: If HILIC is not an option, you can try reversed-phase chromatography with an ion-pairing reagent in the mobile phase. These reagents have a hydrophobic part that interacts with the C18 stationary phase and an ionic part that can pair with your protonated amine, increasing its retention.
-
Use of Protecting Groups: Temporarily protecting the amine groups can drastically change the polarity of your molecule.[7] Carbamate protecting groups like tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) make the molecule less polar and more amenable to standard silica gel chromatography.[10][11][12] After purification of the protected compound, the protecting group can be removed.[10][13]
Sample Loading and Elution
Q3: My separation looks good on TLC, but I'm getting poor resolution in my column. What went wrong?
A3: A good TLC separation is a great starting point, but several factors during the column chromatography process itself can lead to poor resolution:
-
Improper Sample Loading:
-
Loading in a strong solvent: Dissolving your sample in a solvent that is more polar than your mobile phase will cause the sample band to spread and move down the column prematurely, leading to broad peaks and poor separation.[3] Always dissolve your sample in the mobile phase or a weaker solvent.
-
Dry Loading: For best results, especially if your compound is not very soluble in the mobile phase, use dry loading. Adsorb your crude sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of your column.
-
-
Column Overloading: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[3] If you need to purify a large amount of material, use a wider column.
-
Column Packing Issues: Voids or channels in the column packing can lead to an uneven flow of the mobile phase and result in band broadening.[3] Ensure your column is packed uniformly. Wet packing (slurry packing) is generally recommended.[14]
-
Flow Rate: A flow rate that is too fast can reduce the number of theoretical plates and decrease resolution. Conversely, a flow rate that is too slow can lead to diffusion and band broadening.[15] There is an optimal flow rate for each separation.
Post-Chromatography Issues
Q4: I've successfully separated my compound, but it's dissolved in a high-boiling point solvent like DMF or DMSO from the reaction. How do I get rid of it?
A4: Removing high-boiling point solvents can be challenging, but there are several effective methods:
-
Aqueous Workup/Extraction: If your compound is not water-soluble, you can often remove water-miscible solvents like DMF and DMSO by diluting the mixture with a large volume of water and extracting your compound with a less polar, immiscible organic solvent like ethyl acetate or dichloromethane.[16][17]
-
High-Vacuum Rotary Evaporation: With a good vacuum pump (providing a pressure of a few millibars), you can remove solvents like DMF and DMSO on a rotary evaporator at a moderate temperature (e.g., 50-70 °C).[16][17]
-
Lyophilization (Freeze-Drying): If your compound is water-soluble and stable, you can dilute the sample with water and freeze-dry it. This is particularly useful for removing residual water and other volatile solvents.
-
Azeotropic Distillation: Adding a lower-boiling solvent that forms an azeotrope with the high-boiling solvent can facilitate its removal on a rotary evaporator. For example, adding toluene or heptane can help remove DMF.[16]
-
Chromatographic Removal: In some cases, you can remove the high-boiling solvent during the column chromatography itself. Since solvents like DMF and DMSO are polar, they will elute with the polar mobile phase, potentially separating from a less polar compound.[16]
II. Experimental Protocols & Methodologies
Protocol 1: General Column Chromatography of a this compound Derivative on Silica Gel with a Basic Modifier
This protocol provides a step-by-step guide for a typical purification.
1. TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a solvent system consisting of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol). Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase to prevent streaking.
-
Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.3.[15]
2. Column Preparation (Wet Packing):
-
Choose a column with an appropriate diameter for the amount of sample you need to purify.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
In a separate beaker, make a slurry of silica gel in your chosen non-polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Equilibrate the column by running 2-3 column volumes of your starting mobile phase through it.[14]
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.
-
Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.
-
Carefully add this powder to the top of your packed column.
4. Elution and Fraction Collection:
-
Begin eluting with your starting mobile phase (the one determined by TLC).
-
If your compound is not eluting, gradually increase the polarity of the mobile phase (gradient elution).[18] For example, you can increase the percentage of methanol in your ethyl acetate/methanol/TEA system.
-
Collect fractions and monitor them by TLC to identify the fractions containing your purified product.
5. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
Place the product under high vacuum to remove any residual solvent.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common issues in the purification of this compound derivatives.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. labex.hu [labex.hu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. orgsyn.org [orgsyn.org]
- 15. Column chromatography - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. chromtech.com [chromtech.com]
Technical Support Center: Functionalization of MOFs with 1,3-Diaminopropane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the functionalization of Metal-Organic Frameworks (MOFs) with 1,3-diaminopropane. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during this post-synthetic modification (PSM) process.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and recommended solutions based on established methodologies and field experience.
Q1: My MOF has lost its crystallinity after reaction with this compound, as confirmed by Powder X-ray Diffraction (PXRD). What is happening and how can I fix it?
A1: Loss of crystallinity is a critical issue indicating framework degradation. This is often due to the nucleophilic attack of the amine on the metal-linker coordination bonds, leading to the collapse of the porous structure. The stability of MOFs, especially in the presence of water or amines, is a significant concern.[1][2]
Potential Causes & Solutions:
-
Framework Instability: The chosen MOF may have inherently weak coordination bonds (e.g., those with carboxylate-based linkers and some divalent metal ions) that are susceptible to cleavage by the basic this compound.[2]
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times can accelerate framework decomposition.
-
Solution: Optimize reaction conditions. Start with a lower temperature (e.g., 50-80 °C) and shorter reaction times. Monitor the reaction progress at various time points to find the optimal balance between functionalization efficiency and framework integrity.
-
-
Solvent Effects: The solvent can play a role in mediating the reaction and stabilizing the framework. Protic solvents may exacerbate degradation.
-
Solution: Use a dry, non-coordinating solvent like toluene or hexane. This minimizes side reactions and competition with the diamine. A procedure for functionalizing Mg₂(hob) involves dissolving 1,3-propanediamine in toluene before adding it to the MOF powder.[5]
-
Troubleshooting Workflow: Loss of Crystallinity
Caption: Decision tree for troubleshooting MOF framework degradation.
Q2: My characterization data (NMR, TGA) suggests a very low or incomplete functionalization of the MOF. How can I increase the grafting density?
A2: Achieving uniform and high-density functionalization is a common challenge in PSM, often hindered by diffusion limitations within the MOF's porous structure.[6]
Potential Causes & Solutions:
-
Insufficient Reagent: The molar excess of this compound may be too low to drive the reaction to completion.
-
Solution: Increase the molar excess of this compound. Use a significant excess (e.g., 10-20 equivalents relative to the number of functionalization sites) to ensure the concentration gradient favors diffusion into the pores.
-
-
Diffusion Limitation: The diamine molecules may not be able to access all the potential reaction sites deep within the MOF crystals, leading to surface-only modification.[7]
-
Solution 1: Reduce the MOF crystal size. Smaller crystals have a higher external surface area and shorter diffusion paths, promoting more uniform functionalization.
-
Solution 2: Increase the reaction temperature moderately. This enhances the diffusion kinetics of the diamine within the pores. For example, studies on MIL-101-NH₂ have shown that increasing the temperature from 110 °C to 140 °C improved PSM yields significantly.[3]
-
-
Pore Blocking: Initial functionalization at the pore entrances can block access to the interior of the framework for subsequent diamine molecules.
-
Solution: Employ a solvent that helps to keep the pores open and facilitates mass transport. Sonication during the initial phase of the reaction can also help improve reagent dispersion and prevent aggregation.[5]
-
Q3: The BET surface area of my MOF has decreased dramatically after functionalization. Is this expected, and can it be mitigated?
A3: Yes, a significant reduction in surface area and pore volume is expected and is often a primary indicator of successful functionalization. The grafted this compound molecules occupy space within the pores. However, an excessive decrease can indicate pore blockage rather than uniform monolayer grafting.
Quantitative Data Comparison (Illustrative):
| MOF Sample | Functional Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Interpretation |
| Parent MOF (e.g., Mg₂(dobpdc)) | -OH | ~2500 | ~1.2 | High porosity, available sites |
| Diaminopropane-MOF | -NH(CH₂)₃NH₂ | ~900 | ~0.4 | Successful grafting, pores filled |
| Diaminopropane-MOF (Agglomerated) | -NH(CH₂)₃NH₂ | < 100 | < 0.1 | Pore blockage, framework damage |
Mitigation Strategies:
-
Control Amine Loading: By carefully controlling the stoichiometry of the reaction (diamine-to-MOF ratio) and the reaction time, you can tune the degree of functionalization to achieve the desired properties without completely filling the pores.[8]
-
Proper Activation: Ensure that any unreacted diamine and solvent molecules are thoroughly removed from the pores after the reaction. A proper activation procedure, such as solvent exchange followed by vacuum drying or supercritical CO₂ drying, is crucial.[9][10]
-
Characterize Porosity: Use N₂ sorption isotherms to analyze the pore size distribution before and after functionalization. A shift to smaller pore diameters with retention of some microporosity is ideal. A complete loss of microporosity suggests pore blockage.[11]
Conceptual Diagram: Grafting vs. Pore Blocking
Caption: Ideal grafting vs. undesirable pore blocking.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for attaching this compound to a MOF?
A1: The most common method is post-synthetic modification (PSM) , where the fully formed MOF is treated with the diamine.[12][13] The specific mechanism depends on the parent MOF's chemistry:
-
Coordination to Open Metal Sites (OMS): This is prevalent in MOFs like Mg₂(dobpdc) (also known as Mg-MOF-74).[14] The diamine's primary amine group coordinates directly to an unsaturated metal center in the MOF node, leaving the other amine group available for further interaction, such as CO₂ capture.[8][15]
-
Covalent Modification of Linkers: If the MOF linker contains a reactive group (e.g., an aldehyde or an alkyl halide), the diamine can form a covalent bond (e.g., an imine or a secondary amine) with the linker. This approach is common for amino-functionalized MOFs where the existing amine is modified.[3][7]
Q2: Which characterization techniques are essential to confirm successful functionalization?
A2: A combination of techniques is required for unambiguous confirmation.[9]
-
Powder X-ray Diffraction (PXRD): This is the first and most critical step to verify that the MOF's crystalline structure is maintained after the reaction.[10]
-
¹H NMR Spectroscopy: Digestion of the functionalized MOF (e.g., in D₂SO₄/DMSO-d₆) allows for the dissolution of the framework, releasing the modified organic linkers. ¹H NMR can then be used to confirm the presence of the diaminopropane moiety and quantify the grafting density by integrating the relevant peaks.[3]
-
Thermogravimetric Analysis (TGA): TGA reveals changes in the thermal decomposition profile of the MOF. A new weight loss step corresponding to the decomposition of the grafted diamine can often be observed, providing quantitative information about the loading.[11]
-
N₂ Sorption Analysis (BET): As discussed in the troubleshooting section, a decrease in surface area and pore volume is a strong indicator of successful functionalization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can show the appearance of new vibrational bands corresponding to N-H bonds or changes in the C-N stretching region, confirming the presence of the amine.
Q3: I am losing the grafted this compound during thermal activation/regeneration. How can I prevent this?
A3: Diamine loss, especially in systems where it is coordinated to metal sites, is a known challenge during thermal regeneration cycles, particularly at high temperatures.[15]
-
Optimize Regeneration Temperature: Use the lowest possible temperature that still allows for the release of the adsorbed guest molecule (e.g., CO₂). TGA coupled with mass spectrometry (TGA-MS) can help identify the precise temperature at which the guest desorbs versus the temperature at which the diamine begins to degrade or detach.[14]
-
Strengthen the Amine-MOF Interaction: The bond strength between the diamine and the metal ion is crucial. Some studies show that using different metal ions (e.g., Mn²⁺ instead of Mg²⁺) can create a stronger bond, preventing diamine loss at higher temperatures.[15]
-
Consider Covalent Attachment: If reversible coordination is the source of the instability, switching to a MOF system where the diamine can be covalently bonded to the linker will provide much greater thermal and chemical stability.
Experimental Protocols
Protocol 1: General Post-Synthetic Modification with this compound
This protocol describes a general procedure for grafting this compound onto a MOF with open metal sites (e.g., Mg₂(dobpdc)).
-
Activation of Parent MOF: Place 100 mg of the synthesized MOF in a Schlenk flask. Heat under dynamic vacuum at an appropriate temperature (e.g., 150-200 °C) for 12-24 hours to remove guest solvent molecules from the pores.[10]
-
Preparation of Amine Solution: In a glovebox or under an inert atmosphere, dissolve a 10-fold molar excess of this compound in 5 mL of anhydrous toluene.
-
Reaction: Allow the activated MOF to cool to room temperature. Transfer the amine solution to the MOF-containing flask via cannula.
-
Heating and Reaction: Seal the flask and heat the mixture at a predetermined optimal temperature (e.g., 60 °C) with stirring for 12-24 hours.
-
Washing: After the reaction, cool the flask to room temperature. Collect the solid product by centrifugation or filtration. Wash the product thoroughly with fresh toluene (3 x 10 mL) and then with a volatile solvent like hexane (2 x 10 mL) to remove unreacted diamine.
-
Drying: Dry the final product under vacuum at room temperature for at least 12 hours to yield the functionalized MOF.[5]
-
Characterization: Proceed with PXRD, TGA, NMR (after digestion), and N₂ sorption analysis to confirm success.
Workflow for MOF Functionalization & Verification
Caption: A typical workflow from synthesis to final validation.
References
- 1. dincagroup.mit.edu [dincagroup.mit.edu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Water-stable metal–organic frameworks (MOFs): rational construction and carbon dioxide capture - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06076D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Post-Synthetic Modification and Its Effects on MOF Performance [eureka.patsnap.com]
- 7. pablo.araujo.ec [pablo.araujo.ec]
- 8. Kinetics of cooperative CO 2 adsorption in diamine-appended variants of the metal–organic framework Mg 2 (dobpdc) - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01087A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ladewig.co [ladewig.co]
- 12. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. Suitability of a diamine functionalized metal–organic framework for direct air capture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diaminopropane-Functionalized Metal-Organic Frameworks with Controllable Diamine Loss and One-Channel Flipped CO2 Adsorption Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the yield of 1,3-Diaminopropane in industrial synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the industrial synthesis of 1,3-Diaminopropane (1,3-DAP). As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you navigate the complexities of this synthesis and significantly improve your product yield and purity.
Section 1: Overview of the Primary Industrial Synthesis Route
The dominant industrial method for producing this compound is a continuous two-stage process starting from acrylonitrile and ammonia.[1][2] Understanding this core pathway is fundamental to diagnosing and resolving issues that may arise during production.
-
Stage 1: Amination (Cyanoethylation). Acrylonitrile undergoes a Michael addition with a large excess of ammonia. This reaction forms the key intermediate, β-aminopropionitrile (3-aminopropionitrile). A primary competing reaction is the formation of bis(β-cyanoethyl)amine, which results from a second acrylonitrile molecule reacting with the newly formed β-aminopropionitrile.
-
Stage 2: Catalytic Hydrogenation. The mixture of nitriles from the first stage is then catalytically hydrogenated to convert the nitrile (-C≡N) groups into primary amine (-CH₂NH₂) groups. This step yields the final product, this compound. The hydrogenation of the bis(β-cyanoethyl)amine impurity from Stage 1 results in the main process-related impurity, N-(3-aminopropyl)-1,3-propanediamine (dipropylenetriamine).
The entire process is typically conducted under high pressure (10–20 MPa) with specific temperature controls for each stage.[1]
Process Workflow: Acrylonitrile to this compound
Caption: Workflow for the two-stage industrial synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of 1,3-DAP.
Q1: What is the single most critical factor for maximizing the yield of this compound?
A1: The molar ratio of ammonia to acrylonitrile in the first stage (amination) is the most critical parameter. A large excess of ammonia is essential to statistically favor the reaction of acrylonitrile with ammonia over its reaction with the product, β-aminopropionitrile.[1] This suppresses the formation of the bis(β-cyanoethyl)amine intermediate, which directly leads to the N-(3-aminopropyl)-1,3-propanediamine impurity and lowers the theoretical yield of your target compound.
Q2: Which catalyst is preferred for the hydrogenation stage, and why?
A2: Raney nickel and cobalt-based catalysts are most commonly used for the hydrogenation of the aminonitrile intermediates.[1][3] Raney nickel is highly active and effective for reducing nitriles to primary amines.[4] Its high surface area and absorbed hydrogen content allow for reactions under a wide range of conditions.[4] However, cobalt catalysts are also effective and may offer different selectivity profiles or resistance to certain poisons. The ultimate choice depends on process economics, desired purity, and catalyst lifecycle management.
Q3: Can solvents be used to improve the reaction?
A3: Yes. The addition of a polar solvent and water during the amination stage can increase the yield of this compound.[1] Solvents can improve the miscibility of reactants, help dissipate heat, and potentially influence the reaction equilibrium to favor the desired product. In some patented processes, alcohol-based solvents are used during both reaction stages to reduce catalyst poisoning and improve yield.[5]
Q4: Are there alternative, more sustainable synthesis routes being developed?
A4: Yes, significant research is being conducted on bio-based production routes to address environmental concerns associated with petroleum-based processes.[6][7] Metabolic engineering of bacteria like Escherichia coli has enabled the production of 1,3-DAP from renewable biomass via fermentation.[6][7][8] While still being optimized for industrial scale-up, these biorefinery approaches represent the future of sustainable diamine production.
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of 1,3-DAP.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting low yield in 1,3-DAP synthesis.
Problem 1: Low Overall Yield with High Purity
-
Symptom: The final 1,3-DAP product is relatively pure, but the quantity produced per batch is significantly below the target. Analysis of the crude reaction mixture shows a high concentration of unreacted β-aminopropionitrile.
-
Potential Cause: Inefficient hydrogenation in the second stage. This is often linked to the catalyst or reaction conditions.
-
Troubleshooting Steps & Solutions:
-
Verify Hydrogenation Conditions: Ensure that the temperature, hydrogen pressure, and hydrogen flow rate are within the optimal range for your specific catalyst (typically 60–120°C and 10–20 MPa).[1] Inadequate pressure or flow will starve the reaction of a key reactant.
-
Assess Catalyst Activity: The catalyst may be deactivated. Raney nickel deactivation can be caused by the strong adsorption of amine products or impurities from the feed.[9]
-
Action: If catalyst activity is suspect, consider a regeneration cycle (see Protocol 1) or replacement with a fresh batch.
-
-
Check for Catalyst Poisons: Ensure the β-aminopropionitrile feed from Stage 1 is free from contaminants that could poison the hydrogenation catalyst. Sulfur compounds are notorious poisons for nickel catalysts.
-
Problem 2: Low Yield with High Impurity of N-(3-aminopropyl)-1,3-propanediamine
-
Symptom: The primary impurity identified is N-(3-aminopropyl)-1,3-propanediamine. This indicates a fundamental issue in the first (amination) stage.
-
Potential Cause: An insufficient molar excess of ammonia relative to acrylonitrile. When ammonia concentration is low, the intermediate β-aminopropionitrile successfully competes for a reaction with another acrylonitrile molecule, leading to the formation of bis(β-cyanoethyl)amine.
-
Troubleshooting Steps & Solutions:
-
Increase Ammonia Ratio: The most direct solution is to increase the molar ratio of ammonia to acrylonitrile. This shifts the reaction equilibrium away from the formation of the secondary amine intermediate.
-
Optimize Amination Temperature: While higher temperatures increase reaction rates, they can also promote side reactions. Ensure the reactor temperature is maintained within the optimal 70–100°C range.[1]
-
Ensure Homogeneous Mixing: Inadequate mixing can create localized zones with a low effective ammonia concentration, promoting the undesired side reaction. Verify the efficiency of the mixing apparatus in the amination reactor.
-
| Ammonia:Acrylonitrile Molar Ratio | Selectivity to β-Aminopropionitrile (%) | Selectivity to bis(β-cyanoethyl)amine (%) |
| 5:1 | ~85% | ~15% |
| 10:1 | ~92% | ~8% |
| 20:1 | >95% | <5% |
| 30:1 | >98% | <2% |
| Table 1. Representative effect of the Ammonia-to-Acrylonitrile molar ratio on the selectivity of the key intermediates in the amination stage. Higher ratios significantly suppress the formation of the precursor to the main process impurity. |
Problem 3: Rapid Catalyst Deactivation
-
Symptom: A fresh or regenerated batch of catalyst performs well initially, but its activity drops off rapidly over a few cycles.
-
Potential Cause: Poisoning from the feedstock or thermal degradation (sintering) of the catalyst.
-
Troubleshooting Steps & Solutions:
-
Analyze Feedstock Purity: Acrylonitrile should be analyzed for common catalyst poisons like sulfur, chlorine, and heavy metals. Even trace amounts can irreversibly damage the catalyst's active sites. Consider adding a guard bed to remove impurities before the feedstock enters the reactor.
-
Review Operating Temperatures: Exceeding the catalyst's recommended maximum operating temperature can cause the fine metal particles to sinter, leading to a permanent loss of surface area and activity. Ensure temperature controls are precise and there are no "hot spots" in the catalyst bed.
-
Implement a Regeneration Protocol: For deactivation caused by product adhesion or coking, a regeneration procedure can often restore activity. This typically involves a solvent wash followed by controlled heating under a hydrogen atmosphere.[9]
-
Section 4: Key Experimental Protocols
Protocol 1: Raney Nickel Catalyst Activation and Handling
Raney nickel is often supplied as an alloy of nickel and aluminum (Ni-Al). It must be activated before use by leaching out the aluminum with a strong base. This process creates the high-surface-area, porous "spongy" nickel structure that is catalytically active.[10]
CAUTION: Activated Raney nickel is pyrophoric and may ignite if exposed to air while dry.[4] Always handle under a layer of water or an appropriate solvent. The activation process generates flammable hydrogen gas and should be performed in a well-ventilated area away from ignition sources.
Materials:
-
Raney nickel alloy (Ni-Al, 50:50)
-
Sodium hydroxide (NaOH) solution (e.g., 20% w/v)
-
Deionized, deoxygenated water
-
Reaction vessel with stirring and temperature control
Procedure:
-
Preparation: In a suitable reaction vessel, place the required amount of deionized, deoxygenated water.
-
Leaching: Slowly and carefully add the Ni-Al alloy powder to the water with gentle stirring.
-
Caustic Addition: Begin the slow, portion-wise addition of the NaOH solution to the alloy slurry. The reaction is highly exothermic and will generate hydrogen gas. Control the rate of addition to maintain the temperature within the desired range (typically 50-90°C).
-
Digestion: After all the NaOH has been added, continue to stir the mixture at the target temperature for several hours to ensure complete leaching of the aluminum.
-
Washing: Once the reaction is complete (hydrogen evolution ceases), stop stirring and allow the catalyst to settle. Carefully decant the supernatant sodium aluminate solution.
-
Neutralization: Wash the catalyst repeatedly with deionized, deoxygenated water until the pH of the wash water is neutral. This is critical to remove any residual caustic, which can affect subsequent reactions.
-
Storage: The activated catalyst should be stored under water or a suitable solvent (like ethanol or the reaction solvent) at all times to prevent ignition.
Protocol 2: Conceptual Post-Synthesis Purification
This protocol outlines the chemical principles for purifying 1,3-DAP from non-basic or less-basic organic impurities.
Principle: 1,3-DAP is a strong base due to its two primary amine groups. It can be protonated by an acid to form a water-soluble salt. Non-basic impurities will remain in an organic phase, allowing for separation.
Procedure:
-
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., toluene, dichloromethane).
-
Acidic Wash: Transfer the solution to a separation vessel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The 1,3-DAP will react to form 1,3-diammoniopropane dichloride and move into the aqueous phase.
-
H₂N(CH₂)₃NH₂ + 2 HCl → [H₃N(CH₂)₃NH₃]²⁺ 2Cl⁻
-
-
Phase Separation: Separate the aqueous layer (containing the product salt) from the organic layer (containing non-basic impurities).
-
Liberation of Free Base: Cool the aqueous layer (e.g., in an ice bath) and slowly add a strong base (e.g., 50% NaOH) with stirring until the solution is strongly alkaline (pH > 12). This deprotonates the salt and regenerates the water-insoluble 1,3-DAP free base.
-
Extraction: Extract the liberated 1,3-DAP from the aqueous phase using a fresh portion of an organic solvent.
-
Drying and Distillation: Dry the organic extract over an appropriate drying agent (e.g., anhydrous potassium carbonate), filter, and remove the solvent. The final product can be purified by fractional distillation under reduced pressure.
Section 5: References
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Raney nickel. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). This compound. Retrieved from --INVALID-LINK--
-
The Korea Advanced Institute of Science and Technology (KAIST). (2015, August 11). Engineered bacterium produces this compound, an important industrial chemical. EurekAlert!. Retrieved from --INVALID-LINK--
-
Jagadeesh, R. V., et al. (2017). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Angewandte Chemie International Edition, 56(38), 11620-11624. Available from --INVALID-LINK--
-
King, F. D., et al. (1999). Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process. U.S. Patent No. 5,973,205. Google Patents. Retrieved from --INVALID-LINK--
-
The Korea Advanced Institute of Science and Technology (KAIST). (2015, August 11). Engineered bacterium produces this compound, an important industrial chemical. ScienceDaily. Retrieved from --INVALID-LINK--
-
King, F. D., et al. (1997). Process for the preparation of this compound derivatives and intermediates useful in this process. World Intellectual Property Organization Patent No. WO 1997/002231 A1. Google Patents. Retrieved from --INVALID-LINK--
-
Li, Y., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(20), e01622-20. Available from --INVALID-LINK--
-
Tsumura, H., & Mori, K. (2002). Method for producing this compound. Japanese Patent No. JP3417597B2. Google Patents. Retrieved from --INVALID-LINK--
-
Zhang, J., et al. (2015). Synthesis of an amine terminated polyether: Effects of the activation conditions on a Raney nickel catalyst. ResearchGate. Retrieved from --INVALID-LINK--
-
Alonso, F., Riente, P., & Yus, M. (2008). Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. Synlett, 2008(09), 1289-1292. Retrieved from --INVALID-LINK--
-
Houtman, Jr., C. (1967). Process for preparing 1, 3-diaminopropane. U.S. Patent No. 3,331,877. Google Patents. Retrieved from --INVALID-LINK--
-
CNIPA. (2012). Preparation method of N-(3-aminopropyl)-1,3-propane diamine. Chinese Patent No. CN101817753B. Google Patents. Retrieved from --INVALID-LINK--
-
Millán, M., et al. (2020). Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 229. Available from --INVALID-LINK--
-
Whitmore, F. C., et al. (1943). β-AMINOPROPIONITRILE and BIS-(β-CYANOETHYL)AMINE. Organic Syntheses, 23, 6. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Properties, Applications, and Synthesis of a Versatile Chemical Intermediate. Retrieved from --INVALID-LINK--
-
CNIPA. (2013). Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. Chinese Patent No. CN103333073B. Google Patents. Retrieved from --INVALID-LINK--
-
Various Authors. (2017). How can I remove 1,3-PropaneDiamine from reaction mixture?. ResearchGate. Retrieved from --INVALID-LINK--
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. US3331877A - Process for preparing 1, 3-diaminopropane - Google Patents [patents.google.com]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
- 5. JP3417597B2 - Method for producing this compound - Google Patents [patents.google.com]
- 6. Engineered bacterium produces this compound, an important industrial chemical | EurekAlert! [eurekalert.org]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
stability issues of 1,3-Diaminopropane under different reaction conditions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability and reactivity challenges of 1,3-diaminopropane (also known as trimethylenediamine). As a versatile building block, its unique properties require careful consideration of reaction conditions to ensure experimental success and safety. This resource provides in-depth answers to frequently encountered issues, troubleshooting guides for common experimental failures, and protocols grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs) on Handling and Stability
This section addresses the most common questions regarding the fundamental properties and safe handling of this compound.
Question 1: My new bottle of this compound is colorless, but an older one in the lab has a yellowish tint. Is it still usable?
Answer: this compound is a colorless to light yellow liquid when pure.[1][2] A yellow or brownish tint in an older bottle typically indicates degradation, likely due to air exposure and/or light. Amines are susceptible to oxidation, which can form colored impurities. While it might be suitable for some non-sensitive applications, for high-purity synthesis, such as in pharmaceutical development, using a fresh, colorless stock is strongly recommended. It is also hygroscopic, meaning it absorbs moisture from the air, which can affect its reactivity and the outcome of your experiments.[3][4]
Question 2: What are the ideal storage conditions for this compound to ensure long-term stability?
Answer: To maintain its purity and stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][5][6] Many suppliers recommend refrigeration.[7][8] Given its sensitivity to air and carbon dioxide, storage under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent oxidative degradation and the formation of carbamates.[5][9]
Question 3: I've noticed a white precipitate forming around the cap of my this compound bottle. What is it?
Answer: The white precipitate is likely a carbamate salt. This compound is a base and reacts readily with atmospheric carbon dioxide (CO2).[5] This acid-base reaction forms a solid carbamate, which is often seen around the bottle cap where small amounts of the amine vapor can interact with the air. This is a clear indicator that the integrity of your stock may be compromised.
Question 4: Is this compound compatible with acidic conditions?
Answer: No, this compound is a strong base and will react exothermically with acids in a classic acid-base neutralization.[3][5][10] This can be a violent reaction if concentrated reagents are mixed quickly.[10] When planning a reaction, ensure that any acidic reagents are added slowly and with appropriate cooling. This reactivity can be leveraged for purification; for instance, washing an organic solution with dilute acid can be used to remove residual this compound by converting it into its water-soluble salt.[11] However, you must confirm your desired product is stable to acid.[11]
Part 2: Troubleshooting Unstable Reactions and Side Products
This section explores specific reaction scenarios where the stability of this compound is a critical factor and provides actionable troubleshooting advice.
Scenario 1: My reaction with an aldehyde is giving a mixture of products, or not the expected cyclic compound.
Background: The condensation of this compound with aldehydes or ketones can yield two primary products: the desired six-membered ring (a hexahydropyrimidine) or a linear bis-imine.[12] The outcome is highly dependent on the reaction conditions and the electronics of the substrates.[12]
Troubleshooting Steps:
-
Assess Your Aldehyde: The electronic nature of the aldehyde is a key determinant. Aldehydes with electron-withdrawing groups on an aromatic ring tend to favor the formation of the cyclic hexahydropyrimidine.[12] Conversely, electron-donating groups may favor the bis-imine.
-
Control Stoichiometry: Ensure precise control over the molar ratios. Using a slight excess of the diamine can sometimes favor the initial adduct formation that leads to cyclization.
-
Solvent and Temperature: The choice of solvent and reaction temperature can influence the equilibrium between the intermediates and final products. Experiment with different solvents (e.g., methanol, acetonitrile) and run the reaction at various temperatures to find the optimal conditions for your specific substrates.
-
pH Control: Imine formation is often catalyzed by mild acid, but the pH must be carefully controlled.[13] A pH around 5 is typically optimal.[13] If the pH is too low, the diamine will be fully protonated and non-nucleophilic.[13] If it's too high, the removal of water in the final step is not efficiently catalyzed.[13]
Scenario 2: My reaction is turning dark and failing upon heating.
Background: this compound is sensitive to heat and can undergo thermal degradation.[7][14] In the presence of CO2 (even trace amounts from the air), this degradation is accelerated and follows specific pathways.[15][16]
Degradation Pathway Analysis:
-
Step 1: Carbamate Formation: The first step is the reaction of the amine with CO2 to form a carbamate intermediate.[15][16]
-
Step 2: Cyclization or Dimerization: This intermediate can then undergo two main degradation routes:
Troubleshooting Steps:
-
Run Under Inert Atmosphere: The most critical step is to exclude air (and thus CO2) from your reaction. Purge your glassware with nitrogen or argon and maintain a positive pressure of inert gas throughout the experiment.
-
Lower the Temperature: If the reaction allows, run it at a lower temperature to minimize thermal degradation.
-
Use Fresh, Degassed Solvents: Solvents can absorb CO2 from the air. Using freshly distilled or degassed solvents can help minimize this source of contamination.
Part 3: Data Tables and Reference Information
For quick access, the following tables summarize key properties and incompatibilities of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₁₀N₂ | [17] |
| Molecular Weight | 74.13 g/mol | [14] |
| Appearance | Colorless mobile liquid | [7][17] |
| Odor | Amine-like, fishy | [7][17] |
| Boiling Point | ~140 °C (284 °F) | [1][17] |
| Melting Point | -12 °C (10.4 °F) | [1][17] |
| Flash Point | ~48-51 °C (118-124 °F) | [1][5] |
| Density | 0.888 g/mL at 25 °C | [2][17] |
| Solubility | Soluble in water and polar organic solvents | [7][17] |
Table 2: Chemical Incompatibilities and Hazards
| Incompatible Material | Hazard and Rationale | Source(s) |
| Strong Oxidizing Agents | Can react violently. Amines are reducing agents. | [3][5] |
| Acids | Violent, exothermic neutralization reaction. | [3][5][10] |
| Acid Anhydrides & Acid Chlorides | Exothermic, potentially vigorous acylation reactions. | [3][5] |
| Carbon Dioxide (CO₂) | Reacts to form solid carbamates, especially on exposure to air. | [5] |
| Heat/Ignition Sources | Flammable liquid; vapors can form explosive mixtures with air. | [5][6][18] |
Part 4: Experimental Protocols
Protocol 1: Safe Handling and Dispensing Under Inert Atmosphere
-
Preparation: Ensure your glassware is dry and assembled for the reaction. Have a Schlenk line or a manifold with a supply of dry nitrogen or argon ready.
-
Purging: Flame-dry the glassware under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the removal of atmospheric oxygen and moisture.
-
Dispensing: Use a dry, gas-tight syringe to pierce the septum on the this compound bottle.
-
Inert Gas Flush: Before drawing the liquid, flush the syringe with the inert gas from your reaction flask or manifold.
-
Transfer: Slowly draw the required volume of this compound into the syringe. Pull a small amount of inert gas into the syringe barrel (a "gas cap") to prevent the liquid from dripping.
-
Addition: Insert the syringe needle through the septum on your reaction flask and slowly add the reagent to your reaction mixture.
-
Post-Handling: After dispensing, clean the syringe immediately according to your lab's standard operating procedures for reactive amines.
References
- 1. lookpolymers.com [lookpolymers.com]
- 2. chemimpex.com [chemimpex.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound | 109-76-2 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 1,3-Propanediamine | C3H10N2 | CID 428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. uknowledge.uky.edu [uknowledge.uky.edu]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. sds.metasci.ca [sds.metasci.ca]
Technical Support Center: Strategies for Selective Mono-acylation of 1,3-Diaminopropane
Part 1: Foundational Concepts - The Challenge of Selectivity
Welcome to the technical support guide for controlling the mono- versus di-acylation of 1,3-diaminopropane. As a symmetrical primary diamine, both amino groups in this compound exhibit similar nucleophilicity and reactivity. When reacting with an acylating agent, this inherent symmetry presents a significant synthetic challenge: the reaction can proceed at one or both amino groups, leading to a mixture of the desired mono-acylated product, the di-acylated byproduct, and unreacted starting material.
Statistically, reacting one equivalent of the diamine with one equivalent of an acylating agent would be expected to yield a mixture containing 50% mono-acylated product, 25% di-acylated product, and 25% unreacted diamine, which often necessitates challenging purification.[1] Achieving high selectivity for the mono-acylated product is crucial for developing pharmaceuticals and other advanced materials where precise molecular architecture is paramount.[2][3] This guide provides an in-depth overview of the key strategies, troubleshooting advice, and detailed protocols to help you navigate this common synthetic hurdle.
Caption: Competing reaction pathways in the acylation of this compound.
Part 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions researchers frequently encounter when planning a selective mono-acylation.
Q1: What is the most straightforward method to favor mono-acylation without using protecting groups?
The simplest approach is to manipulate the reaction stoichiometry and conditions. This is often referred to as a "statistical" or "kinetically controlled" acylation.
-
Causality: By using a large excess of this compound (e.g., 5-10 equivalents) relative to the acylating agent, you increase the statistical probability that the acylating agent will encounter an unreacted diamine molecule rather than a mono-acylated one. The second acylation step is suppressed simply because the concentration of the starting diamine is much higher than the mono-acylated intermediate.
-
Methodology: The key is the slow, dropwise addition of the acylating agent (dissolved in a suitable solvent) to a well-stirred, cooled solution of the excess diamine.[4] This maintains a low instantaneous concentration of the acylating agent, further minimizing the chance of di-acylation.
-
Trade-off: While effective, this method's primary drawback is the need to remove a large amount of unreacted diamine during workup and purification, which can be challenging due to its high boiling point and water solubility.
Q2: When should I consider a protecting group strategy?
A protecting group strategy is advisable when:
-
High purity of the mono-acylated product is critical.
-
The acylating agent or product is sensitive to the conditions required for statistical control.
-
The starting materials are valuable, and using a large excess of the diamine is not cost-effective.
-
Separation of the mono-acylated product from the unreacted diamine is difficult.
-
Causality: This strategy involves temporarily "blocking" one of the amino groups with a removable chemical moiety (a protecting group).[5] This ensures that acylation can only occur at the unprotected nitrogen. The most common protecting group for amines is the tert-butoxycarbonyl (Boc) group.[6] The Boc group is stable under many reaction conditions but can be cleanly removed under acidic conditions.
-
Workflow: The process involves three distinct steps: 1) Mono-protection of the diamine, 2) Acylation of the remaining free amine, and 3) Deprotection to reveal the final mono-acylated product. While multi-step, this approach offers unparalleled control and generally leads to higher purity products.[7]
Q3: How do Schotten-Baumann conditions improve selectivity?
Schotten-Baumann conditions refer to performing an acylation in a two-phase system, typically an organic solvent (like dichloromethane) and an aqueous base (like NaOH or NaHCO₃).[8][9]
-
Causality: This method is particularly useful when using reactive acyl chlorides. The base in the aqueous phase serves two critical roles:
-
Neutralizes HCl: It neutralizes the HCl byproduct generated during the reaction. This prevents the HCl from protonating the unreacted amine groups, which would render them non-nucleophilic and stop the reaction.[10]
-
Controls Reactivity: After the first acylation, the resulting mono-acylated product is less basic than the starting diamine. It is more likely to be protonated by any local acid, deactivating it towards a second acylation. The biphasic system helps manage the reaction rate and local concentrations to favor mono-acylation.
-
-
Considerations: Careful control of pH and stirring rate is essential for success.[11]
Q4: Are there any newer or more advanced methods for selective mono-acylation?
Yes, several innovative methods have been developed to address this challenge:
-
Boron Complexation: Pre-treating the diamine with a Lewis acid like 9-borabicyclo[3.3.1]nonane (9-BBN) can selectively form a complex with one of the nitrogen atoms, effectively deactivating it towards acylation.[12][13] The subsequent addition of an acyl chloride leads to a high yield of the mono-acylated product.
-
CO₂ as a Temporary Protecting Group: Carbon dioxide can react with one amine group to form a carbamate salt in situ. This acts as a temporary, "traceless" protecting group, allowing the other amine to be acylated. The carbamate can be easily removed during aqueous workup.[14]
-
Enzyme and Microreactor Technology: Biocatalysis using specific enzymes can offer exquisite selectivity. Additionally, continuous-flow microreactors provide precise control over mixing and reaction time, which can significantly enhance the selectivity of mono-acylation compared to batch processes.[15][16]
Caption: Decision tree for selecting a mono-acylation strategy.
Part 3: Troubleshooting Guide
Even with a well-designed protocol, unexpected results can occur. This guide addresses common problems and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of any acylated product | 1. Deactivated Acylating Agent: The acyl chloride or anhydride has hydrolyzed due to exposure to moisture.[17] 2. Inactive Amine: The diamine was protonated by an acidic impurity or byproduct, rendering it non-nucleophilic.[10] 3. Sub-optimal Temperature: The reaction temperature is too low, preventing the reaction from proceeding at a reasonable rate.[18] | 1. Use freshly opened or purified acylating agents. Handle them under an inert atmosphere (N₂ or Ar).[17] 2. Ensure the reaction includes a base (e.g., triethylamine, pyridine, or aqueous NaOH) to scavenge any acid.[19] 3. Gradually increase the reaction temperature while monitoring with TLC or LC-MS. |
| Yield is primarily the di-acylated product | 1. Incorrect Stoichiometry: Not enough excess of the diamine was used in a statistical acylation.[4] 2. Fast Addition: The acylating agent was added too quickly, creating localized high concentrations that favor di-acylation.[4] 3. Mono-acylated Product is More Reactive: In some cases, the mono-acylated product may be more soluble or reactive under the reaction conditions than the starting diamine. | 1. Increase the excess of this compound to at least 5-10 equivalents. 2. Dilute the acylating agent and add it dropwise over a longer period, ideally using a syringe pump. Ensure vigorous stirring. 3. Switch to a protecting group strategy for definitive control.[5] |
| Complex mixture of starting material, mono-, and di-product | 1. Statistical Distribution: The reaction conditions are leading to the statistically predicted mixture.[1] 2. Incomplete Reaction: The reaction was not allowed to proceed to completion. | 1. To push the reaction towards the mono-product, use the strategies outlined above (diamine excess, slow addition). 2. Increase the reaction time and monitor progress by TLC or LC-MS until the acylating agent is fully consumed. |
| Difficulty removing unreacted diamine during workup | 1. High Polarity & Water Solubility: this compound is highly polar and soluble in water, making extraction with common organic solvents inefficient. | 1. Acid Wash: Perform an acidic workup (e.g., with 1M HCl). The unreacted diamine will form a water-soluble salt and move to the aqueous layer, while the (less basic) mono-acylated product may remain in the organic layer. Neutralize carefully to recover the product. 2. Chromatography: Use silica gel chromatography with a polar mobile phase (e.g., DCM/MeOH with a small amount of NH₄OH) to separate the components. |
Part 4: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the most common and reliable strategies.
Protocol 1: Statistical Mono-acylation using Diamine Excess
Objective: To synthesize N-(3-aminopropyl)acetamide via kinetically controlled acylation.
Materials:
-
This compound (reagent grade, ≥99%)
-
Acetyl chloride (reagent grade, ≥99%)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N), distilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
To the flask, add this compound (5.0 eq.) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq.) to the diamine solution.
-
In a separate dry flask, dissolve acetyl chloride (1.0 eq.) in anhydrous DCM.
-
Transfer the acetyl chloride solution to the dropping funnel and add it dropwise to the stirred diamine solution over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography (Silica gel, DCM:MeOH:NH₄OH gradient) to isolate pure N-(3-aminopropyl)acetamide.[2]
Protocol 2: Mono-Boc Protection of this compound
Objective: To synthesize tert-butyl (3-aminopropyl)carbamate, a key intermediate for controlled mono-acylation.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium hydroxide (NaOH) solution (e.g., 2N)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
This procedure is based on a highly effective method for selective mono-protection.[20][21]
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of methanol and water. Cool the solution to 0 °C.
-
Slowly add one equivalent of concentrated HCl. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the monoprotonated diamine hydrochloride salt in equilibrium.[20]
-
In a separate container, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) in methanol.
-
Add the (Boc)₂O solution to the diamine hydrochloride solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous residue with water and wash with a nonpolar solvent like ether or hexanes to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 by adding 2N NaOH solution.
-
Extract the aqueous layer multiple times with DCM or EtOAc.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (3-aminopropyl)carbamate, which is often pure enough for the next step.
Caption: Workflow for the protecting group strategy.
Part 5: References
-
Schotten–Baumann reaction - Grokipedia. Available at: 8
-
Chemistry Schotten Baumann Reaction - sathee neet. Available at: 22
-
Lauridsen, J. M. V., Poderyte, M., & Lee, J. (2023). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry, 25(4), 1332-1338. Available at: --INVALID-LINK--
-
Zhang, Z., Yin, Z., Meanwell, N. A., Kadow, J. F., & Wang, T. (2003). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Organic Letters, 5(19), 3399–3402. Available at: --INVALID-LINK--
-
Schotten-Baumann Reaction - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Maurya, R. A., et al. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters. Available at: --INVALID-LINK--
-
Schotten-Baumann Reaction - J&K Scientific LLC. Available at: --INVALID-LINK--
-
Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. Available at: --INVALID-LINK--
-
Troubleshooting low yield in 1,8-Diaminooctane polymerization reactions - Benchchem. Available at: --INVALID-LINK--
-
Troubleshooting low yield in Friedel-Crafts acylation reactions - Benchchem. Available at: --INVALID-LINK--
-
Strategies to avoid byproduct formation in diamine reactions - Benchchem. Available at: --INVALID-LINK--
-
Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Mono-acylation of symmetric diamines in the presence of water - ResearchGate. Available at: --INVALID-LINK--
-
A green and efficient monoacylation strategy for symmetrical diamines in microreactors - Reaction Chemistry & Engineering (RSC Publishing). Available at: --INVALID-LINK--
-
N-(3-Aminopropyl)acetamide - Cayman Chemical. Available at: --INVALID-LINK--
-
Selective monoacylation of symmetrical diamines via prior complexation with boron - PubMed. Available at: --INVALID-LINK--
-
Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor - ResearchGate. Available at: --INVALID-LINK--
-
Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines - ResearchGate. Available at: --INVALID-LINK--
-
N-(3-Aminopropyl)Acetamide - Biosynth. Available at: --INVALID-LINK--
-
Monoacylation of Symmetrical Diamines in Charge Microdroplets - PubMed. Available at: --INVALID-LINK--
-
Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - National Center for Biotechnology Information. Available at: --INVALID-LINK--
-
CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines - Green Chemistry (RSC Publishing). Available at: --INVALID-LINK--
-
Selective Monoformylation Of this compound Derivatives - Taylor & Francis. Available at: --INVALID-LINK--
-
N-(3-Aminopropyl)Acetamide - Chem-Impex. Available at: --INVALID-LINK--
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. Available at: --INVALID-LINK--
-
(PDF) Selective Mono‐BOC Protection of Diamines - ResearchGate. Available at: --INVALID-LINK--
-
Experimental Procedure: - The Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Preparation of acetamide - PrepChem.com. Available at: --INVALID-LINK--
-
Selective Mono‐BOC Protection of Diamines - ResearchGate. Available at: --INVALID-LINK--
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
What are some common causes of low reaction yields? : r/Chempros - Reddit. Available at: --INVALID-LINK--
-
Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - NIH. Available at: --INVALID-LINK--
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Available at: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 10. Schotten-Baumann Reaction [organic-chemistry.org]
- 11. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. Collection - Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron - Organic Letters - Figshare [figshare.com]
- 13. Selective monoacylation of symmetrical diamines via prior complexation with boron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. A green and efficient monoacylation strategy for symmetrical diamines in microreactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. jk-sci.com [jk-sci.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of 1,3-Diaminopropane Incorporation
In the realms of drug development and advanced materials science, the precise covalent introduction of linker molecules is fundamental to achieving desired functionality. 1,3-Diaminopropane (DAP), a versatile and flexible three-carbon diamine linker, is frequently employed to bridge molecular moieties, functionalize surfaces, or synthesize novel polymers and coordination complexes.[1][2] Its successful incorporation is a critical checkpoint in any synthesis workflow. Failure to confirm this step can lead to erroneous structural assignments and misinterpreted performance data.
This guide provides an in-depth, comparative analysis of two powerhouse analytical techniques—Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the unambiguous validation of this compound incorporation. We will move beyond a simple recitation of data, delving into the causality behind spectral changes and presenting a self-validating experimental framework for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why Validate?
The covalent attachment of this compound typically proceeds via the reaction of its primary amine groups with a complementary functional group, such as a carboxylic acid, acyl chloride, or isocyanate, to form a stable amide or urea linkage. The core analytical challenge is to generate irrefutable evidence that this transformation has occurred. An ideal validation strategy should confirm two key events simultaneously:
-
Consumption of Reactants : The disappearance of signals corresponding to the starting materials' reactive functional groups.
-
Formation of Product : The appearance of new signals characteristic of both the newly formed covalent bond and the integrated this compound backbone.
FTIR and NMR spectroscopy offer complementary information to satisfy these requirements, providing a holistic and trustworthy confirmation of the desired molecular structure.
Workflow for Spectroscopic Validation
The following diagram outlines the logical flow from synthesis to definitive structural confirmation.
Caption: Workflow for Synthesis and Validation.
Part 1: Validation using FTIR Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at these characteristic frequencies. This technique is exceptionally sensitive to changes in functional groups, making it a first-line method for monitoring chemical reactions.
Key Vibrational Modes to Monitor
The utility of FTIR in this context rests on its ability to clearly distinguish the "before" and "after" states of the key functional groups.
-
This compound (Reactant): As a primary aliphatic amine, its spectrum is dominated by the N-H bonds.[3]
-
N-H Stretching: Two distinct, medium-intensity peaks are typically observed between 3300 and 3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the -NH₂ group.[3][4]
-
N-H Bending (Scissoring): A strong absorption appears in the 1580-1650 cm⁻¹ region.[4]
-
C-N Stretching: A weaker band is found in the 1020-1250 cm⁻¹ range for aliphatic amines.[5]
-
N-H Wagging: A very broad, often strong, band can be seen from 650-900 cm⁻¹.[5]
-
-
Substrate (Reactant Example: Carboxylic Acid):
-
O-H Stretching: An extremely broad and strong absorption from 2500-3300 cm⁻¹, often obscuring the C-H stretching region.
-
C=O Stretching: A sharp, intense peak around 1700-1725 cm⁻¹.
-
-
Product (Example: Amide Formation):
-
N-H Stretching: If a secondary amide is formed (R-CO-NH-R'), a single, sharp peak appears around 3300 cm⁻¹. The disappearance of the double N-H stretch of the primary amine is a crucial indicator.
-
Amide I Band (C=O Stretch): This is one of the most intense and diagnostic peaks in the spectrum, appearing around 1630-1680 cm⁻¹. Its position is lower than the starting carboxylic acid's C=O due to resonance.
-
Amide II Band (N-H Bend & C-N Stretch): A strong band between 1510-1570 cm⁻¹, resulting from a mix of N-H bending and C-N stretching. The appearance of this band is strong evidence of amide formation.[6]
-
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR is a modern, convenient alternative to traditional KBr pellets, requiring minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan. The background spectrum should be a flat line.
-
Sample Application: Place a small amount of the purified, dry product directly onto the ATR crystal. If the sample is a solid, apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Process the spectrum (e.g., baseline correction) and identify the key peaks. Compare this spectrum directly with the spectra of the starting substrate and this compound.
Part 2: Validation using NMR Spectroscopy
While FTIR confirms the transformation of functional groups, NMR provides a detailed map of the carbon-hydrogen framework, offering definitive proof of the covalent linkage and the structure of the incorporated propyl chain.
Key ¹H NMR Signals to Monitor
¹H NMR provides information on the chemical environment, number, and connectivity of protons.
Caption: Proton environments in free vs. incorporated DAP.
-
This compound (Reactant):
-
Protons (a): A broad singlet for the four -NH₂ protons. Its chemical shift is concentration-dependent and it may exchange with D₂O.
-
Protons (b): A triplet around 2.7-2.9 ppm, corresponding to the two -CH₂- groups adjacent to the nitrogen atoms.
-
Protons (c): A quintet (or multiplet) around 1.6-1.8 ppm, for the central -CH₂- group, split by the four adjacent protons on the (b) carbons.[7]
-
-
Product (Example: Mono-Amide Formation):
-
Disappearance of Substrate Signal: The proton of the starting functional group (e.g., the carboxylic acid -COOH proton, typically >10 ppm) will disappear completely.
-
Shift of Propyl Chain Signals: The key evidence is the change in the chemical environment of the propyl chain protons.
-
Protons (e): The -CH₂- group now adjacent to the amide nitrogen is significantly deshielded and shifts downfield to ~3.2-3.4 ppm. Its multiplicity will likely be a quartet or triplet of triplets depending on coupling to the amide (d) and methylene (f) protons.
-
Protons (f): The central -CH₂- group also shifts slightly downfield to ~1.7-1.9 ppm.
-
Protons (g): The terminal -CH₂- group, still attached to a primary amine, will remain at a similar chemical shift to the original (b) protons (~2.7-2.9 ppm), confirming that only one amine has reacted.
-
-
Appearance of Amide Proton: A new signal for the amide N-H proton (d) will appear, typically between 7.5-8.5 ppm, often as a broad triplet due to coupling with the adjacent -CH₂- group (e).
-
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified, dry product and dissolve it in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument will be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. A standard experiment involves a 90-degree pulse and acquisition of the free induction decay (FID). Typically 8 to 16 scans are sufficient for good signal-to-noise.
-
Data Processing: Perform a Fourier transform on the FID, followed by phase and baseline correction.
-
Analysis: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the peaks to determine proton ratios and analyze the splitting patterns (multiplicity) to confirm connectivity.
Comparative Data Summary
The following table provides a clear guide to the expected spectral changes for a model reaction between a generic carboxylic acid (R-COOH) and this compound.
| Analyte | Technique | Characteristic Signal / Peak | Expected Position | Comment |
| R-COOH | FTIR | O-H Stretch | 2500-3300 cm⁻¹ (very broad) | Disappears upon reaction. |
| FTIR | C=O Stretch | 1700-1725 cm⁻¹ | Disappears and is replaced by Amide I. | |
| 1,3-DAP | FTIR | N-H Stretch | 3300-3500 cm⁻¹ (two bands) | Replaced by a single N-H band in the product.[3][4] |
| ¹H NMR | -CH₂-N | ~2.8 ppm (triplet) | Two triplets in the starting material.[8] | |
| ¹H NMR | -CH₂-C-CH₂- | ~1.7 ppm (quintet) | One quintet in the starting material. | |
| Product | FTIR | N-H Stretch (Amide) | ~3300 cm⁻¹ (single band) | Confirms conversion of primary to secondary amine. |
| FTIR | Amide I (C=O) | 1630-1680 cm⁻¹ | Key indicator of amide bond formation.[6] | |
| FTIR | Amide II (N-H) | 1510-1570 cm⁻¹ | Key indicator of amide bond formation. | |
| ¹H NMR | R-CO-NH - | 7.5-8.5 ppm | Appearance confirms amide linkage. | |
| ¹H NMR | -NH -CH₂- | ~3.3 ppm | Downfield shift confirms covalent bond formation. | |
| ¹H NMR | -CH₂-NH₂ | ~2.8 ppm | Signal remains if only one amine reacted. |
Conclusion
The validation of this compound incorporation is not a suggestion but a requirement for robust scientific research. Relying on a single analytical technique can be misleading. FTIR spectroscopy provides a rapid and highly effective method for monitoring the conversion of functional groups, offering clear evidence of amide bond formation through the appearance of the characteristic Amide I and II bands. However, it is NMR spectroscopy that delivers the definitive, high-resolution proof of the complete molecular structure. By identifying the specific downfield shifts in the propyl chain's proton signals, NMR confirms not only the incorporation but also the precise point of attachment.
By employing this dual-spectroscopic approach as a self-validating system, researchers can proceed with absolute confidence in their material's structure, ensuring the integrity and reproducibility of their subsequent experiments and findings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. hnl8_sln [ursula.chem.yale.edu]
- 8. This compound(109-76-2) 1H NMR spectrum [chemicalbook.com]
A Head-to-Head Battle of Short-Chain Spacers: 1,3-Diaminopropane vs. Ethylenediamine in Bioconjugation
A Senior Application Scientist's In-Depth Technical Guide
For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical decision in the design and synthesis of effective bioconjugates. The linker, though often considered a simple spacer, profoundly influences the stability, biological activity, and overall performance of the final construct. Among the myriad of available options, short-chain aliphatic diamines like 1,3-diaminopropane and ethylenediamine are frequently employed for their simplicity and ability to introduce a defined spacer between two biomolecules.
This guide provides a comprehensive comparative analysis of this compound and ethylenediamine as linkers in bioconjugation. Moving beyond a simple catalog of properties, we will delve into the causality behind experimental choices, provide validated protocols, and present a critical evaluation of their respective strengths and weaknesses to empower you to make an informed decision for your specific application.
At a Glance: Key Physicochemical and Reactive Properties
A foundational understanding of the physicochemical properties of these diamines is paramount to appreciating their behavior in bioconjugation reactions. The seemingly minor difference of a single carbon atom in the backbone of this compound compared to ethylenediamine leads to distinct characteristics that impact their utility as linkers.
| Property | This compound | Ethylenediamine | Rationale and Implications |
| Molecular Formula | C₃H₁₀N₂ | C₂H₈N₂ | The additional methylene group in this compound increases its molecular weight and imparts greater conformational flexibility. |
| Molar Mass ( g/mol ) | 74.13[1] | 60.10 | This difference should be accounted for in stoichiometric calculations during conjugation reactions. |
| pKa₁ | ~10.94 (at 10°C) | ~9.93 (at 25°C) | The higher pKa of this compound's first amino group suggests it is slightly more basic. This can influence its nucleophilicity and the optimal pH for conjugation reactions. |
| pKa₂ | ~8.88 | ~6.85 | The greater separation between the amino groups in this compound results in less electrostatic repulsion upon protonation of the first amine, leading to a higher pKa for the second amine compared to ethylenediamine. |
| Boiling Point (°C) | 133-140.1 | 116-117 | Reflects the stronger intermolecular forces due to the larger size and greater polarizability of this compound. |
| Solubility in Water | Completely miscible | Miscible | Both are highly soluble in aqueous buffers commonly used for bioconjugation. |
Performance in Bioconjugation: A Direct Comparison
The most common application of these diamines in bioconjugation is as homobifunctional crosslinkers to connect two carboxyl-containing molecules, often proteins, through the formation of stable amide bonds. This is typically achieved using carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[2][3][4]
Reaction Efficiency and Yield
While direct head-to-head studies quantifying the yield differences between this compound and ethylenediamine in the same protein-protein conjugation system are not extensively reported in readily available literature, we can infer performance based on their chemical properties and general principles of bioconjugation.
The slightly higher basicity (and therefore nucleophilicity) of the primary amines of this compound could theoretically lead to a faster reaction rate with an activated carboxyl group (e.g., an NHS-ester) compared to ethylenediamine under identical pH conditions. However, the practical yield of a bioconjugation reaction is influenced by a multitude of factors, including steric hindrance, the local microenvironment of the reactive sites on the biomolecule, and the potential for side reactions.
A study on DNA-based bioconjugates using EDC chemistry reported a conjugate yield of 68.3 ± 2.2% with ethylenediamine.[5] While a comparable value for this compound in the same system is not provided, typical conjugation efficiencies for EDC/NHS-mediated reactions with diamine linkers are often in the range of 30-70%, highly dependent on the specific biomolecules and reaction conditions.[6]
Stability of the Resulting Amide Bond
Once formed, the amide bond is one of the most stable covalent linkages in bioconjugation, resistant to hydrolysis under physiological conditions.[7] While the intrinsic chemical stability of an amide bond is not significantly influenced by whether it was formed from this compound or ethylenediamine, the overall stability of the bioconjugate can be affected by the linker's susceptibility to enzymatic degradation. For short, simple aliphatic diamines like these, enzymatic cleavage is generally not a primary concern unless they are part of a larger, specifically recognized peptide sequence. The stability of the conjugate is more likely to be dictated by the inherent stability of the biomolecules themselves and the potential for the linker to induce conformational changes that might expose degradation-prone regions.
Side Reactions: A Critical Consideration
The use of homobifunctional linkers like diamines necessitates careful control of reaction conditions to minimize unwanted side reactions, primarily intramolecular and intermolecular cross-linking.
-
Intramolecular Cyclization: The shorter chain length of ethylenediamine could, in some contexts, favor intramolecular cyclization if the two reactive sites on the biomolecule are in close proximity. However, for larger biomolecules like proteins, this is less of a concern than intermolecular cross-linking.
-
Intermolecular Cross-linking and Polymerization: This is a significant challenge when using diamines in a one-step conjugation procedure. To mitigate this, a two-step process is highly recommended.[2] In the first step, one biomolecule is activated and reacted with a large molar excess of the diamine to favor the formation of a mono-aminated intermediate. This intermediate is then purified before being reacted with the second activated biomolecule.
The greater flexibility of the three-carbon chain of this compound might slightly increase the propensity for intermolecular cross-linking compared to the more rigid two-carbon ethylenediamine linker if reaction conditions are not carefully controlled.
Structural Implications: Flexibility and Conformational Freedom
The choice between a two-carbon and a three-carbon linker has significant structural implications for the final bioconjugate.
Conformational Flexibility
This compound possesses greater conformational freedom due to the additional single bond in its backbone. Theoretical studies have shown that this compound can exist in multiple conformational states with relatively small energy differences between them.[8][9] This inherent flexibility can be advantageous in applications where the linked biomolecules need to move relative to one another to maintain their biological function.
Conversely, the shorter ethylenediamine linker provides a more rigid and defined spacing between the conjugated molecules. This can be desirable when a specific spatial orientation is required for activity.
Caption: Comparison of linker length and flexibility.
Impact on Biological Activity
The length and flexibility of the linker can directly impact the biological activity of the conjugated molecules. A linker that is too short may lead to steric hindrance, preventing the biomolecules from adopting their native conformations and interacting with their targets. Conversely, a linker that is too long or too flexible might not provide the necessary spatial constraints for optimal activity, particularly in applications like the creation of bispecific antibodies or enzyme-scaffold complexes.
While specific comparative data for these two linkers is sparse, the general principle is that the optimal linker length is application-dependent and often needs to be determined empirically.[10]
Experimental Protocols
The following protocols provide a generalized framework for a two-step protein-protein conjugation using either this compound or ethylenediamine with EDC/sulfo-NHS chemistry.
Two-Step Protein-Protein Conjugation Workflow
Caption: Workflow for two-step protein-protein conjugation.
Protocol 1: Activation of Protein A and Coupling to Diamine
Materials:
-
Protein A (with accessible carboxyl groups)
-
This compound or Ethylenediamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.5)
-
Desalting columns
Procedure:
-
Protein A Preparation: Dissolve Protein A in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation: Add a 20- to 50-fold molar excess of EDC and a 50- to 100-fold molar excess of sulfo-NHS to the Protein A solution. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Removal of Excess Reagents: Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and sulfo-NHS.
-
Diamine Coupling: To the purified, activated Protein A, add a 100- to 1000-fold molar excess of either this compound or ethylenediamine. The large excess is crucial to minimize cross-linking and favor mono-substitution.[6]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess diamine using a desalting column equilibrated with Coupling Buffer. The resulting product is the amine-terminated Protein A-linker.
Protocol 2: Conjugation of Protein A-Linker to Activated Protein B
Materials:
-
Protein A-linker (from Protocol 1)
-
Protein B (with accessible carboxyl groups)
-
EDC and sulfo-NHS
-
Activation Buffer
-
Coupling Buffer
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of Protein B: In a separate reaction, activate Protein B with EDC and sulfo-NHS as described in steps 1 and 2 of Protocol 1.
-
Removal of Excess Reagents (Optional but Recommended): Purify the activated Protein B using a desalting column equilibrated with Coupling Buffer.
-
Final Conjugation: Combine the purified Protein A-linker with the activated Protein B, typically at a 1:1 to 1:3 molar ratio.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
-
Purification: Purify the final conjugate (Protein A-linker-Protein B) using size-exclusion chromatography to separate the conjugate from unreacted proteins and other reagents.
-
Characterization: Confirm the formation and purity of the conjugate using SDS-PAGE, SEC-HPLC, and/or mass spectrometry.
Conclusion and Recommendations
The choice between this compound and ethylenediamine as a linker in bioconjugation is not a matter of one being definitively superior to the other, but rather a nuanced decision based on the specific requirements of the application.
Choose Ethylenediamine when:
-
A shorter, more rigid spacer is required to maintain a specific distance and orientation between the conjugated molecules.
-
Minimizing the potential for linker-derived flexibility is a priority.
Choose this compound when:
-
A slightly longer, more flexible spacer is needed to allow for conformational adjustments of the conjugated biomolecules, potentially preserving their biological activity.
-
The slightly higher basicity of its amino groups may be advantageous for reaction kinetics in certain pH ranges.
In all cases, a two-step conjugation strategy with a significant molar excess of the diamine in the first step is strongly recommended to minimize the formation of undesirable cross-linked products. Empirical optimization of the linker-to-protein molar ratios and reaction times will be necessary to achieve the desired degree of conjugation while preserving the function of the biomolecules. The comprehensive characterization of the final conjugate is paramount to ensure its quality and suitability for downstream applications.
References
- 1. Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of 1,3-Diaminopropane and Other Diamines as Corrosion Inhibitors
A Technical Guide for Researchers and Material Scientists
In the ongoing effort to mitigate the costly and destructive effects of metal corrosion, organic inhibitors play a pivotal role. Among these, diamines have emerged as a promising class of compounds due to their ability to form protective films on metal surfaces. This guide provides an in-depth comparative analysis of the corrosion inhibition efficiency of 1,3-diaminopropane against other common linear diamines, including ethylenediamine, 1,2-diaminopropane, 1,4-diaminobutane, and 1,6-hexanediamine. By examining experimental data and exploring the underlying inhibition mechanisms, this document serves as a valuable resource for researchers selecting and developing effective corrosion inhibitors.
The Critical Role of Molecular Structure in Corrosion Inhibition
The efficacy of a diamine as a corrosion inhibitor is intrinsically linked to its molecular structure. Key factors influencing performance include the length of the alkyl chain separating the two amino functional groups and the overall molecular size. These structural characteristics dictate the inhibitor's ability to adsorb onto the metal surface, the stability of the resulting protective film, and the mechanism by which it impedes the electrochemical processes of corrosion.
Generally, an increase in the length of the hydrocarbon chain in diamines enhances their corrosion inhibition efficiency. This is attributed to a larger surface area of the inhibitor molecule, which allows for greater coverage of the metal surface, and increased hydrophobicity, which repels corrosive aqueous media. However, this trend is not without its limits, as excessively long chains can lead to decreased solubility and steric hindrance, potentially reducing the inhibitor's effectiveness.
Comparative Performance Analysis of Diamines
Experimental studies have consistently demonstrated a clear trend in the corrosion inhibition performance of short-chain diamines. The inhibition efficiency typically follows the order: 1,4-diaminobutane > this compound > ethylenediamine[1]. This trend highlights the significance of the alkyl chain length in enhancing the protective properties of the inhibitor.
To provide a clear quantitative comparison, the following table summarizes the inhibition efficiencies of various diamines on mild steel in acidic media, as determined by weight loss and electrochemical techniques.
| Diamine | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Ethylenediamine | 1 M HCl | 5 x 10⁻⁴ M | 30 | ~55 | [2] |
| 1,2-Diaminopropane | 1 M HCl | 5 x 10⁻⁴ M | 30 | ~60 | [2] |
| This compound | 1 M HCl | 5 x 10⁻⁴ M | 30 | ~65 | [2] |
| 1,4-Diaminobutane | 1 M HCl | 5 x 10⁻⁴ M | 30 | ~70 | [2] |
| 1,4-Diaminobutane | 1N H₂SO₄ | 25 mM | Ambient | 92.8 | [3][4] |
| 1,6-Hexanediamine | 1 M HCl | - | 60 | ~93 (as a precursor) | [5] |
Note: The inhibition efficiencies can vary based on the specific experimental conditions, including the type of steel, the exact concentration of the inhibitor and corrosive medium, and the temperature.
The data clearly indicates that as the number of methylene groups between the two amino groups increases from ethylenediamine (two carbons) to 1,4-diaminobutane (four carbons), the corrosion inhibition efficiency improves. This compound, with its three-carbon chain, offers a significant improvement over ethylenediamine and is a strong candidate for applications where a balance of performance and molecular size is desired. Studies on N-oleyl-1,3-propanediamine have also shown high inhibition efficiency, reaching up to 92.1% in 1.0 M HCl, demonstrating the potential for further functionalization of the this compound backbone[6].
The Mechanism of Corrosion Inhibition by Diamines
The primary mechanism by which diamines inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through two main processes:
-
Physisorption: This involves electrostatic interactions between the protonated amine groups (in acidic media) and the negatively charged metal surface (due to the adsorption of anions from the acid). This process is generally characterized by lower adsorption energies and is often reversible.
-
Chemisorption: This involves the formation of coordinate bonds between the lone pair of electrons on the nitrogen atoms of the diamine and the vacant d-orbitals of the iron atoms on the metal surface. This type of adsorption is stronger and more stable.
The structure of the diamine molecule plays a crucial role in the adsorption process. The two amino groups can act as anchoring points to the metal surface. The flexibility and length of the alkyl chain between these groups determine how the molecule orients itself on the surface. Shorter chains may lead to a more upright orientation, while longer chains can allow the molecule to lie flat, covering a larger surface area.
The following diagram illustrates the proposed adsorption mechanism of a linear diamine on a steel surface in an acidic environment.
Caption: Adsorption mechanism of diamines on a steel surface.
Experimental Methodologies for Evaluating Corrosion Inhibition
To ensure the scientific integrity and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential. The following sections detail the methodologies for three common techniques used to evaluate the performance of diamine inhibitors.
Weight Loss Method (Gravimetric)
The weight loss method is a straightforward and widely used technique for determining the average corrosion rate. It is based on the ASTM G31 standard guide for laboratory immersion corrosion testing of metals[7][8][9].
Experimental Protocol:
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent like acetone, washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately measured using an analytical balance.
-
Immersion: The coupons are then fully immersed in the corrosive solution (e.g., 1 M HCl) with and without the desired concentrations of the diamine inhibitor for a specified period (e.g., 24 hours) at a constant temperature.
-
Cleaning: After the immersion period, the coupons are removed, carefully cleaned to remove corrosion products according to standard procedures (e.g., using a solution of HCl with hexamine), washed, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The weight loss is calculated as the difference between the initial and final weights.
-
The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijsrp.org [ijsrp.org]
- 4. ijsrp.org [ijsrp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eurolab.net [eurolab.net]
- 8. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]
- 9. labsinus.com [labsinus.com]
A Senior Application Scientist's Guide to Alternative Reagents for Aminolytic Cleavage in Solid-Phase Peptide Synthesis
Introduction: Beyond Standard TFA Cleavage
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the final cleavage step is a critical juncture that not only liberates the nascent peptide from its solid support but also dictates its C-terminal functionality. While strong acidolysis, typically with trifluoroacetic acid (TFA), is the workhorse for generating C-terminal carboxylic acids, the synthesis of peptides with modified C-termini—such as amides, hydrazides, or alcohols—requires orthogonal cleavage strategies.[1]
Aminolytic cleavage, using nucleophilic amines to sever the ester bond linking the peptide to resins like Wang or Merrifield, is a primary route to these valuable modifications. 1,3-Diaminopropane is a common reagent for this purpose, yielding a peptide with a C-terminal propylamine handle, which is itself a versatile functional group for subsequent conjugations.[1] However, reliance on a single reagent can be limiting. Challenges such as difficult purification due to the reagent's high boiling point, and undesirable side reactions, necessitate a broader toolkit.[2]
This guide provides an in-depth comparison of viable alternatives to this compound. We will explore the mechanistic underpinnings, strategic advantages, and practical limitations of each alternative, supported by experimental protocols and data to empower researchers in making informed decisions for their specific synthetic goals.
The Benchmark: Understanding this compound
Before exploring alternatives, it is crucial to understand the chemistry of the incumbent. This compound acts as a potent nucleophile, attacking the carbonyl carbon of the ester linkage between the peptide's C-terminus and the resin. This process, known as aminolysis, releases the peptide as a C-terminal N-(3-aminopropyl)amide.
The primary advantage of this method is the direct installation of a functional handle—a terminal primary amine—ideal for conjugating molecules like fluorophores, biotin, or polyethylene glycol (PEG).[1] However, its application is not without drawbacks. The high polarity and boiling point (140 °C) of this compound complicate its removal from the crude peptide mixture post-cleavage.[2] Furthermore, like other strong nucleophiles, it can promote side reactions, including cleavage at sensitive peptide bonds within the sequence.[3][4]
General Mechanism of Aminolytic Cleavage
The diagram below illustrates the general nucleophilic attack on the peptide-resin ester linkage, a mechanism common to both this compound and several of its alternatives.
Caption: General workflow of aminolytic cleavage from an ester-linked resin.
Key Alternatives and Comparative Analysis
The choice of a cleavage reagent is fundamentally tied to the desired C-terminal functionality and the overall synthetic strategy. Here, we compare several powerful alternatives to this compound.
Hydrazine: The Gateway to Fragment Condensation
Hydrazine is a classic reagent used to cleave peptides from ester-linked resins via hydrazinolysis. The resulting C-terminal peptide hydrazide is not typically the final product but rather a crucial intermediate for convergent synthesis strategies.
-
Mechanism of Action: Hydrazine attacks the resin ester linkage to form a stable peptide hydrazide. This hydrazide can then be converted to a highly reactive peptide azide, which undergoes clean coupling with the N-terminus of another peptide fragment, a strategy known as "azide ligation."
-
Advantages:
-
Enables Fragment Condensation: Provides access to peptide hydrazides, the precursors for azide-mediated fragment ligation, allowing for the synthesis of very long or complex proteins.
-
Orthogonality: The cleavage is orthogonal to the acid-labile side-chain protecting groups used in standard Fmoc-SPPS.
-
-
Limitations & Causality:
-
Toxicity: Anhydrous hydrazine is extremely toxic and requires careful handling.
-
Side Reactions: Hydrazine can induce unwanted side reactions. It has been shown to cause deguanidination of arginine residues, converting them to ornithine. Furthermore, it can cleave specific peptide bonds, particularly those involving Glycine (Gly-Xaa, Xaa-Gly), Asparagine (Asn-Xaa), and Serine (Xaa-Ser), leading to fragmentation of the desired peptide.[3][4] This occurs because the backbone amide bonds at these positions are more susceptible to nucleophilic attack.
-
-
Field-Proven Insight: Due to the potential for sequence fragmentation, hydrazinolysis is best suited for shorter peptide fragments where the risk of internal cleavage is minimized. Always perform a small-scale test cleavage and analyze the crude product by mass spectrometry to verify the integrity of the peptide backbone.
Experimental Protocol: Peptide Cleavage with Hydrazine Hydrate
-
Resin Preparation: Swell the dry, fully protected peptidyl-resin (1.0 g) in DMF.
-
Cleavage Reaction: Add a solution of 5% hydrazine hydrate in DMF (20 ml/g of resin). Allow the suspension to stand at room temperature for 1-3 hours with gentle agitation.[5]
-
Peptide Isolation: Filter the resin through a sintered glass funnel. Wash the resin thoroughly with DMF.
-
Work-up: Combine the filtrates and evaporate the solvent under high vacuum.
-
Precipitation: Precipitate the crude peptide hydrazide by adding cold diethyl ether. Isolate the solid by centrifugation and wash with additional cold ether.
-
Drying: Dry the peptide product under vacuum.
Reductive Cleavage (NaBH₄): Accessing Peptide Alcohols
For applications requiring a C-terminal peptide alcohol, reductive cleavage offers a robust and specific solution. This method is not a direct substitution for aminolysis but rather an alternative cleavage paradigm that relies on a specialized linker.
-
Mechanism of Action: This strategy requires the use of a reductively-labile linker, such as the 4-hydroxymethylbenzoic acid (HMBA) linker.[6] Sodium borohydride (NaBH₄) reduces the ester linkage, releasing the peptide as a C-terminal alcohol.
-
Advantages:
-
Unique Functionality: Provides direct access to peptide alcohols, which are valuable as standalone molecules or as intermediates for further modification.
-
High Orthogonality: The reductive conditions are orthogonal to most standard Fmoc and Boc-based protecting groups.
-
-
Limitations & Causality:
-
Linker Dependency: The synthesis must be planned from the start with an appropriate linker like HMBA.
-
Two-Step Deprotection: Side-chain protecting groups are not cleaved by NaBH₄. Therefore, a standard TFA cleavage cocktail must first be used to remove the side-chain protection while the peptide remains on the resin. The resin is then washed and dried before the final reductive cleavage, making it a longer process.[5]
-
-
Field-Proven Insight: This method is particularly useful for synthesizing peptide fragments that will be used in ligation strategies where a C-terminal alcohol is required, or for creating peptide-drug conjugates where the alcohol serves as an attachment point.
Experimental Protocol: Reductive Cleavage from HMBA Resin
This protocol assumes prior removal of acid-labile side-chain protecting groups using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5), followed by thorough washing and drying of the resin.
-
Resin Preparation: Suspend the dry, deprotected peptidyl-resin (1.0 g) in a 50% aqueous EtOH solution to swell.[5]
-
Cleavage Reaction: Add NaBH₄ (126 mg) in 3 ml of 50% aqueous EtOH. Agitate the mixture gently for 4 hours at room temperature.[5]
-
Peptide Isolation: Filter the resin and wash with 50% aqueous EtOH (40 ml). The combined filtrate contains the peptide alcohol at a pH of approximately 9.
-
Purification: The resulting solution can be neutralized and purified directly via reverse-phase HPLC.
Mild Acidolysis: For Fully Protected Peptide Fragments
While not an aminolytic method, mild acidolysis serves as a critical alternative strategy when the goal is to obtain a fully protected peptide fragment, which can then be used in solution-phase fragment condensation. This approach avoids the potential side reactions associated with strong nucleophiles.
-
Mechanism of Action: This technique employs highly acid-labile resins, such as 2-chlorotrityl chloride (2-CTC) or Sieber amide resin.[7][8] These resins are designed to be cleaved under extremely mild acidic conditions that leave common tert-butyl and trityl-based side-chain protecting groups intact.
-
Reagents: Cleavage is typically achieved with a solution of 1-2% TFA in dichloromethane (DCM) or with non-acidic cocktails such as hexafluoroisopropanol (HFIP) in DCM.[7][9] Recent efforts have also identified greener solvents like toluene and p-xylene as effective replacements for DCM.[7][8]
-
Advantages:
-
Preserves Protecting Groups: Delivers fully protected peptide fragments, which are essential for solution-phase ligation strategies.
-
Minimizes Side Reactions: The exceptionally mild conditions minimize the risk of acid-catalyzed side reactions like aspartimide formation or tryptophan modification.
-
Versatility: The resulting protected fragment can be further manipulated in solution, including C-terminal modification, before final deprotection.
-
-
Limitations & Causality:
-
Resin Cost: Highly acid-labile resins are generally more expensive than standard Wang or Rink Amide resins.
-
No Direct Amide Formation: This method yields a C-terminal carboxylic acid. To obtain an amide, the protected fragment must undergo a subsequent solution-phase amidation reaction.
-
-
Field-Proven Insight: When planning a fragment condensation strategy, using a 2-CTC or Sieber resin is often the most reliable method for generating the required protected building blocks with high purity and integrity.
Experimental Protocol: Mild Acid Cleavage from Sieber Amide Resin
-
Resin Preparation: Wash the dry peptidyl-resin (0.1 mmol scale) with DCM (3 x 5 mL) and allow it to swell.
-
Cleavage Reaction: Prepare a cleavage solution of 2% TFA (v/v) in a suitable solvent like DCM, toluene, or p-xylene.[7][8] Add the solution to the resin and agitate for 1-2 hours at room temperature. The reaction progress should be monitored by HPLC analysis of small aliquots.
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with additional cleavage solution.
-
Work-up: Combine the filtrates. The acid can be quenched by adding a base like pyridine or by co-evaporation with a neutral solvent. The protected peptide is then typically purified by flash chromatography.
Summary Comparison of Cleavage Reagents
The table below provides a high-level comparison of the discussed reagents, highlighting their primary applications and characteristics.
| Feature | This compound | Hydrazine | Sodium Borohydride (NaBH₄) | Mild Acidolysis (e.g., 1% TFA) |
| C-Terminal Product | N-(3-aminopropyl)amide | Hydrazide | Alcohol | Carboxylic Acid (Protected) |
| Primary Application | Functionalization/Conjugation | Fragment Condensation (Azide) | Synthesis of Peptide Alcohols | Fragment Condensation (Solution) |
| Required Resin/Linker | Ester-linked (Wang, Merrifield) | Ester-linked (Wang, Merrifield) | Reductively-labile (HMBA) | Highly Acid-Labile (2-CTC, Sieber) |
| Key Advantage | Direct installation of amine handle | Precursor for azide ligation | Unique C-terminal functionality | Preserves all side-chain protection |
| Major Limitation | Difficult to remove; side reactions | Toxic; backbone cleavage risk | Requires specific linker; multi-step | Requires expensive resin; no direct amide |
Strategic Selection Workflow
Choosing the correct cleavage reagent is a strategic decision. The following workflow provides a logical pathway for selecting the optimal method based on the final desired product and overall synthetic plan.
Caption: Decision workflow for selecting an appropriate cleavage strategy.
Conclusion
While this compound is a useful tool for generating C-terminal functionalized peptides, it is part of a much larger arsenal of cleavage reagents available to the modern peptide chemist. A thorough understanding of the mechanisms and limitations of alternatives like hydrazine, sodium borohydride, and mild acidolysis is essential for the strategic design of complex peptide syntheses. By moving beyond a one-size-fits-all approach and selecting the reagent that best fits the desired outcome—whether it be a peptide alcohol, a protected fragment for ligation, or a hydrazide intermediate—researchers can significantly enhance the efficiency, purity, and versatility of their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical modification of peptides by hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical modification of peptides by hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Fmoc SPPS Linkers [sigmaaldrich.com]
- 7. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. researchgate.net [researchgate.net]
performance comparison of different diaminopropane isomers in MOF synthesis for CO2 capture
For Researchers, Scientists, and Drug Development Professionals
In the urgent global pursuit of effective carbon capture technologies, amine-functionalized Metal-Organic Frameworks (MOFs) have emerged as a highly promising class of solid adsorbents. The strategic introduction of amine groups into the porous structure of MOFs significantly enhances their affinity and capacity for CO2. Among the various amine functionalization agents, diaminopropanes have garnered considerable attention due to their potential to create robust and efficient CO2 capture materials. This guide provides an in-depth technical comparison of the performance of two primary diaminopropane isomers—1,2-diaminopropane and 1,3-diaminopropane—in the synthesis of MOFs for CO2 capture, supported by experimental data and mechanistic insights.
The Critical Role of Amine Spacing in MOF-Based CO2 Capture
The arrangement of amine groups within the MOF pores is a critical determinant of the ultimate CO2 capture performance. The spacing and orientation of these basic sites influence the mechanism of CO2 binding, the overall uptake capacity, and the energy required for regeneration. Diaminopropane isomers, with their distinct spatial arrangement of two amine functionalities, offer a compelling platform to investigate these structure-property relationships. The choice between a 1,2- and a 1,3-diamine can profoundly impact the formation of key chemical species responsible for CO2 capture, such as ammonium carbamates and carbamic acids.
Performance Deep Dive: this compound Derivatives Leading the Charge
Extensive research has highlighted the exceptional performance of MOFs functionalized with this compound and its derivatives, particularly when appended to the Mg2(dobpdc) (dobpdc⁴⁻ = 4,4′-dioxidobiphenyl-3,3′-dicarboxylate) framework. One of the most studied examples is dmpn-Mg2(dobpdc), where dmpn is 2,2-dimethyl-1,3-diaminopropane.
This material exhibits a remarkable step-shaped CO2 adsorption isotherm, which is highly desirable for temperature swing adsorption (TSA) processes. This behavior allows for a high working capacity with a modest temperature difference between adsorption and desorption cycles. For instance, dmpn-Mg2(dobpdc) demonstrates a high CO2 working capacity of 2.42 mmol/g (9.1 wt%) with a temperature swing of only 60 °C (adsorption at 40 °C and desorption at 100 °C)[1][2][3]. This efficient regeneration is a significant advantage over traditional amine scrubbing technologies, which are notoriously energy-intensive.
Furthermore, dmpn-Mg2(dobpdc) has shown excellent stability and performance under humid conditions, a critical factor for real-world applications where flue gas contains significant amounts of water vapor[1][2][3][4]. In fact, the presence of water can even be beneficial, promoting CO2 adsorption in some cases[1]. The material has been shown to withstand thousands of humid adsorption/desorption cycles with minimal degradation in performance[1][2][3].
While direct, side-by-side comparative studies of 1,2-diaminopropane and this compound functionalized MOFs under identical conditions are limited in the current literature, the extensive data available for this compound derivatives sets a high benchmark for performance. The unique cooperative adsorption mechanism observed in these materials, leading to the formation of well-ordered ammonium carbamate chains, is a key contributor to their success[5].
Comparative Performance Data
| MOF Adsorbent | Diamine Functionalization | CO2 Uptake Capacity | Working Capacity | Adsorption Conditions | Desorption Conditions | Reference |
| dmpn-Mg2(dobpdc) | 2,2-dimethyl-1,3-diaminopropane | 2.91 mmol/g (at 150 mbar) | 2.42 mmol/g (9.1 wt%) | 40 °C, 150 mbar CO2 | 100 °C, 1 bar CO2 | [1] |
| pn-Mg2(dobpdc) | This compound | Step-shaped adsorption | Near complete regeneration at 130 °C | 40 °C | 130 °C | [1] |
| mpn-MOF | N-methyl-1,3-propanediamine | 10.3 wt% (at 1000 ppm) | 9.62 wt% (after 10 cycles) | 25 °C, 1000 ppm CO2 | 80 °C, 1000 ppm CO2 | [6] |
Mechanistic Insights: The Structural Advantage of the this compound Backbone
The superior performance of MOFs functionalized with this compound derivatives can be attributed to the specific geometry of the diamine, which facilitates a highly efficient cooperative CO2 capture mechanism. The three-carbon backbone of this compound allows for the formation of stable six-membered rings upon chelation to the metal centers of the MOF. This configuration positions the amine groups in an optimal arrangement for cooperative adsorption of CO2.
Upon exposure to CO2, a cascade of reactions occurs within the MOF pores. One amine group of the diaminopropane reacts with a CO2 molecule to form a carbamate. The proton generated in this reaction is then transferred to the second amine group of an adjacent diaminopropane, forming an ammonium species. This process continues along the channels of the MOF, creating well-ordered chains of ammonium carbamates. This cooperative mechanism is responsible for the sharp, step-like uptake of CO2 observed in the adsorption isotherms.
In some cases, particularly with substituted 1,3-diaminopropanes like dmpn, a mixed adsorption mechanism involving the formation of both ammonium carbamates and carbamic acid pairs has been identified[1][2][3]. This versatility in the binding mechanism can further enhance the CO2 capture performance under various conditions.
The structural rigidity and the specific distance between the amine groups in the 1,3-isomer are crucial for facilitating this chain-reaction-like capture process. In contrast, the shorter two-carbon backbone of 1,2-diaminopropane would lead to a more strained five-membered ring upon chelation, potentially altering the orientation of the amine groups and hindering the formation of the extended cooperative network that is so effective for CO2 capture.
Caption: Cooperative CO2 capture mechanism in diaminopropane-functionalized MOFs.
Experimental Protocols
Synthesis of Diaminopropane-Functionalized Mg2(dobpdc)
The general procedure for functionalizing Mg2(dobpdc) with diaminopropane derivatives involves a post-synthetic modification approach.
Step 1: Synthesis of Mg2(dobpdc) The parent MOF, Mg2(dobpdc), is typically synthesized via a solvothermal reaction of a magnesium salt (e.g., magnesium nitrate) and the organic linker H4dobpdc in a suitable solvent mixture (e.g., DMF/ethanol/water). The reaction mixture is heated in a sealed vessel for a specific duration, after which the crystalline product is collected by filtration, washed, and dried.
Step 2: Post-Synthetic Modification with Diaminopropane
-
The activated Mg2(dobpdc) material is suspended in a non-coordinating solvent such as toluene.
-
An excess of the desired diaminopropane isomer (e.g., 2,2-dimethyl-1,3-diaminopropane) is added to the suspension.
-
The mixture is stirred at room temperature for a sufficient period to allow for the coordination of the diamine to the open magnesium sites within the MOF framework.
-
The functionalized MOF is then collected by filtration, washed with fresh solvent to remove any unreacted diamine, and dried under vacuum.
Step 3: Activation Prior to CO2 adsorption measurements, the diaminopropane-functionalized MOF is activated by heating under vacuum or a flow of inert gas to remove any residual solvent molecules from the pores.
Caption: General workflow for the synthesis of diaminopropane-functionalized MOFs.
CO2 Adsorption Measurements
The CO2 capture performance of the functionalized MOFs is typically evaluated using volumetric or gravimetric gas adsorption analyzers.
-
A known mass of the activated MOF sample is placed in the analyzer.
-
The sample is further outgassed in situ to ensure a clean surface.
-
CO2 is introduced into the sample cell at a controlled pressure and temperature.
-
The amount of CO2 adsorbed by the material is measured as a function of pressure to generate an adsorption isotherm.
-
Desorption isotherms are also measured by systematically reducing the pressure.
-
For temperature swing adsorption studies, the adsorption and desorption capacities are measured at different temperatures to determine the working capacity.
Conclusion and Future Outlook
The strategic functionalization of MOFs with diaminopropane isomers offers a powerful approach to developing high-performance solid adsorbents for CO2 capture. The current body of research strongly indicates that the this compound backbone, particularly when appropriately substituted, provides a superior structural motif for facilitating cooperative CO2 capture mechanisms. This leads to materials with high uptake capacities, efficient regeneration, and excellent stability, making them prime candidates for industrial carbon capture applications.
While the performance of this compound-functionalized MOFs is well-documented, a more direct and comprehensive comparative investigation with their 1,2-diaminopropane counterparts is warranted. Such studies would provide valuable fundamental insights into the precise structure-property relationships governing CO2 capture in amine-functionalized MOFs and could pave the way for the rational design of even more efficient and robust materials for a cleaner energy future.
References
- 1. A Diaminopropane-Appended Metal–Organic Framework Enabling Efficient CO2 Capture from Coal Flue Gas via a Mixed Adsorption Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Diaminopropane-Appended Metal-Organic Framework Enabling Efficient CO2 Capture from Coal Flue Gas via a Mixed Adsorption Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Diaminopropane-Appended Metal–Organic Framework Enabling Efficient CO2 Capture from Coal Flue Gas via a Mixed Adsorption Mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide: 1,3-Diaminopropane vs. 1,2-Diaminopropane in Coordination Complex Synthesis
In the design of coordination complexes for applications ranging from catalysis to drug development, the choice of ligand is a foundational decision that dictates the final product's structure, stability, and function.[1][2] Among the vast arsenal of chelating agents, the simple structural isomers 1,3-diaminopropane (tn) and 1,2-diaminopropane (pn) serve as a classic case study in how a subtle change in molecular architecture can profoundly impact coordination chemistry.
While both are bidentate N-donor ligands, the placement of their two primary amine groups—separated by three carbons in this compound versus two in 1,2-diaminopropane—is the critical differentiator.[1] This guide provides a detailed, data-driven comparison to assist researchers in making an informed ligand selection based on the desired properties of the target metal complex.
Structural and Physicochemical Properties: The Tale of Two Isomers
The first step in ligand selection is to understand the fundamental properties of the molecules themselves. While sharing the same chemical formula, their distinct structures lead to differences in physical properties and stereochemistry.[3]
A key distinction is the chirality of 1,2-diaminopropane, which possesses a stereocenter at the C2 position and exists as a racemic mixture unless resolved.[1][4] This inherent chirality can be exploited in asymmetric catalysis and stereoselective synthesis. In contrast, this compound is achiral, offering simpler stereochemical outcomes.[1]
Table 1: Comparative Physicochemical Properties
| Property | 1,2-Diaminopropane (pn) | This compound (tn) |
| Molar Mass ( g/mol ) | 74.13[3][5] | 74.13[3][6] |
| Appearance | Colorless liquid[3][4] | Colorless liquid[3][6] |
| Boiling Point (°C) | 119-122[3] | 139-140[3][6] |
| Melting Point (°C) | -37[3] | -12[3][6] |
| Density (g/mL at 25°C) | 0.870[3] | 0.888[3][6] |
| Chirality | Chiral (Racemic)[1] | Achiral[1] |
Coordination & Chelation: The Five- vs. Six-Membered Ring Dilemma
The most significant divergence in the coordination behavior of these ligands is the size of the chelate ring they form with a metal ion.[1] This is a direct consequence of their isomeric structures:
-
1,2-Diaminopropane (pn) forms a five-membered chelate ring.
-
This compound (tn) forms a six-membered chelate ring.[1]
This difference is not trivial; it is the primary determinant of the thermodynamic stability of the resulting coordination complex, a phenomenon known as the chelate effect.[7] For most transition metal ions, five-membered chelate rings are thermodynamically more stable than six-membered rings.[7][8][9] This enhanced stability is attributed to lower ring strain and more optimal bond angles within the five-membered structure.[8]
// Nodes M [label="M+", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=16]; N1_pn [label="N", pos="0,1.5!"]; N2_pn [label="N", pos="1.5,0!"]; C1_pn [label="C", pos="-0.5,0.5!"]; C2_pn [label="C", pos="0.5,-0.5!"];
N1_tn [label="N", pos="-3,1.5!"]; N2_tn [label="N", pos="-4.5,0!"]; C1_tn [label="C", pos="-2.5,0.5!"]; C2_tn [label="C", pos="-3.5,-0.5!"]; C3_tn [label="C", pos="-5,-1!"];
// Edges for 5-membered ring M -> N1_pn; M -> N2_pn; N1_pn -> C1_pn; C1_pn -> C2_pn; C2_pn -> N2_pn;
// Edges for 6-membered ring M -> N1_tn [pos="-1.5,0.75!"]; M -> N2_tn [pos="-3,-0.75!"]; N1_tn -> C1_tn; C1_tn -> C2_tn; C2_tn -> C3_tn; C3_tn -> N2_tn;
// Labels label_5 [label="5-Membered Ring\n(1,2-Diaminopropane)", shape=plaintext, pos="0.75,-1.5!"]; label_6 [label="6-Membered Ring\n(this compound)", shape=plaintext, pos="-3.75,-2!"]; } dot Caption: Chelation of a metal ion (M+) by 1,2-diaminopropane and this compound.
Experimental data, typically derived from potentiometric pH titrations, confirms this trend.[1] The stability constants (Log K) for complexes of 1,2-diaminopropane are consistently higher than for the analogous this compound complexes with the same metal ion.
Table 2: Comparative Stability Constants (Log K₁) of Metal Complexes
| Metal Ion | 1,2-Diaminopropane (pn) Complex | This compound (tn) Complex |
| Cu(II) | 10.59 | 9.69 |
| Ni(II) | 7.43 | 6.44 |
| Pd(II) | 16.5 | 15.0 |
| Data sourced from representative literature values.[1] |
Causality Explained: The higher stability of the five-membered ring complexes formed by 1,2-diaminopropane is a direct result of minimizing steric and angular strain upon coordination.[8][9] The six-membered ring formed by this compound is more flexible but often adopts a less stable chair or boat conformation, leading to a lower overall thermodynamic stability.
Synthesis and Experimental Considerations
The synthesis of simple coordination complexes with these ligands is generally straightforward, often involving the direct reaction of a metal salt with the diamine in a suitable solvent like water or ethanol. However, the choice of ligand can influence reaction conditions and product isolation.
Workflow: General Synthesis of a Diaminopropane-Nickel(II) Complex
Experimental Protocol: Synthesis of Tris(1,2-diaminopropane)nickel(II) Chloride, [Ni(pn)₃]Cl₂
-
Preparation: In a 100 mL round-bottom flask, dissolve 2.38 g (10 mmol) of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in 20 mL of methanol.
-
Ligand Addition: While stirring, slowly add 2.6 mL (~33 mmol) of 1,2-diaminopropane to the nickel solution. An immediate color change to deep purple and a noticeable exotherm should occur.
-
Reaction: Continue stirring the solution at room temperature for 30 minutes to ensure complete complex formation.
-
Isolation: Reduce the volume of the solution to approximately 10 mL using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.
-
Purification: Collect the violet crystals by vacuum filtration. Wash the product with two small portions of cold diethyl ether to remove any unreacted ligand.
-
Drying: Dry the product in a desiccator. The expected yield is typically high (>85%).
-
Self-Validation: The product should be a crystalline violet solid. Characterization via UV-Vis spectroscopy should show characteristic d-d transition bands for an octahedral Ni(II) complex.
This protocol can be adapted for this compound, which typically yields blue or mauve-colored crystals of [Ni(tn)₃]Cl₂.[10][11]
Performance in Applications: Where to Choose Which Ligand
The decision between 1,2-diaminopropane and this compound is ultimately driven by the desired application.[1]
-
Choose 1,2-Diaminopropane (pn) when:
-
High thermodynamic stability is paramount. The resulting five-membered chelate ring provides a more stable complex.[1][8]
-
Chirality is required. This is essential for applications in asymmetric catalysis or as chiral resolving agents.[1]
-
Rigid structures are desired. The puckered five-membered ring offers less conformational flexibility than the six-membered alternative.
-
-
Choose this compound (tn) when:
-
Greater flexibility is needed. The six-membered ring is less rigid and can accommodate larger metal ions or distorted geometries more readily.
-
Specific bite angles are required. The larger bite angle of this compound can be advantageous in the synthesis of specific macrocycles or polynuclear complexes.[10][12]
-
Achiral products are necessary to avoid complications with stereoisomers.[1]
-
Coordination complexes of both ligands are valuable in drug development, where they can act as carriers for therapeutic agents, enhancing drug efficiency and bioavailability.[13] The choice of ligand can influence the complex's interaction with biological targets like DNA.[14]
Summary and Conclusion
The structural isomerism of 1,2-diaminopropane and this compound provides a powerful lesson in ligand design. The seemingly minor shift of an amine group fundamentally alters the size of the chelate ring formed upon coordination, which in turn dictates the thermodynamic stability, stereochemistry, and conformational flexibility of the resulting metal complex.[1]
| Feature | 1,2-Diaminopropane (pn) | This compound (tn) |
| Chelate Ring Size | 5-membered[1] | 6-membered[1] |
| Relative Stability | Higher[1] | Lower |
| Conformational Flexibility | Lower (more rigid) | Higher (more flexible) |
| Chirality | Yes[1] | No[1] |
| Primary Use Case | High-stability complexes, asymmetric synthesis | Flexible complexes, specific macrocycle synthesis |
Ultimately, the selection is not a matter of which ligand is "better," but which is better suited for the specific structural and functional requirements of the target application. For researchers prioritizing stability and stereochemical control, 1,2-diaminopropane is often the superior choice. For those requiring greater structural flexibility or specific geometric constraints, this compound offers a valuable alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 5. 1,2-Propanediamine [webbook.nist.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. brainly.com [brainly.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and characterization of nickel(II) complexes containing ligands derived from disaccharides and this compound - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Evaluating 1,3-Diaminopropane as a Corrosion Inhibitor using Electrochemical Impedance Spectroscopy
In the relentless battle against corrosion, which silently degrades critical infrastructure and industrial equipment, the deployment of effective corrosion inhibitors is paramount. Among the diverse arsenal of chemical inhibitors, aliphatic diamines, such as 1,3-Diaminopropane, have emerged as a compelling class of compounds for the protection of various metals, particularly in acidic environments.[1] This guide provides a comprehensive technical overview of the evaluation of this compound as a corrosion inhibitor, with a specific focus on the application of Electrochemical Impedance Spectroscopy (EIS) as a powerful and quantitative analytical technique.
This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the development and validation of corrosion mitigation strategies. It moves beyond a mere procedural listing to offer in-depth insights into the causality behind experimental choices, ensuring a robust and self-validating analytical framework.
The Role and Mechanism of this compound in Corrosion Inhibition
This compound (H₂N(CH₂)₃NH₂), a simple, water-soluble organic compound, functions as a corrosion inhibitor primarily through the process of adsorption onto the metal surface.[2] Its efficacy stems from the presence of two primary amine groups, which act as active centers for interaction with the metallic substrate.[3]
The mechanism of inhibition can be described as follows:
-
Adsorption: In an acidic medium, the amine groups of this compound become protonated. These positively charged species can then electrostatically interact with the negatively charged metal surface (at potentials negative to the potential of zero charge). Furthermore, the lone pair of electrons on the nitrogen atoms can coordinate with the vacant d-orbitals of the metal atoms, leading to chemisorption. This forms a protective film that isolates the metal from the corrosive environment.[4][5]
-
Barrier Formation: The adsorbed layer of this compound molecules creates a physical barrier, hindering the diffusion of corrosive species (such as H⁺ and Cl⁻ ions) to the metal surface and impeding the dissolution of the metal.[6]
-
Mixed-Type Inhibition: Diamine-based inhibitors often exhibit mixed-type inhibition, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[7][8]
The effectiveness of this compound as a corrosion inhibitor is influenced by several factors, including its concentration, the nature of the corrosive environment (pH, temperature), and the specific metal or alloy being protected.
Electrochemical Impedance Spectroscopy (EIS): A Powerful Tool for Inhibitor Evaluation
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive and highly sensitive technique used to probe the electrochemical properties of a system.[9][10] It has become a mature and reliable method for accelerating the evaluation of corrosion inhibitor performance, offering quantitative data that can predict long-term efficacy.[11]
In an EIS experiment, a small amplitude AC potential is applied to the working electrode (the metal sample) over a wide range of frequencies. The resulting AC current response is measured, and the impedance (the opposition to the flow of alternating current) is calculated at each frequency. The data is typically presented in the form of Nyquist and Bode plots.
Key EIS Parameters for Corrosion Inhibition Studies:
-
Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A higher Rct value indicates a slower corrosion process and, therefore, a more effective inhibitor. The inhibition efficiency (%IE) can be calculated from the Rct values with and without the inhibitor.
-
Double-Layer Capacitance (Cdl): The Cdl is related to the interface between the metal and the electrolyte. A decrease in Cdl upon the addition of an inhibitor suggests the adsorption of the inhibitor molecules on the metal surface, displacing water molecules and reducing the dielectric constant at the interface.[4][12]
Experimental Protocol: Evaluating this compound with EIS
This section outlines a detailed, step-by-step methodology for evaluating the corrosion inhibition performance of this compound on mild steel in a 1 M HCl solution. This protocol is based on established electrochemical practices and standards such as ASTM G106.[13][14]
Materials and Equipment:
-
Potentiostat with a frequency response analyzer (FRA) for EIS measurements.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Mild steel coupon with a known exposed surface area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosive Medium: 1 M Hydrochloric acid (HCl) solution.
-
Inhibitor: this compound of analytical grade.
-
Polishing materials (emery papers of different grades, alumina slurry).
-
Ultrasonic bath.
-
Analytical balance.
Experimental Workflow:
Caption: Experimental workflow for evaluating corrosion inhibitors using EIS.
Step-by-Step Procedure:
-
Working Electrode Preparation:
-
Mechanically polish the mild steel coupons using successively finer grades of emery paper (e.g., 400, 600, 800, 1200 grit).
-
Rinse the polished coupons with deionized water and degrease with acetone in an ultrasonic bath.
-
Dry the coupons and store them in a desiccator before use.
-
-
Test Solution Preparation:
-
Prepare a 1 M HCl solution using analytical grade HCl and deionized water.
-
Prepare a stock solution of this compound in 1 M HCl.
-
From the stock solution, prepare a series of test solutions with varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm). A blank solution (1 M HCl without inhibitor) must also be prepared.
-
-
Electrochemical Measurements:
-
Assemble the three-electrode cell with the prepared mild steel working electrode, the reference electrode, and the counter electrode.
-
Fill the cell with the test solution (either blank or with a specific inhibitor concentration).
-
Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize for approximately 30 minutes.
-
Perform the EIS measurement at the OCP. A typical frequency range is from 100 kHz to 10 mHz with an AC voltage amplitude of 10 mV.
-
Record the resulting Nyquist and Bode plots for each concentration and the blank.
-
Data Analysis and Interpretation
The obtained EIS data is analyzed by fitting it to an equivalent electrical circuit (EEC) that models the electrochemical behavior of the metal/solution interface. For a simple corrosion system, a Randles circuit is often used.
Equivalent Electrical Circuit (EEC):
Caption: A simple Randles equivalent electrical circuit.
In this circuit, Rs represents the solution resistance, Rct is the charge transfer resistance, and Cdl is the double-layer capacitance.
Calculation of Inhibition Efficiency:
The inhibition efficiency (%IE) is calculated using the following formula:
%IE = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
Where:
-
Rct(inh) is the charge transfer resistance in the presence of the inhibitor.
-
Rct(blank) is the charge transfer resistance in the blank solution.
Data Presentation:
The quantitative data obtained from the EIS measurements should be summarized in a clear and structured table for easy comparison.
| Inhibitor Concentration (ppm) | Rs (Ω cm²) | Rct (Ω cm²) | Cdl (µF cm⁻²) | %IE |
| 0 (Blank) | 1.5 | 50 | 200 | - |
| 50 | 1.6 | 150 | 150 | 66.7 |
| 100 | 1.5 | 350 | 120 | 85.7 |
| 200 | 1.7 | 700 | 90 | 92.9 |
| 500 | 1.6 | 1200 | 70 | 95.8 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Comparative Analysis: this compound vs. Other Corrosion Inhibitors
While this compound demonstrates effective corrosion inhibition, it is crucial to compare its performance with other classes of inhibitors to understand its relative advantages and limitations.
-
Monoamines vs. Diamines: Generally, diamines exhibit better inhibition efficiency than their corresponding monoamines at the same concentration.[15][16] This is attributed to the presence of two active centers, allowing for stronger and more stable adsorption on the metal surface.
-
Aliphatic vs. Aromatic Amines: Aromatic amines can exhibit higher inhibition efficiencies due to the presence of the π-electrons in the benzene ring, which can interact with the metal surface. However, this compound offers the advantage of higher water solubility and potentially lower toxicity.
-
Schiff Bases Derived from this compound: The inhibition performance of this compound can be significantly enhanced by reacting it with aldehydes to form Schiff bases. These larger molecules can cover a greater surface area and often possess additional heteroatoms and π-electron systems, leading to very high inhibition efficiencies.[6][17][18]
The choice of inhibitor will ultimately depend on the specific application, considering factors such as the operating conditions (temperature, pressure), environmental regulations, and cost-effectiveness.
Conclusion
Electrochemical Impedance Spectroscopy provides a robust and quantitative framework for the evaluation of this compound as a corrosion inhibitor. The technique allows for the determination of key parameters such as charge transfer resistance and double-layer capacitance, from which the inhibition efficiency can be accurately calculated. This compound demonstrates effective corrosion inhibition through the formation of an adsorbed protective film on the metal surface. Its performance can be further enhanced through chemical modification, making it a versatile platform for the development of advanced corrosion inhibitors. This guide provides the necessary foundational knowledge and experimental protocols for researchers to confidently employ EIS in their corrosion inhibition studies.
References
- 1. isca.me [isca.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. ijcsi.pro [ijcsi.pro]
- 10. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 11. content.ampp.org [content.ampp.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. corrosion.metrohmusa.com [corrosion.metrohmusa.com]
- 14. Corrosion Electrochemistry: Theory and Testing [store.astm.org]
- 15. onepetro.org [onepetro.org]
- 16. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 17. researchgate.net [researchgate.net]
- 18. Corrosion inhibition of mild steel by highly stable polydentate schiff base derived from 1,3- propanediamine in aqueous… [ouci.dntb.gov.ua]
comparing the stability of metal complexes formed with 1,3-Diaminopropane versus other diamines
As a Senior Application Scientist, the choice of a chelating agent is a frequent and critical point of discussion with researchers in materials science and drug development. The stability of a metal complex underpins its efficacy, bioavailability, and potential toxicity. This guide provides an in-depth comparison of metal complexes formed with 1,3-diaminopropane (tn) against those formed with other common diamines, such as ethylenediamine (en) and 1,2-diaminopropane (pn). We will delve into the thermodynamic principles, present comparative experimental data, and provide a robust protocol for stability determination to empower you in your ligand selection process.
The Decisive Factor: Chelate Ring Size and the Chelate Effect
The enhanced stability of metal complexes with polydentate ligands (which bind to a metal ion at more than one point) compared to those with analogous monodentate ligands is known as the chelate effect.[1][2] This phenomenon is fundamentally driven by a favorable change in entropy.[3][4] When a bidentate ligand like a diamine replaces two monodentate ligands (e.g., water molecules) from a metal's coordination sphere, the total number of free molecules in the system increases, leading to a positive entropy change (ΔS) and a more negative Gibbs free energy change (ΔG), which signifies greater stability.
The core structural difference between this compound and its counterparts lies in the size of the chelate ring formed upon coordination.[5]
-
Ethylenediamine (en) and 1,2-Diaminopropane (pn) form five-membered chelate rings.
-
This compound (tn) forms a six-membered chelate ring.
For most transition metal ions, five-membered chelate rings are thermodynamically more stable than six-membered rings.[6] This is due to the ideal bond angles and lower steric strain in the five-membered ring, which adopts a puckered "gauche" conformation.[6] The six-membered ring formed by this compound is more flexible and can adopt "chair" or "boat" conformations, but often with greater internal strain, which can weaken the metal-ligand bonds.[6]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Simulating Metal Complex Formation and Ligand Exchange: Unraveling the Interplay between Entropy, Kinetics, and Mechanisms on the Chelate Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 1,3-Diaminopropane: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in experimental design but also in the often-overlooked aspect of chemical waste management. 1,3-Diaminopropane, a versatile building block in organic synthesis, presents a unique set of disposal challenges due to its hazardous properties. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. By understanding the "why" behind each step, we can foster a culture of safety and environmental responsibility.
Understanding the Inherent Risks of this compound
Before any handling or disposal, it is crucial to recognize the hazards associated with this compound. It is a flammable liquid and vapor, causes severe skin burns and eye damage, is harmful if swallowed, and is fatal in contact with skin[1][2]. These properties necessitate careful planning and the use of appropriate personal protective equipment (PPE) at all times.
A thorough risk assessment is the foundation of safe laboratory practice. The hazardous nature of this compound means that its waste is subject to stringent regulations. In the United States, it is classified as a hazardous waste by the Environmental Protection Agency (EPA) due to its characteristics of ignitability and corrosivity[3][4].
Pre-Disposal Safety and Handling: A Proactive Approach
Proper disposal begins long before the waste container is full. Adherence to correct handling and storage procedures is the first line of defense against accidental exposure and environmental contamination.
Personal Protective Equipment (PPE): Your Non-Negotiable Barrier
When handling this compound, a comprehensive PPE ensemble is mandatory to prevent contact with this corrosive and toxic substance.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). | Prevents skin absorption, which can be fatal. It is recommended to wear two pairs of gloves[1]. |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron. | Protects against skin contact and potential flash fires. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Necessary when working outside of a certified chemical fume hood or when dealing with spills. |
Safe Handling and Storage: Minimizing Risks from the Start
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[5]. Keep the chemical away from heat, sparks, and open flames, as it is a flammable liquid[1][2]. Storage containers should be tightly closed and stored in a cool, dry, and well-ventilated area designated for flammable and corrosive materials[5].
Crucially, this compound waste must be segregated from incompatible materials. Mixing with strong oxidizing agents, acids, acid anhydrides, and acid chlorides can lead to violent reactions[6].
Step-by-Step Disposal Protocol: From Laboratory Bench to Licensed Facility
The disposal of this compound is a regulated process that requires a partnership with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company. Direct disposal down the drain or in regular trash is strictly prohibited and illegal[7][8].
Step 1: Waste Collection and Containerization
-
Select an Appropriate Waste Container: Use a designated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE). The container must be in good condition and have a secure, tight-fitting lid.
-
Segregate the Waste: Collect only this compound and compatible waste in this container. Do not mix with other chemical waste streams, especially those that are incompatible.
-
Keep the Container Closed: The waste container must remain closed at all times, except when adding waste. This prevents the release of flammable and harmful vapors.
Step 2: Proper Labeling of Hazardous Waste
Accurate and clear labeling is a critical regulatory requirement. Your EHS department will likely provide standardized hazardous waste labels. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards: "Flammable, Corrosive, Toxic"
-
The accumulation start date (the date the first drop of waste was added to the container)
-
The name and contact information of the generating laboratory or researcher.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. The SAA should be:
-
At or near the point of waste generation.
-
Under the control of the laboratory personnel.
-
Away from ignition sources and incompatible chemicals.
-
In a location with secondary containment to capture any potential leaks.
Step 4: Arranging for Professional Disposal
Once the waste container is full, or if you no longer generate this waste stream, contact your institution's EHS department to arrange for a pickup. They will coordinate with a licensed hazardous waste disposal company for the final, compliant disposal, which typically involves high-temperature incineration[5].
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Emergency Procedures: Responding to Spills
Accidents can happen, and a well-rehearsed spill response plan is essential.
Minor Spills (a few milliliters within a chemical fume hood)
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Proper PPE: Don all required PPE, including a respirator.
-
Contain the Spill: Use an inert absorbent material like vermiculite or sand to dike the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Absorb and Collect: Carefully absorb the spilled liquid. Use non-sparking tools to collect the absorbed material.
-
Package the Waste: Place the contaminated absorbent material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Report the Incident: Inform your supervisor and EHS department.
Major Spills (outside a fume hood or a large volume)
-
Evacuate Immediately: Alert everyone in the laboratory and evacuate the area.
-
Isolate the Area: Close the doors to the laboratory to contain the vapors.
-
Call for Emergency Assistance: Contact your institution's emergency response team or local fire department (from a safe location).
-
Provide Information: Be prepared to provide the name of the chemical, the approximate quantity spilled, and a copy of the Safety Data Sheet (SDS).
The following flowchart outlines the immediate actions to take in the event of a this compound spill.
Caption: Decision tree for responding to a this compound spill.
By integrating these procedures into your laboratory's standard operating protocols, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. actenviro.com [actenviro.com]
- 4. my.alfred.edu [my.alfred.edu]
- 5. benchchem.com [benchchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemos.de [chemos.de]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Diaminopropane
Welcome to your essential safety and operational guide for handling 1,3-Diaminopropane. As a compound frequently utilized in the synthesis of pharmaceuticals, polymers, and corrosion inhibitors, its utility is matched by its significant hazardous properties. This guide is designed for the discerning researcher and drug development professional. It moves beyond mere checklists to instill a deep, causal understanding of the necessary precautions. Our objective is to build your trust by providing value that extends beyond the product, ensuring your work is not only groundbreaking but, above all, safe.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound (CAS 109-76-2) is a versatile diamine, but its chemical nature demands rigorous safety protocols. It is a flammable, corrosive, and highly toxic liquid that can cause severe injury or fatality upon improper handling.[1][2][3] Understanding its specific hazard profile is the foundational step in designing a self-validating safety system for your laboratory.
Key Hazards:
-
Corrosivity: It causes severe skin burns and serious, irreversible eye damage.[1][4] This is due to its alkaline nature, which can rapidly destroy tissue upon contact.
-
Dermal Toxicity: The substance is classified as fatal if it comes into contact with the skin.[1][5][6] Its ability to be absorbed through the skin makes comprehensive body protection non-negotiable.
-
Respiratory Hazard: Inhalation may cause allergy or asthma-like symptoms and breathing difficulties.[1][6] Vapors are heavier than air and can accumulate in poorly ventilated areas, creating both a respiratory and an explosive hazard.[1][4]
-
Flammability: It is a flammable liquid with a flash point between 24°C and 48°C, meaning it can be ignited under most ambient temperature conditions.[3][5][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Handling |
| GHS Hazard Statements | H226, H302, H310, H314, H317, H334 | Flammable, Harmful if swallowed, Fatal in contact with skin, Causes severe skin burns/eye damage, May cause allergic reaction, May cause allergy/asthma symptoms.[1] |
| Flash Point | 24°C (75°F) - 48°C (118.4°F) | Vapors can ignite at or near room temperature. Requires strict control of ignition sources.[5][7] |
| Autoignition Temperature | 360°C (680°F) | The substance can self-ignite at this temperature without an external spark.[7] |
| Vapor Density | >1 (Air = 1) | Vapors are heavier than air and will accumulate in low-lying areas, increasing fire and inhalation risk.[1] |
| Corrosivity | Causes severe skin burns and eye damage. | Mandates the use of chemical-resistant gloves, clothing, and eye/face protection.[1][2] |
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy is paramount. The selection of PPE is not a static choice but should be tailored to the specific task, whether it's weighing the neat material, performing a reaction in a closed system, or responding to a spill.
Eye and Face Protection
Direct contact with even a small droplet of this compound can cause irreversible eye damage.[4]
-
Minimum Requirement: Splash-proof, indirectly vented chemical safety goggles are mandatory for any task involving this chemical.[3][7]
-
Enhanced Protection: A full-face shield worn over safety goggles is required when there is a higher risk of splashes, such as during transfers of larger volumes or when working with agitated solutions.
-
Optimal Protection: A full-face respirator provides the highest level of protection, combining eye, face, and respiratory safety into a single apparatus.[3][7]
Skin and Body Protection
Given its fatal dermal toxicity, skin protection must be absolute.[2]
-
Gloves: Standard nitrile gloves are insufficient. Chemical-resistant gloves are required.
-
Recommended Materials: Butyl rubber or Neoprene gloves have shown good resistance.[3][7]
-
The Double-Gloving Principle: For optimal protection, wearing two pairs of different recommended glove types is a field-proven best practice.[3][7] This provides a backup barrier and protects against potential pinholes or degradation in the outer glove. If the outer glove is compromised, it must be removed immediately and replaced.[7]
-
-
Body Covering: A simple lab coat is inadequate.
Respiratory Protection
Engineering controls, primarily a certified chemical fume hood, are the first line of defense.[7] However, respiratory protection is still necessary in many scenarios.
-
Standard Handling (in a Fume Hood): A NIOSH-approved half-face or full-face respirator equipped with a combination filter cartridge for organic vapors, acid gases, and particulates (HEPA) should be used.[3][7][8]
-
Unknown Concentrations or Spill Response: In situations with unknown atmospheric conditions, during a large spill, or if the ventilation system fails, a Self-Contained Breathing Apparatus (SCBA) is mandatory.[3][7] Rescuers entering an unknown atmosphere must be equipped with an SCBA.[3][8]
Table 2: PPE Requirements by Operational Scenario
| Scenario | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing Neat Material | Full-face shield over safety goggles | Double-gloved (e.g., Butyl rubber, Neoprene), Tyvek sleeves, flame-retardant lab coat | NIOSH-approved half-face respirator with combination cartridge[3][7] |
| Routine Reaction Setup (in Fume Hood) | Safety goggles | Double-gloved, flame-retardant lab coat | Not required if work is fully contained within a certified and properly functioning fume hood. Respirator should be on standby. |
| Large Volume Transfer (>1L) | Full-face respirator | Full Tyvek-type protective suit, double-gloved, chemical-resistant boots | NIOSH-approved full-face respirator with combination cartridge[3][7] |
| Spill Cleanup | Full-face respirator | Full chemical-resistant suit, double-gloved, chemical-resistant boots | NIOSH-approved full-face respirator with combination cartridge or SCBA for large spills[3][7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines the essential steps for safely preparing a solution of this compound.
-
Preparation:
-
Donning PPE:
-
Don inner gloves.
-
Don flame-retardant lab coat and Tyvek sleeves, or a full protective suit.
-
Don outer gloves, ensuring the cuffs are taped over the sleeves.[3]
-
Don eye/face protection and respirator, performing a positive and negative pressure seal check.
-
-
Chemical Handling:
-
Immediate Post-Handling:
-
Wipe down the exterior of the container and any spills within the hood using a suitable absorbent material.
-
Treat all used wipes and disposable materials as hazardous waste.
-
-
Doffing PPE (Decontamination):
Emergency Protocols: Immediate and Decisive Action
First Aid
In any exposure scenario, immediately call for emergency medical attention.[1][5]
-
Skin Contact: This is a medical emergency. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while simultaneously removing all contaminated clothing and shoes.[5][7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][7][8] Remove contact lenses if present and easy to do.[1]
-
Inhalation: Move the victim to fresh air immediately.[1][5] If the victim is not breathing, provide artificial resuscitation, but avoid mouth-to-mouth.[2]
-
Ingestion: Do NOT induce vomiting.[1][5] If the person is conscious and alert, give 2-4 cupfuls of milk or water.[7]
Spill Response
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel and isolate the spill area for at least 50 meters (150 feet) in all directions.[3]
-
Ventilate: Increase ventilation in the area, preferably within a fume hood.
-
Control Ignition Sources: Remove all sources of heat, sparks, and flames.[2][5]
-
Containment: Wearing the appropriate PPE (See Table 2), contain the spill using an inert, non-combustible absorbent material like dry sand or earth.[2][3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection and Disposal: Carefully collect the absorbent material and contaminated items using non-sparking tools and place them into a designated, labeled, and sealed container for hazardous waste disposal.[3][5]
Disposal Plan: Completing the Safety Cycle
Proper disposal is a critical final step.
-
Chemical Waste: Unused this compound and solutions must be disposed of as hazardous waste through an approved waste disposal plant.[5] Do not pour down the drain.[4]
-
Contaminated PPE: All disposable PPE, including gloves, suits, and absorbent materials, must be considered hazardous. Seal them in a vapor-tight plastic bag or other appropriate container for disposal according to your institution's hazardous waste protocols.[3] Contaminated reusable clothing must be washed professionally before reuse.[5]
Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
By integrating this expert-level understanding of the hazards, equipment, and procedures into your daily work, you establish a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. chemos.de [chemos.de]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. This compound CAS 109-76-2 | 808272 [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
